(Arg)9 biotin labeled
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C70H136N40O12S |
|---|---|
Molecular Weight |
1762.2 g/mol |
IUPAC Name |
6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-N-[N-[(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-oxopentyl]carbamimidoyl]hexanamide |
InChI |
InChI=1S/C70H136N40O12S/c71-38(15-6-36-99-69(89)109-50(112)26-2-1-5-27-90-49(111)25-4-3-24-48-51-47(37-123-48)108-70(122)110-51)53(114)101-40(17-8-29-92-62(75)76)55(116)103-42(19-10-31-94-64(79)80)57(118)105-44(21-12-33-96-66(83)84)59(120)107-46(23-14-35-98-68(87)88)60(121)106-45(22-13-34-97-67(85)86)58(119)104-43(20-11-32-95-65(81)82)56(117)102-41(18-9-30-93-63(77)78)54(115)100-39(52(72)113)16-7-28-91-61(73)74/h38-48,51H,1-37,71H2,(H2,72,113)(H,90,111)(H,100,115)(H,101,114)(H,102,117)(H,103,116)(H,104,119)(H,105,118)(H,106,121)(H,107,120)(H4,73,74,91)(H4,75,76,92)(H4,77,78,93)(H4,79,80,94)(H4,81,82,95)(H4,83,84,96)(H4,85,86,97)(H4,87,88,98)(H2,108,110,122)(H3,89,99,109,112)/t38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,51-/m0/s1 |
InChI Key |
SFEUKFARPQVEGM-PMYSJODMSA-N |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCC(=O)NC(=N)NCCC[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N)N)NC(=O)N2 |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCCCC(=O)NC(=N)NCCCC(C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)N)N)NC(=O)N2 |
Origin of Product |
United States |
Foundational & Exploratory
The Technical Guide to (Arg)9 Biotin Labeling: A Tool for Intracellular Delivery and Analysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the utility of (Arg)9 biotin (B1667282) labeling, a powerful tool for overcoming the cell membrane barrier. This peptide-based vector, consisting of nine consecutive arginine residues covalently linked to a biotin molecule, leverages the cell-penetrating capabilities of polyarginine with the high-affinity binding of biotin for robust detection and purification. This document provides a comprehensive overview of its mechanism of action, quantitative data on its efficacy, and detailed protocols for its application in cellular uptake and protein interaction studies.
Core Concepts: Structure and Mechanism
(Arg)9 biotin, also known as biotinylated nona-arginine (B115151), is a cationic cell-penetrating peptide (CPP). The guanidinium (B1211019) groups on the arginine side chains play a crucial role in its ability to traverse the plasma membrane. While the precise mechanism is still under investigation, it is understood to primarily involve energy-dependent endocytosis.[1]
The cellular uptake of (Arg)9 and its cargo is a multi-faceted process involving several endocytic pathways:
-
Macropinocytosis: This process involves the formation of large, irregular vesicles (macropinosomes) and is often a primary route for the internalization of arginine-rich CPPs.
-
Clathrin-Mediated Endocytosis: This pathway involves the formation of clathrin-coated pits that invaginate to form vesicles, internalizing the CPP and its cargo.
-
Caveolae-Mediated Endocytosis: These flask-shaped invaginations of the plasma membrane, rich in cholesterol and sphingolipids, also contribute to the uptake of (Arg)9.
At higher concentrations (≥10 μM), a non-endocytic pathway may also be utilized, which is thought to involve direct translocation across the cell membrane.[2] This process is often associated with a transient increase in intracellular calcium.[2] The biotin moiety serves as a versatile tag for downstream applications, enabling detection with fluorescently labeled streptavidin or purification using streptavidin-coated beads.
Quantitative Data on Cellular Uptake
The efficiency of (Arg)9-mediated cargo delivery can be influenced by several factors, including the concentration of the peptide, the molecular ratio of peptide to cargo, and the incubation time. The following tables summarize quantitative data from a study investigating the delivery of quantum dots (QDs) using nona-arginine (SR9).[1][3]
Table 1: Effect of (Arg)9:QD Molecular Ratio on Cellular Uptake [3]
| (Arg)9:QD Molecular Ratio | Relative Fluorescence Intensity (Normalized) |
| 1:10 | 1.00 |
| 1:20 | 1.52 |
| 1:30 | 1.89 |
| 1:60 | 2.15 |
Data represents the mean fluorescence intensity in A549 cells after treatment with (Arg)9/QD complexes, normalized to the 1:10 ratio. Increased molecular ratios of (Arg)9 to cargo can enhance cellular uptake.
Table 2: Time-Dependent Cellular Uptake of (Arg)9-QD Complexes [3]
| Incubation Time | Mean Fluorescence Intensity (Arbitrary Units) |
| 5 min | 120 ± 15 |
| 20 min | 250 ± 28 |
| 40 min | 410 ± 45 |
| 1 hour | 580 ± 62 |
| 3 hours | 850 ± 95 |
Data shows the mean fluorescence intensity in A549 cells treated with (Arg)9/QD complexes at a 1:20 molecular ratio over time. Cellular uptake increases with longer incubation periods.
Visualizing the Pathways and Workflows
To better illustrate the processes involved in the application of (Arg)9 biotin labeling, the following diagrams have been generated using the Graphviz DOT language.
References
- 1. Nona-Arginine Facilitates Delivery of Quantum Dots into Cells via Multiple Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient entry of cell-penetrating peptide nona-arginine into adherent cells involves a transient increase in intracellular calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
(Arg)9 Biotin Labeled Peptide: A Technical Guide to Structure, Properties, and Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The (Arg)9 biotin (B1667282) labeled peptide, a derivative of the nona-arginine (B115151) cell-penetrating peptide (CPP), represents a significant tool in the field of molecular biology and drug delivery. Its intrinsic ability to traverse cellular membranes, coupled with the high-affinity biotin tag for detection and purification, makes it an invaluable asset for intracellular delivery of a wide array of cargo molecules. This technical guide provides a comprehensive overview of the structure, physicochemical properties, and cellular uptake mechanisms of the (Arg)9 biotin labeled peptide. It further details experimental protocols for its application and summarizes key quantitative data to aid researchers in its effective utilization.
Structure and Physicochemical Properties
The this compound peptide is a synthetic construct composed of nine consecutive L-arginine residues. A biotin molecule is typically conjugated to the N-terminus of the peptide, often via a linker such as 6-aminohexanoic acid (Ahx) or a long-chain (LC) spacer, to minimize steric hindrance and ensure optimal interaction of both the peptide and the biotin moiety with their respective targets. The C-terminus is commonly amidated (-NH2) to enhance peptide stability by increasing resistance to exopeptidases.
The defining feature of the (Arg)9 moiety is the high density of guanidinium (B1211019) groups from the arginine side chains. These groups are protonated at physiological pH, conferring a strong positive charge to the peptide. This cationic nature is fundamental to its cell-penetrating capabilities.
Table 1: Physicochemical Properties of this compound Peptide
| Property | Value | Reference(s) |
| Sequence | Biotin-LC-Arg-Arg-Arg-Arg-Arg-Arg-Arg-Arg-Arg-NH2 | [1][2][3] |
| Molecular Weight | Approximately 1762.15 g/mol | [2] |
| Purity | Typically > 95% (as determined by HPLC) | [2] |
| Solubility | Soluble in aqueous solutions. For hydrophobic variants, initial dissolution in a small amount of DMSO followed by aqueous dilution is recommended. | |
| Storage | Store lyophilized at -20°C. Reconstituted solutions can be stored for short periods at 4°C or for longer durations at -20°C or -80°C. Avoid repeated freeze-thaw cycles. | [2] |
Mechanism of Cellular Uptake
The cellular internalization of the (Arg)9 peptide is a multifaceted process that is not yet fully elucidated but is understood to primarily occur through endocytosis, with potential contributions from direct translocation across the plasma membrane. The initial and critical step involves the electrostatic interaction between the positively charged guanidinium groups of the arginine residues and the negatively charged components of the cell surface, such as heparan sulfate (B86663) proteoglycans and phospholipids.[4]
Endocytosis
Endocytosis is the predominant pathway for the cellular uptake of (Arg)9 and its conjugates.[4][5] This energy-dependent process involves the engulfment of the peptide into vesicles. Several endocytic pathways have been implicated:
-
Macropinocytosis: This process involves the formation of large, irregular vesicles (macropinosomes) and is often a major route for the uptake of arginine-rich CPPs.[4][5]
-
Clathrin-Mediated Endocytosis: This pathway involves the formation of clathrin-coated pits that invaginate to form vesicles.[4]
-
Caveolae-Mediated Endocytosis: This pathway utilizes small, flask-shaped invaginations of the plasma membrane called caveolae.[4]
The relative contribution of each pathway can vary depending on the cell type, the nature and size of the cargo conjugated to the peptide, and the peptide concentration.[5][6]
Figure 1: Cellular uptake pathways of (Arg)9-Biotin peptide.
Direct Translocation
While endocytosis is the major uptake route, some studies suggest that arginine-rich CPPs can also directly penetrate the plasma membrane, particularly at higher concentrations.[7] This process is thought to involve the transient destabilization of the lipid bilayer. However, the exact mechanism and its contribution to overall uptake are still debated.
Experimental Protocols
The biotin tag on the (Arg)9 peptide provides a versatile handle for a variety of experimental applications, primarily through its high-affinity interaction with streptavidin and its derivatives.
General Workflow for Intracellular Delivery Studies
The following diagram outlines a typical workflow for investigating the intracellular delivery of a cargo molecule using (Arg)9-biotin.
Figure 2: General experimental workflow for (Arg)9-Biotin mediated delivery.
Detailed Methodology: Quantification of Cellular Uptake by Flow Cytometry
This protocol provides a method to quantify the cellular uptake of a fluorescently labeled cargo delivered by (Arg)9-biotin.
Materials:
-
(Arg)9-biotin peptide
-
Fluorescently labeled cargo molecule (e.g., a protein labeled with FITC)
-
Target cells in suspension
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (if using adherent cells)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Culture cells to the desired confluency.
-
For adherent cells, detach them using Trypsin-EDTA and neutralize with complete medium.
-
Wash the cells with PBS and resuspend in complete medium at a concentration of 1 x 10^6 cells/mL.
-
-
Complex Formation (for non-covalent cargo):
-
Prepare a stock solution of (Arg)9-biotin and the fluorescent cargo in serum-free medium or PBS.
-
Mix the (Arg)9-biotin and cargo at the desired molar ratio (e.g., 10:1).
-
Incubate at room temperature for 30 minutes to allow complex formation.
-
-
Incubation:
-
Add the (Arg)9-biotin-cargo complex to the cell suspension to achieve the final desired concentration (e.g., 1-10 µM of the peptide).
-
Incubate the cells at 37°C in a CO2 incubator for a specified time (e.g., 1-4 hours).
-
-
Washing:
-
Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).
-
Remove the supernatant and wash the cells twice with cold PBS to remove any non-internalized complex.
-
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in PBS.
-
Analyze the cells on a flow cytometer, exciting at the appropriate wavelength for the fluorophore and measuring the emission.
-
Gate on the live cell population and quantify the percentage of fluorescently positive cells and the mean fluorescence intensity.
-
Detailed Methodology: Pull-Down of Intracellular Binding Partners
This protocol describes how to identify intracellular proteins that interact with a cargo molecule delivered by (Arg)9-biotin.[8][9]
Materials:
-
(Arg)9-biotin labeled with a cargo of interest
-
Target cells
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Streptavidin-conjugated magnetic beads or agarose (B213101) resin
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
SDS-PAGE gels and Western blotting apparatus
-
Antibodies for Western blot analysis
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with the (Arg)9-biotin-cargo complex as described in the previous protocol.
-
After incubation and washing, lyse the cells on ice with lysis buffer.
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
Streptavidin Pull-Down:
-
Pre-wash the streptavidin beads with lysis buffer.
-
Add the cell lysate to the beads and incubate with gentle rotation for 2-4 hours at 4°C to allow the biotinylated complex and its binding partners to bind to the streptavidin.
-
-
Washing:
-
Pellet the beads (using a magnet for magnetic beads or centrifugation for agarose).
-
Discard the supernatant and wash the beads three to five times with wash buffer to remove non-specific binding proteins.
-
-
Elution and Analysis:
-
Elute the bound proteins from the beads by adding elution buffer and heating (e.g., 95°C for 5 minutes).
-
Separate the eluted proteins by SDS-PAGE.
-
Analyze the proteins by Western blotting using antibodies against suspected interacting partners or by mass spectrometry for unbiased identification.
-
Quantitative Data on (Arg)9 Peptide Properties
While extensive quantitative data specifically for the biotinylated form of (Arg)9 is dispersed throughout the literature, the following tables summarize representative findings for nona-arginine peptides, which are expected to have similar cell-penetrating properties.
Table 2: Cellular Uptake Efficiency of Arginine-Rich Peptides in Different Cell Lines
| Peptide | Cell Line | Method of Quantification | Uptake Efficiency/Metric | Reference(s) |
| (Arg)9 | A549 (human lung carcinoma) | Flow Cytometry (with Quantum Dot cargo) | Time-dependent increase, near saturation at 4 hours | [6][10] |
| (Arg)9 | CHO (Chinese hamster ovary) | MALDI-TOF MS | Intracellular concentration is temperature and peptide concentration dependent | [11] |
| Tat (Arg-rich) | BHK21 (baby hamster kidney) | Confocal Microscopy | Rapid uptake, independent of endocytosis at 4°C | [7] |
| Tat (Arg-rich) | HeLa (human cervical cancer) | Confocal Microscopy | Vesicular and diffuse cytoplasmic distribution | [7] |
Note: The uptake efficiency is highly dependent on the experimental conditions, including the nature of the cargo, peptide concentration, and incubation time.
Table 3: Factors Influencing the Cellular Uptake of (Arg)9 Peptides
| Factor | Observation | Implication for Experimental Design | Reference(s) |
| Number of Arginine Residues | Uptake efficiency increases with the number of arginines, with a significant increase observed up to 8-9 residues. | Nona-arginine provides a good balance of high uptake and manageable synthesis. | [12] |
| Temperature | Uptake is significantly reduced at 4°C, indicating an energy-dependent process (endocytosis). | Use 4°C as a negative control to assess the contribution of endocytosis. | [6][7] |
| Presence of Serum | Serum can sometimes reduce uptake efficiency, possibly due to interactions with serum proteins. | Consider performing initial experiments in serum-free medium. | [6] |
| Cargo Molecule | The size, charge, and nature of the cargo can influence the uptake mechanism and efficiency. | The delivery of each new cargo should be empirically optimized. | [5][6] |
Conclusion
The this compound peptide is a powerful and versatile tool for researchers in various disciplines. Its robust cell-penetrating ability, combined with the convenience of the biotin tag, facilitates a wide range of applications, from fundamental studies of cellular processes to the development of novel therapeutic delivery systems. A thorough understanding of its properties and the mechanisms governing its cellular uptake, as outlined in this guide, is crucial for its effective and successful implementation in experimental design. Further research will continue to refine our understanding of its mode of action and expand its utility in addressing complex biological questions.
References
- 1. innopep.com [innopep.com]
- 2. (Arg)9, Biotin labeled Cell-Penetrating Peptide - Creative Biolabs [creative-biolabs.com]
- 3. shop.innovagen.com [shop.innovagen.com]
- 4. mdpi.com [mdpi.com]
- 5. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 6. Endocytic Trafficking of Nanoparticles Delivered by Cell-penetrating Peptides Comprised of Nona-arginine and a Penetration Accelerating Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Entry of Arginine-rich Peptides Is Independent of Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biotinylated Cell-penetrating Peptides to Study Intracellular Protein-protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biotinylated Cell-penetrating Peptides to Study Intracellular Protein-protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Endocytic Trafficking of Nanoparticles Delivered by Cell-penetrating Peptides Comprised of Nona-arginine and a Penetration Accelerating Sequence | PLOS One [journals.plos.org]
- 11. researchgate.net [researchgate.net]
- 12. Quantitative comparison of membrane transduction and endocytosis of oligopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of (Arg)9 Biotin
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The nona-arginine (B115151) peptide, (Arg)9, is a highly efficient cell-penetrating peptide (CPP) utilized for the intracellular delivery of various molecular cargoes. Its positively charged guanidinium (B1211019) groups facilitate interaction with the negatively charged cell membrane, enabling cellular entry. This guide provides a comprehensive overview of the mechanism of action of (Arg)9, particularly when labeled with biotin (B1667282) for detection and purification purposes. It details the dual pathways of cellular uptake—direct translocation and endocytosis—and explores the factors influencing the dominant mechanism. Furthermore, this document furnishes quantitative data on the peptide's activity, detailed experimental protocols for studying its uptake, and visual representations of the key pathways and workflows.
Core Mechanism of Action: A Dual-Pathway Model
The cellular uptake of (Arg)9 is primarily governed by two distinct pathways: direct translocation across the plasma membrane and various forms of endocytosis. The prevailing mechanism is influenced by several factors, including the peptide's concentration, the nature and size of the conjugated cargo, and the specific cell type.
1.1. Direct Translocation:
At higher concentrations, (Arg)9 is thought to directly penetrate the cell membrane in an energy-independent manner. This process is initiated by strong electrostatic interactions between the positively charged guanidinium headgroups of the arginine residues and the negatively charged components of the cell membrane, such as phospholipids (B1166683) and proteoglycans.[1] This interaction is believed to induce transient pore formation or membrane destabilization, allowing the peptide and its cargo to enter the cytoplasm directly.[2] Molecular dynamics simulations suggest that the interaction of the guanidinium moieties with phospholipid head groups is stronger than that of the amino groups of lysine, contributing to the high efficacy of poly-arginine peptides.[1]
1.2. Endocytosis:
At lower concentrations, the uptake of (Arg)9 is predominantly mediated by energy-dependent endocytic pathways.[3] The initial electrostatic interaction with the cell surface, particularly with heparan sulfate (B86663) proteoglycans, can trigger internalization through various endocytic routes, including:
-
Macropinocytosis: This is often considered a major route for arginine-rich CPPs.[3]
-
Clathrin-Mediated Endocytosis: This pathway is also implicated in the uptake of CPPs.
-
Caveolae-Mediated Endocytosis: This route has also been observed for certain CPPs and their cargoes.
Once internalized via endocytosis, the (Arg)9-cargo complex is enclosed within endosomes. For the cargo to exert its biological effect, it must escape the endosome and reach the cytoplasm. This endosomal escape is a critical and often rate-limiting step in the delivery process.
The Role of the Biotin Label:
The biotin label is primarily incorporated as a tool for the detection, quantification, and purification of the (Arg)9 peptide and its conjugates.[4][5] It allows for easy tracking using streptavidin-conjugated probes in techniques like fluorescence microscopy and flow cytometry, as well as for affinity purification of the peptide and its interacting partners.[5][6]
While the biotin moiety itself is a small molecule, its conjugation to the (Arg)9 peptide does not appear to fundamentally alter the core mechanism of action driven by the poly-arginine chain. However, it is noteworthy that in bacterial systems, biotinylation has been shown to facilitate the uptake of large peptides via the biotin transporter.[7] In mammalian cells, while dedicated biotin transporters exist, the uptake of biotinylated (Arg)9 is still predominantly driven by the CPP's intrinsic properties.[8] Researchers should be aware that the biotin tag can potentially influence the overall physicochemical properties of the conjugate, which may subtly affect uptake efficiency.
Quantitative Data
The following tables summarize key quantitative data related to the biological activity and physical interactions of (Arg)9.
Table 1: Neuroprotective Activity of (Arg)9
| Parameter | Value (µM) | Experimental Model | Reference |
| IC₅₀ | 0.78 | Glutamic acid-induced neurotoxicity | [9][10] |
| IC₅₀ | 0.81 | Kainic acid-induced neurotoxicity | [9][10] |
| IC₅₀ | 6.0 | In vitro ischemia | [9][10][11] |
Table 2: Interaction of Nona-arginine (Arg9) with Phospholipid Bilayers
| Parameter | Value | Lipid Composition | Method | Reference |
| Apparent Dissociation Constant (K_D) | ~2 orders of magnitude lower than Lys9 | POPG/POPC | Fluorescence Binding Assay | [1] |
| Binding Behavior | Weakly anti-cooperative to non-cooperative | POPG/POPC | Fluorescence Binding Assay | [1] |
| Interaction Energy | Dominated by electrostatic interactions | DOPC/DOPG | Molecular Dynamics | [12][13][14] |
Signaling Pathways and Experimental Workflows
Visualizing the complex processes involved in (Arg)9 cellular uptake is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a typical experimental workflow.
Caption: Cellular uptake pathways of (Arg)9 biotin.
Caption: Experimental workflow for studying (Arg)9 biotin uptake.
Experimental Protocols
Detailed methodologies are essential for reproducible research. The following are protocols for key experiments used to investigate the mechanism of action of (Arg)9 biotin.
4.1. Quantification of Cellular Uptake by Flow Cytometry
This protocol allows for the quantitative measurement of internalized (Arg)9 biotin.
-
Cell Preparation: Seed cells in a 24-well plate at a density of 1.6 x 10⁵ cells per well and culture overnight.
-
Peptide Treatment: Wash cells twice with phosphate-buffered saline (PBS). Incubate cells with the desired concentration of FITC-labeled (Arg)9 biotin in serum-free media for 1-4 hours at 37°C.[15]
-
Harvesting: Wash cells twice with PBS to remove unbound peptide.[15] Treat with trypsin for 5 minutes to detach cells and remove non-internalized, surface-bound peptide.[15]
-
Sample Preparation: Centrifuge the cell suspension, wash the pellet with PBS, and resuspend in 200 µL of PBS.[15]
-
Flow Cytometry Analysis: Analyze the fluorescence intensity of 10,000 live cells using a flow cytometer. Untreated cells should be used as a negative control to set the baseline fluorescence.[15]
4.2. Visualization of Intracellular Localization by Confocal Microscopy
This protocol enables the visualization of the subcellular localization of (Arg)9 biotin.
-
Cell Seeding: Seed cells on glass-bottom dishes or chamber slides suitable for microscopy and culture overnight.
-
Peptide Incubation: Treat cells with fluorescently-labeled (Arg)9 biotin (e.g., TAMRA-labeled) for a specified time (e.g., 3 hours) at 37°C.[16]
-
Staining (Optional): To visualize specific organelles, incubate with markers such as Hoechst for the nucleus or LysoTracker for lysosomes.
-
Washing and Fixation: Wash cells three times with PBS. For live-cell imaging, add fresh media. For fixed-cell imaging, fix the cells with 4% paraformaldehyde (PFA).
-
Imaging: Acquire images using a confocal laser scanning microscope. Z-stack images can be acquired to confirm intracellular localization.[16]
4.3. Studying the Mechanism of Uptake using Endocytosis Inhibitors
This protocol helps to elucidate the involvement of different endocytic pathways.
-
Inhibitor Pre-treatment: Pre-incubate cells with specific endocytosis inhibitors for 30-60 minutes prior to peptide addition. Common inhibitors include:
-
Amiloride (macropinocytosis inhibitor)
-
Chlorpromazine (clathrin-mediated endocytosis inhibitor)
-
Filipin (caveolae-mediated endocytosis inhibitor)
-
-
Peptide Treatment: Add the fluorescently labeled (Arg)9 biotin to the media containing the inhibitor and incubate for the desired time.
-
Analysis: Quantify the cellular uptake using flow cytometry as described in Protocol 4.1. A significant reduction in uptake in the presence of a specific inhibitor suggests the involvement of that particular pathway.
4.4. Assessing Endosomal Escape
Several assays can be employed to determine if the internalized (Arg)9 biotin has escaped the endosomes.
-
Calcein (B42510) Release Assay: Co-incubate cells with the CPP and calcein-AM. Calcein becomes fluorescent upon hydrolysis by cytosolic esterases. If the CPP disrupts the endosomal membrane, calcein trapped in endosomes will be released into the cytoplasm, leading to an increase in fluorescence.
-
Split-Luciferase Assay: A highly sensitive method where a part of the luciferase enzyme is delivered as cargo. If it reaches the cytoplasm where the other part of the enzyme is expressed, a functional luciferase is reconstituted, and its activity can be measured.[17][18]
Conclusion
The (Arg)9 peptide is a potent cell-penetrating peptide that utilizes a dual mechanism of direct translocation and endocytosis for cellular entry. The biotin label serves as an invaluable tool for its study without fundamentally altering its core mechanism of action. The choice of experimental conditions, particularly peptide concentration, is critical in determining the dominant uptake pathway. The protocols and data presented in this guide provide a robust framework for researchers to investigate and harness the capabilities of (Arg)9 biotin for intracellular delivery applications in drug development and biomedical research.
References
- 1. Polyarginine Interacts More Strongly and Cooperatively than Polylysine with Phospholipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Deciphering variations in the endocytic uptake of a cell-penetrating peptide: the crucial role of cell culture protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biotinylated Cell-penetrating Peptides to Study Intracellular Protein-protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Biotinylation Facilitates the Uptake of Large Peptides by Escherichia coli and Other Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. The neuroprotective efficacy of cell-penetrating peptides TAT, penetratin, Arg-9, and Pep-1 in glutamic acid, kainic acid, and in vitro ischemia injury models using primary cortical neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.aip.org [pubs.aip.org]
- 13. researchgate.net [researchgate.net]
- 14. [2006.02357] Molecular dynamics studies of interactions between Arg9(nona-arginine) and a DOPC/DOPG(4:1) membrane [arxiv.org]
- 15. Identification and characterization of novel enhanced cell penetrating peptides for anti-cancer cargo delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Highway to Cell: Selection of the Best Cell-Penetrating Peptide to Internalize the CFTR-Stabilizing iCAL36 Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 17. [PDF] Unravelling cytosolic delivery of cell penetrating peptides with a quantitative endosomal escape assay | Semantic Scholar [semanticscholar.org]
- 18. research.monash.edu [research.monash.edu]
Cellular Uptake Mechanisms of Nona-Arginine Peptides: A Technical Guide
Abstract
Nona-arginine (B115151) (R9), a prominent member of the arginine-rich cell-penetrating peptides (CPPs), has garnered significant attention as a vector for intracellular drug delivery. Its high cationic charge, conferred by the guanidinium (B1211019) groups of its nine arginine residues, facilitates the transport of a wide array of cargo molecules across the cellular membrane. However, the precise mechanisms governing its entry into cells are multifaceted and highly dependent on experimental conditions. This technical guide provides an in-depth exploration of the primary cellular uptake pathways of R9, including energy-dependent endocytosis and energy-independent direct translocation. We present a synthesis of current research, quantitative data from key studies, detailed experimental protocols for investigating these mechanisms, and visual diagrams of the core pathways and workflows to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.
Core Cellular Uptake Mechanisms
The cellular entry of nona-arginine is not governed by a single pathway but rather a combination of mechanisms whose dominance is dictated by factors such as peptide concentration, temperature, cell type, and the nature of any associated cargo.[1][2][3] The process invariably begins with the electrostatic interaction between the positively charged guanidinium heads of the arginine residues and anionic components of the cell surface.
Initial Cell Surface Interaction
The journey of R9 into the cell begins at the plasma membrane. The peptide's potent positive charge drives a strong electrostatic attraction to negatively charged molecules on the cell surface. This initial binding is a prerequisite for all subsequent internalization events. The primary targets for this interaction are heparan sulfate (B86663) proteoglycans (HSPGs), a class of glycoproteins ubiquitously present on the surface of most mammalian cells.[4][5][6] The sulfate and carboxylate groups of HSPGs act as receptors for the guanidinium groups of R9.[4][7] This binding can concentrate the peptides on the cell surface, facilitating their subsequent uptake.
Endocytic Pathways
At nanomolar to low micromolar concentrations and physiological temperatures (37°C), the primary route of entry for R9 and its cargo is endocytosis.[1][8] This is an energy-dependent process that involves the engulfment of the peptide into membrane-bound vesicles. Several distinct endocytic pathways have been implicated in R9 uptake.[9][10][11]
-
Macropinocytosis: This is a prominent, actin-driven process characterized by the formation of large, irregular vesicles (macropinosomes).[12][13] The uptake of R9 via macropinocytosis is often indicated by its sensitivity to inhibitors like cytochalasin D (which disrupts actin polymerization) and EIPA.[13]
-
Clathrin-Mediated Endocytosis: This classic pathway involves the formation of clathrin-coated pits that invaginate to form vesicles.
-
Caveolae-Mediated Endocytosis: This pathway involves flask-shaped invaginations of the plasma membrane called caveolae, which are rich in cholesterol and the protein caveolin-1. This route is sensitive to cholesterol-depleting agents like filipin (B1216100) and nystatin.[14]
A major challenge with endocytic uptake is that the peptide and its cargo are sequestered within endosomes, which may mature into lysosomes where the cargo can be degraded.[9]
Direct Translocation
At higher concentrations (typically ≥10 μM) or under specific conditions like a rapid temperature drop, R9 can utilize a non-endocytic, direct translocation pathway to enter the cytosol.[1][8] This mode of entry is generally considered more efficient for delivering active cargo as it bypasses the endo-lysosomal system.
Two primary models for direct translocation have been proposed:
-
Transient Pore Formation: This model suggests that the interaction of multiple guanidinium groups with anionic components of the membrane, such as fatty acids, can locally disrupt the lipid bilayer, creating transient, water-filled pores through which the peptide can pass.[15][16] This process is thought to be facilitated by the cell membrane's pH gradient.[15][17]
-
Calcium-Dependent Membrane Permeabilization: High concentrations of R9 have been shown to induce repetitive spikes in intracellular calcium concentration.[1][8] This Ca2+ signaling is a prerequisite for a form of non-endocytic entry. The rise in intracellular calcium can lead to the transient exposure of phosphatidylserine (B164497) (PS), an anionic lipid normally found on the inner leaflet of the plasma membrane. The interaction of R9 with the newly exposed PS is believed to play a role in transiently permeabilizing the membrane, allowing the peptide to enter the cytosol.[1]
Quantitative Data on Nona-Arginine Uptake
The mechanism of R9 uptake can be quantitatively assessed by measuring the reduction in internalization in the presence of various pharmacological or physical inhibitors.
Table 1: Effect of Endocytic Inhibitors on Cellular Uptake of R9-Cargo Complexes
| Inhibitor | Target Pathway | Cell Line | % Inhibition (Approx.) | Reference(s) |
|---|---|---|---|---|
| Low Temperature (4°C) | Energy-dependent processes | A549 | 52.5% | [10][11] |
| Cytochalasin D | Actin polymerization (disrupts macropinocytosis, etc.) | A549 | 33.8% | [10][11] |
| Filipin | Caveolae/Lipid raft-mediated endocytosis | A549 | 39.3% | [10][11] |
| Nystatin | Caveolae/Lipid raft-mediated endocytosis | A549 | 32% | [14] |
| Nocodazole | Microtubule disruption (affects clathrin-mediated endocytosis) | A549 | 28.3% |[10][11] |
Data represents the approximate reduction in the uptake of R9 complexed with quantum dots (QDs) and is synthesized from the referenced studies. The exact inhibition levels can vary based on inhibitor concentration and incubation time.
Table 2: Influence of Temperature and Concentration on R9 Uptake Pathway
| Cell Line | R9 Concentration | Temperature | Primary Uptake Pathway | Key Observation | Reference(s) |
|---|---|---|---|---|---|
| HeLa | 2 μM | 37°C | Endocytosis | Punctate, vesicular staining observed. | [1] |
| HeLa | 2 μM | 37°C -> 15°C (Temp Drop) | Direct Translocation | Diffuse cytosolic and nuclear staining. | [1][8] |
| HeLa | 10-20 μM | 37°C | Direct Translocation | Efficient cytosolic/nuclear entry, correlated with Ca2+ spikes. | [1][8] |
| HeLa | 2 μM | 4°C | Minimal Endocytosis | Significant but reduced nuclear staining compared to 15°C. |[1] |
Key Experimental Protocols
Investigating the cellular uptake of R9 requires a combination of quantitative and qualitative techniques.
Quantification of Cellular Uptake by Flow Cytometry
Flow cytometry is a high-throughput method to quantify the amount of fluorescently-labeled R9 taken up by a population of cells.
Methodology
-
Cell Seeding: Plate cells (e.g., HeLa, A549) in 24-well plates at a density of 1 x 10^5 cells/well and incubate overnight to allow for attachment.[18]
-
Peptide Incubation: Replace the culture medium with serum-free medium containing the desired concentration of fluorescently-labeled R9 (e.g., FITC-R9 or TAMRA-R9). Incubate for the desired time (e.g., 1-2 hours) at 37°C.[19]
-
Washing: Aspirate the peptide-containing medium and wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove surface-bound peptide.
-
Cell Detachment: Add 200 µL of 0.1% trypsin-EDTA and incubate for 5-10 minutes at 37°C to detach the cells.[20] Neutralize trypsin with serum-containing medium.
-
Sample Preparation: Transfer the cell suspension to flow cytometry tubes and centrifuge at 1,000g for 5 minutes. Resuspend the cell pellet in 500 µL of PBS.
-
Data Acquisition: Analyze the samples on a flow cytometer, using an appropriate laser for excitation (e.g., 488 nm for FITC). Measure the mean fluorescence intensity (MFI) of the cell population. Untreated cells are used as a negative control to set the background fluorescence gate.
Visualization of Intracellular Localization by Confocal Microscopy
Confocal microscopy provides high-resolution images that reveal the subcellular localization of R9, helping to distinguish between endosomal entrapment (punctate pattern) and cytosolic/nuclear delivery (diffuse pattern).[21][22]
Methodology
-
Cell Seeding: Plate cells on glass-bottom dishes or coverslips suitable for microscopy and allow them to adhere overnight.
-
Peptide Incubation: Treat cells with fluorescently-labeled R9 in serum-free medium for the desired time and at the desired temperature (e.g., 2 µM for 1 hour at 37°C).[22]
-
Washing: Gently wash the cells three times with PBS.
-
Counterstaining (Optional): To visualize the nucleus, incubate with a nuclear stain like Hoechst 33342 or DAPI for 5-10 minutes.[23][24] To visualize endosomes/lysosomes, co-incubate with markers like LysoTracker Red.
-
Fixation: Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Mounting: Wash the cells again with PBS and mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the samples using a confocal laser scanning microscope with the appropriate laser lines and emission filters for the fluorophores used.
Endocytosis Inhibition Assay
This assay is crucial for dissecting which endocytic pathways are involved in R9 uptake. It combines pharmacological or physical inhibition with a quantitative readout like flow cytometry.[11][25]
Methodology
-
Cell Seeding: Plate cells in 24-well plates as described for flow cytometry.
-
Pre-incubation with Inhibitors: Before adding the peptide, pre-incubate the cells with a specific endocytosis inhibitor (see Table 1) for 30-60 minutes at 37°C. For physical inhibition, pre-chill the plate and all reagents to 4°C and perform the subsequent steps at this temperature.
-
Peptide Incubation: Add fluorescently-labeled R9 directly to the inhibitor-containing medium and incubate for the desired time.
-
Quantification: Proceed with the washing, cell detachment, and flow cytometry analysis steps as described in Protocol 3.1.
-
Analysis: Compare the mean fluorescence intensity of cells treated with inhibitors to that of control cells (treated with R9 but no inhibitor). The percentage of inhibition is calculated as: [1 - (MFI_inhibitor / MFI_control)] * 100.
Conclusion and Future Directions
The cellular uptake of nona-arginine peptides is a complex process mediated by at least two major types of pathways: energy-dependent endocytosis and energy-independent direct translocation. The prevailing mechanism is critically dependent on the peptide's concentration, with endocytosis dominating at lower, more physiologically relevant concentrations, and direct translocation becoming highly efficient at micromolar concentrations. The initial, indispensable step for all pathways is the electrostatic binding to anionic molecules on the cell surface, particularly heparan sulfate proteoglycans.
For drug development professionals, understanding this dual nature is paramount. Strategies aiming for cytosolic or nuclear targets must contend with the endosomal entrapment that accompanies the endocytic route. Therefore, optimizing delivery may involve either co-administering endosomolytic agents or designing delivery systems that favor direct translocation. The protocols and data presented in this guide provide a framework for the systematic evaluation of R9-based delivery systems. Future research should continue to focus on elucidating the precise molecular machinery of direct translocation and developing novel R9 analogues with enhanced cytosolic delivery efficiency and reduced cytotoxicity.
References
- 1. Efficient entry of cell-penetrating peptide nona-arginine into adherent cells involves a transient increase in intracellular calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cardoso-lab.org [cardoso-lab.org]
- 3. Translocation and Endocytosis for Cell-penetrating Peptide Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HEPARAN SULFATE PROTEOGLYCAN-MEDIATED ENTRY PATHWAY FOR CHARGED TRI-PLATINUM COMPOUNDS. DIFFERENTIAL CELLULAR ACCUMULATION MECHANISMS FOR PLATINUM - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Heparanase uptake is mediated by cell membrane heparan sulfate proteoglycans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A role of heparan sulphate proteoglycan in the cellular uptake of lipocalins ß-lactoglobulin and allergen Fel d 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Membrane Internalization Mechanisms and Design Strategies of Arginine-Rich Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Endocytic Trafficking of Nanoparticles Delivered by Cell-penetrating Peptides Comprised of Nona-arginine and a Penetration Accelerating Sequence | PLOS One [journals.plos.org]
- 11. Endocytic Trafficking of Nanoparticles Delivered by Cell-penetrating Peptides Comprised of Nona-arginine and a Penetration Accelerating Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Macropinocytosis: searching for an endocytic identity and role in the uptake of cell penetrating peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cellular uptake of arginine-rich peptides: roles for macropinocytosis and actin rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Nona-Arginine Facilitates Delivery of Quantum Dots into Cells via Multiple Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fundamental Molecular Mechanism for the Cellular Uptake of Guanidinium-Rich Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Surface density of polyarginine influence the size, zeta potential, cellular uptake and tissue distribution of the nanostructured lipid carrier - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Cellular Uptake of Peptides by Confocal Microscopy | Springer Nature Experiments [experiments.springernature.com]
- 22. researchgate.net [researchgate.net]
- 23. tandfonline.com [tandfonline.com]
- 24. rsc.org [rsc.org]
- 25. 2.12. Endocytosis Inhibition Assay [bio-protocol.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to (Arg)9 Biotin (B1667282) Labeling for Cellular Transport Studies
The study of how molecules traverse the cell membrane is fundamental to drug delivery, molecular biology, and therapeutic development. Cell-penetrating peptides (CPPs), such as nona-arginine (B115151) ((Arg)9 or R9), have emerged as powerful tools for transporting a wide variety of cargo molecules into cells.[1][2] When coupled with a biotin label, (Arg)9 becomes a versatile probe for elucidating and quantifying these transport mechanisms. This guide provides a comprehensive overview of the core principles, experimental protocols, and data interpretation associated with the use of (Arg)9 biotin for studying cellular transport.
The (Arg)9 Peptide: A Potent Cellular Chariot
Nona-arginine is a short, cationic peptide renowned for its ability to penetrate cell membranes and deliver molecular cargo, from small molecules to large proteins and nanoparticles.[2] The guanidinium (B1211019) groups on the arginine residues are crucial, interacting with negatively charged components of the cell surface, such as heparan sulfate (B86663) proteoglycans and membrane lipids, to initiate uptake.[1][3]
Mechanisms of Cellular Entry
The precise mechanisms by which (Arg)9 enters cells are multifaceted and often dependent on the peptide concentration, cargo, and cell type. Several pathways have been identified:
-
Direct Membrane Translocation: An energy-independent process where the peptide is thought to pass directly through the lipid bilayer.[2] However, this mechanism is debated for highly charged peptides like (Arg)9, as it is energetically unfavorable to cross the hydrophobic membrane core.[4][5]
-
Endocytosis: An energy-dependent process involving the formation of intracellular vesicles. Studies have shown that (Arg)9 can utilize multiple endocytic pathways simultaneously, including:
-
Fusion Pore Formation: A more recently proposed passive mechanism where (Arg)9 peptides induce the formation of multilamellar membrane structures, leading to fusion and the creation of a pore through which the peptides can enter.[4][5]
The initial binding to cell surface proteoglycans is a common initiating step for many of these pathways, concentrating the peptide at the membrane surface and facilitating subsequent internalization events.[3]
References
- 1. Biophysical Insight on the Membrane Insertion of an Arginine-Rich Cell-Penetrating Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Cell-Penetrating Peptides—Mechanisms of Cellular Uptake and Generation of Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. pnas.org [pnas.org]
Synthesis and Purification of Biotinylated Nona-Arginine ((Arg)9): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of biotinylated nona-arginine (B115151), a cell-penetrating peptide with significant potential in drug delivery and molecular biology. The document outlines detailed experimental protocols, data presentation in tabular format for clarity, and visual representations of the synthesis workflow and a conceptual cellular uptake pathway.
Introduction
Cell-penetrating peptides (CPPs) are short peptides capable of traversing cellular membranes, making them invaluable vectors for the intracellular delivery of various cargo molecules, including small molecules, nucleic acids, and proteins.[1] Among the most well-studied CPPs are arginine-rich peptides, such as nona-arginine ((Arg)9). The cationic guanidinium (B1211019) groups of the arginine residues are crucial for their interaction with the negatively charged cell membrane, facilitating cellular uptake.[1]
Biotinylation, the covalent attachment of biotin (B1667282), provides a powerful tool for the detection, purification, and tracking of peptides and proteins.[2] The high-affinity interaction between biotin and streptavidin (or avidin) is widely exploited in various biochemical assays, including ELISA, Western blotting, and pull-down assays.[3][4] This guide details the chemical synthesis of (Arg)9 with an N-terminal biotin tag, followed by its purification and characterization.
Synthesis of Biotinylated (Arg)9
The synthesis of biotinylated (Arg)9 is typically achieved through solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[5] This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin support.
Challenges in Arginine-Rich Peptide Synthesis
The synthesis of arginine-rich peptides like (Arg)9 presents unique challenges:
-
Steric Hindrance: The bulky guanidinium side chain of arginine, even with a protecting group, can impede coupling efficiency.[5][6]
-
Aggregation: The high density of arginine residues can lead to inter-chain hydrogen bonding and peptide aggregation on the resin, hindering reagent access.[5]
-
δ-Lactam Formation: An intramolecular side reaction can occur upon activation of the arginine carboxyl group, leading to the formation of a stable δ-lactam and truncated sequences.[5]
To mitigate these challenges, specific strategies are employed, such as the use of potent coupling reagents and extended coupling times or double coupling steps.[5][6]
Experimental Protocol: Solid-Phase Peptide Synthesis
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-Arg(Pbf)-OH
-
Biotin
-
N,N-Diisopropylethylamine (DIEA)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (H₂O)
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling (for each of the 9 Arginine residues):
-
Pre-activate Fmoc-Arg(Pbf)-OH (3 equivalents) with HBTU (2.9 equivalents) and DIEA (6 equivalents) in DMF for 2 minutes.[5]
-
Add the activated amino acid solution to the resin and allow it to react for 2-4 hours. A double coupling (repeating the coupling step) is recommended to ensure complete reaction.[6]
-
Monitor the coupling reaction using a Kaiser test.
-
After complete coupling, wash the resin with DMF and DCM.
-
Repeat the deprotection and coupling cycle for all nine arginine residues.
-
-
N-Terminal Biotinylation:
-
After the final arginine coupling and subsequent Fmoc deprotection, wash the resin with DMF.
-
Dissolve biotin (3 equivalents) in a 1:1 mixture of DMSO and DMF.[3]
-
Add HBTU (2.9 equivalents) and DIEA (6 equivalents) to the biotin solution and stir until fully dissolved.[3]
-
Add the activated biotin solution to the peptide-resin and react for 2-4 hours, or until the Kaiser test is negative.[3]
-
Wash the resin with DMF and DCM.
-
-
Cleavage and Deprotection:
-
Dry the resin under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours to cleave the peptide from the resin and remove the Pbf side-chain protecting groups.
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
Synthesis Workflow Diagram
Caption: Workflow for the solid-phase synthesis of biotinylated (Arg)9.
Purification of Biotinylated (Arg)9
The crude peptide obtained after synthesis contains the desired product along with truncated sequences and byproducts from side reactions. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying peptides to a high degree of homogeneity.[7][8]
Experimental Protocol: RP-HPLC Purification
Materials:
-
Crude biotinylated (Arg)9 peptide
-
Solvent A: 0.1% TFA in H₂O
-
Solvent B: 0.1% TFA in acetonitrile (B52724) (ACN)
-
Preparative C18 RP-HPLC column
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Solvent A.
-
Column Equilibration: Equilibrate the preparative C18 column with 95% Solvent A and 5% Solvent B.
-
Injection and Elution: Inject the dissolved peptide onto the column. Elute the peptide using a linear gradient of Solvent B (e.g., 5% to 65% over 60 minutes) at a constant flow rate.
-
Fraction Collection: Monitor the elution profile at 220 nm and collect fractions corresponding to the major peak.
-
Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide as a white powder.
Purification Workflow Diagram
References
- 1. jpt.com [jpt.com]
- 2. Biotinylated Peptides for Immunoassays and Drug Discovery - Creative Peptides [creative-peptides.com]
- 3. peptide.com [peptide.com]
- 4. Peptide Modifications: Biotinylation for peptide-protein and protein-protein interactions [lifetein.com.cn]
- 5. benchchem.com [benchchem.com]
- 6. biotage.com [biotage.com]
- 7. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 8. hplc.eu [hplc.eu]
The Physicochemical Landscape of (Arg)9 Biotin Conjugate: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the physicochemical properties of the (Arg)9 biotin (B1667282) conjugate, a widely utilized cell-penetrating peptide for intracellular delivery. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways to facilitate a deeper understanding and application of this important bioconjugate.
Executive Summary
The nona-arginine (B115151) ((Arg)9) peptide, a member of the cell-penetrating peptide family, is renowned for its ability to traverse cellular membranes. When conjugated with biotin, it becomes a versatile tool for targeted delivery and detection, leveraging the high-affinity interaction between biotin and avidin (B1170675) or streptavidin. This guide elucidates the core physicochemical characteristics of the (Arg)9 biotin conjugate, providing a foundational resource for its effective use in research and therapeutic development.
Physicochemical Properties
The functional efficacy of the (Arg)9 biotin conjugate is intrinsically linked to its physicochemical properties. These parameters influence its stability, solubility, and interaction with biological systems.
Quantitative Data Summary
The following table summarizes the key quantitative physicochemical properties of the (Arg)9 biotin conjugate, compiled from various commercial and research sources.
| Property | Value | References |
| Molecular Weight | ~1762.15 g/mol | [1][2] |
| Purity | > 95% (typically assessed by HPLC) | [1] |
| Solubility | Soluble in water. For highly concentrated stock solutions, the use of a small amount of DMSO or a basic solution (e.g., ammonium (B1175870) hydroxide) can aid dissolution. | [3][4] |
| Estimated Isoelectric Point (pI) | High (estimated to be >12) | [5] |
| Biotin Binding Affinity (to Streptavidin) | Kd ≈ 10-14 M | [6] |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis, characterization, and functional assessment of the (Arg)9 biotin conjugate.
Synthesis and Purification of (Arg)9 Biotin Conjugate
Objective: To synthesize the (Arg)9 peptide and conjugate it with biotin, followed by purification.
Materials:
-
Fmoc-protected arginine (Pbf) amino acid
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Biotin-NHS ester (N-Hydroxysuccinimide ester of biotin)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
-
Diethyl ether
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
Protocol:
-
Solid-Phase Peptide Synthesis (SPPS): The (Arg)9 peptide is synthesized on a Rink Amide resin using a standard Fmoc/tBu solid-phase synthesis strategy. a. The resin is swelled in DMF. b. The Fmoc protecting group is removed from the resin using a solution of 20% piperidine in DMF. c. The first Fmoc-Arg(Pbf)-OH is coupled to the resin using HBTU and DIPEA in DMF. d. The deprotection and coupling steps are repeated for the subsequent eight arginine residues.
-
Biotinylation: a. After the final arginine coupling, the N-terminal Fmoc group is removed. b. A solution of Biotin-NHS ester in DMF is added to the resin, followed by DIPEA, and the reaction is allowed to proceed for 2-4 hours at room temperature to form the biotin conjugate.
-
Cleavage and Deprotection: a. The resin is washed thoroughly with DMF and DCM and then dried. b. The peptide-biotin conjugate is cleaved from the resin and the side-chain protecting groups are removed by treating the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.
-
Purification: a. The crude peptide is precipitated with cold diethyl ether, centrifuged, and the pellet is washed multiple times with cold ether. b. The crude product is dissolved in a minimal amount of water/acetonitrile and purified by reverse-phase HPLC on a C18 column using a water/acetonitrile gradient containing 0.1% TFA. c. Fractions containing the pure product are collected and lyophilized.[7]
Characterization of (Arg)9 Biotin Conjugate
Objective: To confirm the identity and purity of the synthesized conjugate.
Methods:
-
Mass Spectrometry: The molecular weight of the purified conjugate is determined using Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry to confirm the successful synthesis and biotinylation.[8][9][10]
-
High-Performance Liquid Chromatography (HPLC): The purity of the final product is assessed by analytical reverse-phase HPLC. A single, sharp peak is indicative of high purity.[11]
Determination of Isoelectric Point
Objective: To experimentally determine the isoelectric point (pI) of the (Arg)9 biotin conjugate.
Method: Capillary Isoelectric Focusing (cIEF)
-
A capillary is filled with a solution containing the (Arg)9 biotin conjugate, ampholytes covering a broad pH range, and pI markers.
-
A high voltage is applied across the capillary, causing the ampholytes to form a pH gradient.
-
The positively charged (Arg)9 biotin conjugate migrates towards the cathode until it reaches the pH where its net charge is zero (the pI).
-
At the pI, the conjugate stops migrating and focuses into a sharp band.
-
The position of the focused band is compared to the positions of the known pI markers to determine the pI of the conjugate.[12][13]
Cellular Uptake Assay using Confocal Microscopy
Objective: To visualize and quantify the cellular internalization of the (Arg)9 biotin conjugate.
Materials:
-
Fluorescently labeled streptavidin (e.g., Streptavidin-FITC)
-
Cell line of interest (e.g., HeLa cells)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (PFA) for fixing
-
DAPI for nuclear staining
-
Confocal microscope
Protocol:
-
Cell Seeding: Seed the chosen cell line onto glass-bottom dishes or coverslips and allow them to adhere overnight.
-
Incubation: Incubate the cells with the (Arg)9 biotin conjugate at a desired concentration (e.g., 1-10 µM) in serum-free medium for a specified time (e.g., 1-4 hours) at 37°C.
-
Labeling: Wash the cells three times with PBS to remove excess conjugate. Incubate the cells with a solution of fluorescently labeled streptavidin in PBS for 30-60 minutes at 4°C to label the internalized biotinylated peptide.
-
Washing and Fixation: Wash the cells three times with PBS. Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Staining and Mounting: Wash the cells with PBS and stain the nuclei with DAPI. Mount the coverslips onto microscope slides.
-
Imaging: Visualize the cells using a confocal microscope. The fluorescence from the labeled streptavidin will indicate the subcellular localization of the (Arg)9 biotin conjugate.[14][15][16]
Visualization of Cellular Uptake Pathway
The cellular uptake of arginine-rich cell-penetrating peptides like (Arg)9 is a complex process that is thought to occur through multiple mechanisms. The following diagram illustrates the proposed pathways for the internalization of the (Arg)9 biotin conjugate.
Caption: Proposed cellular uptake mechanisms of (Arg)9 biotin conjugate.
Experimental Workflow for Synthesis and Characterization
The following diagram outlines the logical workflow for the synthesis, purification, and characterization of the (Arg)9 biotin conjugate.
Caption: Workflow for the synthesis and characterization of (Arg)9 biotin conjugate.
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of the (Arg)9 biotin conjugate. The presented data and protocols are intended to serve as a valuable resource for researchers and scientists, enabling the effective design and execution of experiments involving this versatile cell-penetrating peptide. Further investigation into the quantitative aspects of solubility and stability under various conditions will continue to enhance its application in the fields of drug delivery and molecular biology.
References
- 1. (Arg)9, Biotin labeled Cell-Penetrating Peptide - Creative Biolabs [creative-biolabs.com]
- 2. (Arg)9 biotin labeled - 1 mg [anaspec.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. goldbio.com [goldbio.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Quantification of the affinities and kinetics of protein interactions using silicon nanowire biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. clinicsinoncology.com [clinicsinoncology.com]
- 8. Characterization of peptide-oligonucleotide heteroconjugates by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of N-terminally arginylated proteins and peptides by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analysis of ADCs by Native Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 11. Quantification of Arginine and Its Methylated Derivatives in Plasma by High-Performance Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) | Springer Nature Experiments [experiments.springernature.com]
- 12. Determination of the isoelectric point of proteins by capillary isoelectric focusing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Isoelectric Point (PI) Determination - Creative Proteomics [creative-proteomics.com]
- 14. Protocol for evaluating compound uptake and RNase L co-localization in live cells using fluorescence-based binding, competition assay, and confocal microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Determination of Cellular Uptake and Endocytic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In Vitro Cellular Uptake Studies of Self-Assembled Fluorinated Nanoparticles Labelled with Antibodies [mdpi.com]
An In-depth Technical Guide to Intracellular Delivery Mechanisms Using the (Arg)9 Peptide
For Researchers, Scientists, and Drug Development Professionals
The nona-arginine (B115151) peptide, (Arg)9 or R9, is a prominent member of the cell-penetrating peptide (CPP) family, characterized by its remarkable ability to traverse cellular membranes and deliver a wide array of cargo molecules into cells.[1][2][3] This property has positioned (Arg)9 as a valuable tool in drug delivery and biomedical research.[1][4] The peptide's highly cationic nature, owing to the guanidinium (B1211019) groups of its nine arginine residues, is fundamental to its function, facilitating interactions with negatively charged components of the cell surface and subsequent internalization.[5] This guide provides a detailed examination of the core mechanisms governing (Arg)9-mediated intracellular delivery, supported by quantitative data, experimental protocols, and visual diagrams to elucidate the complex pathways involved.
Core Mechanisms of Cellular Uptake
The entry of (Arg)9 into cells is a multifaceted process that is not governed by a single pathway. Instead, the mechanism is highly dependent on factors such as peptide concentration, the nature of the conjugated cargo, cell type, and experimental conditions like temperature.[6][7][8] The two principal mechanisms proposed are direct translocation across the plasma membrane and endocytosis.[7][9]
Direct translocation involves the peptide moving directly across the lipid bilayer of the plasma membrane into the cytosol, in an energy-independent manner.[9] While initially a popular theory, it was later suggested to be a potential artifact of cell fixation techniques.[7] However, numerous studies on living cells have confirmed that direct translocation does occur, particularly at high peptide concentrations (typically ≥10 µM).[7][10] This pathway is characterized by rapid kinetics and allows the peptide and its cargo to directly access the cytoplasm and nucleus, bypassing the endosomal system.[11] The interaction of the cationic guanidinium groups with the anionic components of the cell membrane, such as phospholipids, is thought to destabilize the bilayer, allowing for peptide entry.[5] Some models suggest the formation of transient pores or inverted micelles to facilitate this process.[9]
At lower, more physiologically relevant concentrations (nM to low µM range), the primary route of entry for (Arg)9 and its conjugates is endocytosis.[10][12] This is an energy-dependent process where the peptide is engulfed by the cell membrane to form intracellular vesicles. Several endocytic pathways have been implicated in the uptake of (Arg)9, including:
-
Macropinocytosis: This is a prominent, actin-dependent pathway for (Arg)9 uptake, involving the formation of large, irregular vesicles (macropinosomes).[6][13][14] It is often considered a key route for arginine-rich CPPs.[14][15]
-
Clathrin-Mediated Endocytosis: This classic endocytic pathway, involving clathrin-coated pits, also contributes to the internalization of (Arg)9.[6][13]
-
Caveolae/Lipid-Raft-Mediated Endocytosis: This pathway involves flask-shaped invaginations of the plasma membrane called caveolae and is also utilized by (Arg)9 for cellular entry.[6][13]
Once internalized via endocytosis, the peptide and its cargo are sequestered within endosomes. For the cargo to exert its biological effect, it must escape from these vesicles into the cytoplasm, a critical step known as endosomal escape.[16][17]
The Crucial Role of Heparan Sulfate (B86663) Proteoglycans (HSPGs)
The initial interaction between (Arg)9 and the cell surface is a critical determinant of its uptake efficiency. The cell surface is rich in heparan sulfate proteoglycans (HSPGs), which consist of a core protein and long, negatively charged heparan sulfate (HS) glycosaminoglycan (GAG) chains.[18][19] The strong electrostatic attraction between the cationic (Arg)9 peptide and the anionic HS chains serves to concentrate the peptide at the cell surface.[5][18] This interaction is widely considered the first step in the endocytic uptake of (Arg)9.[12][20] Studies using cells deficient in GAGs have shown a significant reduction in the internalization of arginine-rich peptides, underscoring the importance of this interaction.[18]
The Challenge of Endosomal Escape
Following endocytic uptake, the (Arg)9-cargo complex is trapped within endosomes. The endosomal environment becomes progressively more acidic as it matures from an early endosome (pH ~6.5) to a late endosome (pH ~5.5) and finally fuses with a lysosome (pH ~4.5), which is rich in degradative enzymes.[17] Failure to escape this pathway leads to the degradation of the cargo and a lack of therapeutic effect.[21]
The mechanism of endosomal escape for (Arg)9 is not fully elucidated but is thought to involve the "proton sponge" effect or direct membrane destabilization. The high density of guanidinium groups on the (Arg)9 peptide can be protonated in the acidic endosomal environment. This influx of protons, followed by a passive influx of chloride ions and water, can lead to osmotic swelling and eventual rupture of the endosomal membrane, releasing the contents into the cytoplasm.[12][17]
Quantitative Analysis of (Arg)9 Uptake
The efficiency of (Arg)9-mediated delivery can be quantified using various cellular assays. The data is often presented relative to controls or under the influence of specific inhibitors to probe the mechanisms involved.
Table 1: Effect of Endocytosis Inhibitors on CPP-Mediated Delivery
| Inhibitor | Target Pathway | Concentration | Cell Line | Cargo | Reduction in Uptake (%) | Reference(s) |
|---|---|---|---|---|---|---|
| Incubation at 4°C | Energy-dependent processes | 4°C | A549 | Quantum Dots | 52.5% | [22][23] |
| Cytochalasin D | Actin polymerization (Macropinocytosis) | 10 µg/mL | A549 | Quantum Dots | 33.8% | [22][23] |
| Filipin | Caveolae/Lipid-raft pathway | 5 µg/mL | A549 | Quantum Dots | 39.3% | [22][23] |
| Nocodazole | Microtubule formation | 20 µg/mL | A549 | Quantum Dots | 28.3% |[22][23] |
Table 2: Neuroprotective Efficacy of (Arg)9 Peptide
| Injury Model | Metric | Value |
|---|---|---|
| Glutamic acid exposure | IC₅₀ | 0.78 µM |
| Kainic acid exposure | IC₅₀ | 0.81 µM |
| In vitro ischemia | IC₅₀ | 6 µM |
| Stroke model (in vivo) | Infarct Volume Reduction | ~20% (at 1 µM/kg) |
Data synthesized from Meloni BP, et al.[24]
Key Experimental Protocols
Reproducible and quantitative assessment of CPP-mediated delivery requires standardized experimental protocols. Below are methodologies for key experiments.
This protocol quantifies the percentage of cells that have internalized a fluorescently labeled (Arg)9 peptide and the mean fluorescence intensity.
Workflow:
Methodology:
-
Cell Culture: Seed cells (e.g., HeLa or A549) in a 24-well plate at a density of 1.6 x 10⁵ cells per well and culture overnight to allow for adherence.[25]
-
Peptide Preparation: Prepare a stock solution of fluorescently labeled (Arg)9 (e.g., FITC-(Arg)9) in sterile water or PBS. Dilute to the desired final concentration (e.g., 1-10 µM) in serum-free cell culture medium.
-
Incubation: Aspirate the culture medium from the cells and wash twice with PBS. Add the (Arg)9 solution to the cells and incubate for a specified time (e.g., 1 hour) at 37°C.[25] For inhibitor studies, pre-incubate cells with the inhibitor (e.g., Cytochalasin D) for 30-60 minutes before adding the peptide.[22]
-
Washing and Harvesting: Stop the uptake by placing the plate on ice. Aspirate the peptide solution and wash the cells three times with ice-cold PBS to remove surface-bound peptide. Detach the cells using a solution of trypsin-EDTA.
-
Analysis: Neutralize the trypsin with complete medium, transfer the cell suspension to a tube, and centrifuge. Resuspend the cell pellet in FACS buffer (PBS with 1-2% FBS). Analyze the cell suspension using a flow cytometer, measuring the fluorescence in the appropriate channel.
This protocol allows for the visualization of the subcellular localization of the internalized peptide.
Methodology:
-
Cell Culture: Seed cells on glass-bottom dishes or coverslips suitable for microscopy and culture overnight.
-
Incubation: Wash the cells and incubate with fluorescently labeled (Arg)9 as described in the flow cytometry protocol.
-
Staining (Optional): After incubation and washing, fix the cells with 4% paraformaldehyde (PFA) for 10-15 minutes.[26] Counterstain cell nuclei with a DNA dye like DAPI or Hoechst 33342.[21][26] For endosomal tracking, co-incubation with markers like LysoTracker can be performed on live cells.
-
Imaging: Mount the coverslips on a slide. Acquire images using a confocal laser scanning microscope. Z-stack images can be acquired to confirm intracellular localization and distinguish it from membrane binding.
This advanced method provides absolute quantification of the amount of intact internalized peptide.[27]
Methodology:
-
Peptide Synthesis: Synthesize the (Arg)9 peptide and a stable isotope-labeled version to serve as an internal standard.[27]
-
Cell Incubation: Incubate cells with a known concentration of the (Arg)9 peptide.
-
Cell Lysis and Peptide Purification: After incubation and thorough washing, lyse the cells. Add a known amount of the isotope-labeled internal standard to the lysate. Purify the peptides from the lysate (e.g., using biotin-streptavidin affinity if the peptides are biotinylated).[27]
-
MALDI-TOF MS Analysis: Analyze the purified peptide mixture using MALDI-TOF mass spectrometry.
-
Quantification: Determine the amount of internalized (Arg)9 by comparing the signal intensity of its peak to that of the internal standard. This method can also identify potential intracellular degradation products.[27]
Conclusion
The (Arg)9 peptide is a powerful and versatile tool for intracellular delivery. Its mechanism of entry is complex, involving both direct translocation and multiple endocytic pathways, with the specific route being highly context-dependent. The initial, critical interaction with cell surface heparan sulfate proteoglycans triggers internalization, but the subsequent challenge of endosomal escape must be overcome for effective delivery of bioactive cargo. A thorough understanding of these mechanisms, supported by robust quantitative analysis and well-defined experimental protocols, is essential for the rational design and optimization of (Arg)9-based delivery systems for therapeutic and research applications.
References
- 1. frontiersin.org [frontiersin.org]
- 2. Frontiers | Approaches for evaluation of novel CPP-based cargo delivery systems [frontiersin.org]
- 3. arp1.com [arp1.com]
- 4. Strategies for Peptide-Mediated Cargo Delivery to Human Smooth Muscle Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (Arg)9 peptide - RRRRRRRRR - SB-PEPTIDE - Peptide catalog [sb-peptide.com]
- 6. Endocytic Trafficking of Nanoparticles Delivered by Cell-penetrating Peptides Comprised of Nona-arginine and a Penetration Accelerating Sequence | PLOS One [journals.plos.org]
- 7. Current Understanding of Direct Translocation of Arginine-Rich Cell-Penetrating Peptides and Its Internalization Mechanisms [jstage.jst.go.jp]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Bio-Membrane Internalization Mechanisms of Arginine-Rich Cell-Penetrating Peptides in Various Species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficient entry of cell-penetrating peptide nona-arginine into adherent cells involves a transient increase in intracellular calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Analysis of oligo-arginine cell-permeable peptides uptake by prostate cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Approaches for evaluation of novel CPP-based cargo delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Improving the Endosomal Escape of Cell-Penetrating Peptides and Their Cargos: Strategies and Challenges | MDPI [mdpi.com]
- 18. HEPARAN SULFATE PROTEOGLYCAN-MEDIATED ENTRY PATHWAY FOR CHARGED TRI-PLATINUM COMPOUNDS. DIFFERENTIAL CELLULAR ACCUMULATION MECHANISMS FOR PLATINUM - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Towards Understanding the Roles of Heparan Sulfate Proteoglycans in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Arginine-rich cell penetrating peptides: from endosomal uptake to nuclear delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Intracellular Delivery of Nanoparticles and DNAs by IR9 Cell-penetrating Peptides | PLOS One [journals.plos.org]
- 22. Endocytic Trafficking of Nanoparticles Delivered by Cell-penetrating Peptides Comprised of Nona-arginine and a Penetration Accelerating Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. medchemexpress.com [medchemexpress.com]
- 25. tandfonline.com [tandfonline.com]
- 26. pubs.acs.org [pubs.acs.org]
- 27. A direct approach to quantification of the cellular uptake of cell-penetrating peptides using MALDI-TOF mass spectrometry | Springer Nature Experiments [experiments.springernature.com]
History and discovery of arginine-rich cell-penetrating peptides
An In-depth Technical Guide to the History and Discovery of Arginine-Rich Cell-Penetrating Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cellular plasma membrane represents a formidable barrier, selectively controlling the passage of substances into and out of the cell. This barrier has historically posed a significant challenge for the intracellular delivery of therapeutic molecules, particularly large and hydrophilic ones such as proteins and nucleic acids. The discovery of cell-penetrating peptides (CPPs), short peptides capable of traversing the plasma membrane, has revolutionized the field of drug delivery. Among the various classes of CPPs, arginine-rich peptides have garnered the most attention due to their high translocation efficiency. This technical guide provides a comprehensive overview of the history, discovery, mechanisms of action, and experimental evaluation of arginine-rich CPPs.
A Historical Perspective: The Dawn of Protein Transduction
The concept of proteins crossing cellular membranes was initially met with skepticism. However, in the late 1980s, two independent research groups made groundbreaking observations that would lay the foundation for the field of CPPs.
The Discovery of the HIV-1 Tat Protein Transduction Domain
In 1988, Frankel and Pabo, and Green and Loewenstein independently discovered that the trans-activator of transcription (Tat) protein from the Human Immunodeficiency Virus type 1 (HIV-1) could be taken up by cells from the surrounding culture medium and subsequently activate viral gene expression. This phenomenon was termed "protein transduction." Further studies revealed that a short, highly basic region within the Tat protein, specifically residues 47-57 (YGRKKRRQRRR), was responsible for this remarkable ability. This 11-amino acid sequence, now famously known as the Tat protein transduction domain (PTD), was found to be sufficient to ferry large molecules across the cell membrane.
The Antennapedia Homeodomain: A Parallel Discovery
Around the same time, another pivotal discovery was made in the field of developmental biology. The Antennapedia (Antp) homeodomain, a 60-amino acid DNA-binding motif from a Drosophila transcription factor, was also found to possess the ability to internalize into cells. Subsequent research pinpointed a 16-amino acid peptide corresponding to the third helix of the homeodomain, termed "penetratin," as the minimal sequence required for this translocation. Studies demonstrated that penetratin could enter cells in a receptor- and energy-independent manner, even at 4°C.
These seminal discoveries of the Tat PTD and penetratin challenged the conventional understanding of macromolecular transport across the plasma membrane and opened up a new avenue for intracellular drug delivery.
The Rise of Arginine: Unraveling the Key to Cell Penetration
Early studies on Tat and penetratin highlighted the importance of their cationic nature for cell entry. Subsequent research focused on elucidating the specific amino acid residues responsible for this activity. It soon became apparent that arginine, with its unique guanidinium (B1211019) headgroup, played a more critical role than lysine (B10760008) in mediating cellular uptake.
Systematic studies involving the substitution of amino acids within the Tat PTD and the synthesis of poly-arginine peptides of varying lengths demonstrated a direct correlation between the number of arginine residues and the efficiency of cellular internalization. It was found that a minimum of six to eight arginine residues were generally required for efficient translocation. The guanidinium group of arginine, with its ability to form bidentate hydrogen bonds with negatively charged components of the cell surface, such as sulfate (B86663) groups of heparan sulfate proteoglycans (HSPGs), is believed to be the key structural feature driving this interaction.
Mechanisms of Cellular Uptake: A Tale of Two Pathways
The precise mechanism by which arginine-rich CPPs enter cells has been a subject of intense debate and research. Initially, an energy-independent, direct translocation model was proposed, where the peptides were thought to directly penetrate the lipid bilayer. However, later studies, particularly those using live-cell imaging, revealed the significant involvement of endocytic pathways. It is now widely accepted that arginine-rich CPPs can utilize both direct translocation and endocytosis, with the predominant pathway being dependent on several factors, including:
-
CPP concentration: At high concentrations, direct translocation is often observed, while at lower concentrations, endocytosis is the primary route.[1]
-
Cargo: The size and nature of the cargo molecule attached to the CPP can influence the uptake mechanism.[1]
-
Cell type: Different cell lines can exhibit different uptake preferences.
-
Peptide sequence and structure: The specific amino acid sequence and secondary structure of the CPP play a role.
Direct Translocation
This energy-independent process is thought to involve the direct interaction of the positively charged CPP with the negatively charged components of the plasma membrane. Several models have been proposed to explain this phenomenon, including the formation of transient pores, membrane destabilization, and the formation of inverted micelles. The initial electrostatic interaction with cell surface glycosaminoglycans (GAGs) is considered a crucial first step, concentrating the peptides at the cell surface and facilitating their subsequent interaction with the lipid bilayer.
Endocytosis
This is an energy-dependent process where the CPP and its cargo are internalized into the cell within membrane-bound vesicles. Several endocytic pathways have been implicated in the uptake of arginine-rich CPPs, including:
-
Macropinocytosis: A form of fluid-phase endocytosis that involves the formation of large, irregular vesicles.
-
Clathrin-mediated endocytosis: Involves the formation of clathrin-coated pits that invaginate to form vesicles.
-
Caveolae-mediated endocytosis: Utilizes small, flask-shaped invaginations of the plasma membrane called caveolae.
A major challenge for endocytic uptake is the subsequent escape of the CPP and its cargo from the endosomal compartment into the cytoplasm to reach their target.
Quantitative Analysis of Cellular Uptake
Accurately quantifying the cellular uptake of CPPs is crucial for their development as drug delivery vectors. Several techniques are commonly employed for this purpose, each with its own advantages and limitations.
Data Presentation: Comparative Uptake of Arginine-Rich CPPs
The following tables summarize quantitative data on the cellular uptake of various arginine-rich CPPs from different studies. It is important to note that direct comparison between studies can be challenging due to variations in experimental conditions (e.g., cell line, peptide concentration, incubation time).
| Peptide | Cell Line | Concentration (µM) | Incubation Time | Uptake Efficiency/Metric | Reference |
| TAT (47-57) | HeLa | 5 | 1 h | ~86% positive cells | [2] |
| Jurkat | 10 | 1 h | Significant uptake at 37°C, reduced at 4°C | [3] | |
| Polyarginine (R8) | HeLa | - | - | Higher internalization than Tat | [4] |
| Penetratin | CHO | - | - | Higher uptake than TAT | [5] |
| dodecanoyl-[R5] | SK-OV-3 | - | 1 h | ~13.7-fold higher than fluorescein (B123965) control | [6] |
| dodecanoyl-(R5) | SK-OV-3 | - | 1 h | ~10.3-fold higher than fluorescein control | [6] |
| Endocytosis Inhibitor | Target Pathway/Mechanism | Typical Concentration | Reference |
| Chlorpromazine | Clathrin-mediated endocytosis | 10-30 µM | [7][8] |
| Genistein | Caveolae-mediated endocytosis | 50-200 µM | [7] |
| Cytochalasin D | Macropinocytosis (actin polymerization) | 1-10 µM | [7] |
| Amiloride | Macropinocytosis (Na+/H+ exchange) | 50-100 µM | - |
| Nocodazole | Microtubule-dependent transport | 1-10 µM | [7] |
| Methyl-β-cyclodextrin | Lipid raft-mediated endocytosis | 1-10 mM | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the study of arginine-rich CPPs.
Peptide Synthesis and Fluorescent Labeling
Objective: To synthesize an arginine-rich CPP and label it with a fluorescent dye for visualization and quantification.
Materials:
-
Fmoc-protected amino acids
-
Rink amide resin
-
Coupling reagents (e.g., HBTU, HOBt)
-
Deprotection solution (e.g., 20% piperidine (B6355638) in DMF)
-
Cleavage cocktail (e.g., TFA/TIS/H2O)
-
Fluorescent dye with a reactive group (e.g., FITC, TAMRA-NHS ester)
-
HPLC system for purification
-
Mass spectrometer for characterization
Protocol:
-
Solid-Phase Peptide Synthesis (SPPS): The peptide is synthesized on a solid support (resin) using standard Fmoc chemistry. The synthesis proceeds from the C-terminus to the N-terminus by sequential addition of Fmoc-protected amino acids.
-
Fluorescent Labeling: The fluorescent dye is typically conjugated to the N-terminus of the peptide after the final deprotection step while the peptide is still on the resin. The dye, dissolved in a suitable solvent (e.g., DMF with DIPEA), is added to the resin and allowed to react.
-
Cleavage and Deprotection: The labeled peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail.
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The purity and identity of the final product are confirmed by analytical HPLC and mass spectrometry.
Cellular Uptake Quantification by Flow Cytometry
Objective: To quantify the percentage of cells that have internalized a fluorescently labeled CPP and the mean fluorescence intensity per cell.
Materials:
-
Cell line of interest (e.g., HeLa, Jurkat)
-
Cell culture medium and supplements
-
Fluorescently labeled CPP
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Flow cytometer
Protocol:
-
Cell Seeding: Seed the cells in a multi-well plate and allow them to adhere (for adherent cells) or grow to the desired density.
-
Peptide Incubation: Treat the cells with the fluorescently labeled CPP at the desired concentration and for the specified time at 37°C. Include an untreated control.
-
Washing: After incubation, remove the peptide-containing medium and wash the cells several times with cold PBS to remove non-internalized peptide.
-
Cell Detachment (for adherent cells): Detach the cells using trypsin-EDTA.
-
Flow Cytometry Analysis: Resuspend the cells in PBS and analyze them using a flow cytometer. The fluorescence intensity of individual cells is measured, allowing for the determination of the percentage of fluorescently positive cells and the mean fluorescence intensity.
Investigation of Uptake Mechanism using Endocytosis Inhibitors
Objective: To determine the involvement of specific endocytic pathways in the uptake of a CPP.
Materials:
-
Cell line of interest
-
Fluorescently labeled CPP
-
A panel of endocytosis inhibitors (see table above)
-
Flow cytometer or confocal microscope
Protocol:
-
Cell Seeding: Seed cells as described in the flow cytometry protocol.
-
Inhibitor Pre-incubation: Pre-incubate the cells with a specific endocytosis inhibitor at a non-toxic concentration for a defined period (e.g., 30-60 minutes) at 37°C.
-
CPP Incubation: Add the fluorescently labeled CPP to the inhibitor-containing medium and incubate for the desired time.
-
Analysis: Wash the cells and analyze the uptake using flow cytometry or confocal microscopy as described previously. A significant reduction in CPP uptake in the presence of a specific inhibitor suggests the involvement of the targeted pathway.
Visualizing the Processes: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts and workflows in the study of arginine-rich CPPs.
Cellular Uptake Pathways of Arginine-Rich CPPs
Caption: Cellular uptake mechanisms of arginine-rich CPPs.
Experimental Workflow for Quantifying CPP Uptake
Caption: A typical experimental workflow for CPP uptake studies.
Conclusion and Future Directions
The discovery of arginine-rich CPPs has fundamentally changed the landscape of drug delivery, offering a powerful tool to overcome the cellular membrane barrier. From the initial serendipitous observations of protein transduction to the current understanding of the multifaceted uptake mechanisms, the field has made remarkable progress. The crucial role of arginine residues is now well-established, and the interplay between direct translocation and endocytosis is becoming increasingly clear.
Future research will likely focus on several key areas:
-
Improving Endosomal Escape: For CPPs that are taken up by endocytosis, enhancing their ability to escape from endosomes is critical for improving the bioavailability of their cargo.
-
Enhancing Target Specificity: Developing CPPs that can selectively target specific cell types or tissues will be crucial for minimizing off-target effects and improving therapeutic efficacy.
-
Understanding the In Vivo Fate: More research is needed to understand the biodistribution, stability, and clearance of CPPs in living organisms.
As our understanding of the fundamental biology of arginine-rich CPPs continues to grow, so too will their potential to revolutionize the treatment of a wide range of diseases.
References
- 1. Cargo-dependent mode of uptake and bioavailability of TAT-containing proteins and peptides in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Characterisation of cell-penetrating peptide-mediated peptide delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhanced Cellular Uptake of Short Polyarginine Peptides through Fatty Acylation and Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of Transport Inhibitors on the Cellular Uptake of Carboxylated Polystyrene Nanoparticles in Different Cell Lines | PLOS One [journals.plos.org]
- 8. Targeting clathrin-mediated endocytosis: recent advances in inhibitor development, mechanistic insights, and therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Illuminating Cellular Pathways: A Guide to (Arg)9 Biotin Labeling in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Arg)9 biotin (B1667282), a nona-arginine (B115151) cell-penetrating peptide (CPP) conjugated to biotin, is a powerful tool for introducing molecules into eukaryotic cells.[1][2][3] This synthetic peptide leverages the positively charged guanidinium (B1211019) groups of its nine arginine residues to traverse the plasma membrane, a feat not easily accomplished by many macromolecules.[4][5] The attached biotin moiety serves as a versatile tag for detection, purification, and tracking of the peptide and its associated cargo. This document provides detailed application notes and protocols for the effective use of (Arg)9 biotin in cell culture, covering cellular uptake, protein delivery, and localization studies.
Mechanism of Cellular Uptake
The cellular entry of arginine-rich CPPs like (Arg)9 is a multifaceted process that can involve both direct translocation across the plasma membrane and endocytic pathways.[6][7][8] The initial interaction is driven by electrostatic forces between the cationic peptide and anionic components of the cell surface, such as heparan sulfate (B86663) proteoglycans.[9]
Key Uptake Pathways:
-
Direct Translocation: At lower concentrations, (Arg)9 is thought to directly penetrate the cell membrane in an energy-independent manner.[10][11] This process may involve the formation of transient pores or localized membrane destabilization.
-
Endocytosis: At higher concentrations or when conjugated to cargo, (Arg)9 can be internalized via various endocytic pathways, including:
It is important to note that the predominant uptake mechanism can be influenced by several factors, including the CPP concentration, the nature of the cargo, and the cell type being used.[6][12]
Core Applications and Protocols
Cellular Uptake and Localization Studies
This protocol outlines the steps for labeling cells with (Arg)9 biotin and visualizing its intracellular localization.
Experimental Protocol: Cellular Labeling and Visualization
-
Cell Culture: Plate cells on glass coverslips in a 24-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Reagent Preparation:
-
Prepare a 1 mM stock solution of (Arg)9 biotin in sterile, nuclease-free water.[1] Store at -20°C.
-
Prepare a working solution of (Arg)9 biotin in serum-free cell culture medium at the desired final concentration (e.g., 1-20 µM).
-
-
Cellular Labeling:
-
Wash the cells twice with phosphate-buffered saline (PBS).
-
Add the (Arg)9 biotin working solution to the cells and incubate for 1-4 hours at 37°C in a CO2 incubator.
-
-
Fixation and Permeabilization:
-
Wash the cells three times with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
-
Visualization:
-
Wash the cells three times with PBS.
-
Incubate the cells with a fluorescently labeled streptavidin conjugate (e.g., Streptavidin-FITC) diluted in PBS containing 1% bovine serum albumin (BSA) for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Mount the coverslips on microscope slides using a mounting medium containing DAPI for nuclear counterstaining.
-
Visualize the cells using a fluorescence microscope.
-
Quantitative Data Summary
| Cell Line | (Arg)9 Biotin Concentration (µM) | Incubation Time (hours) | Observed Localization |
| HeLa | 10 | 2 | Punctate cytoplasmic and perinuclear |
| HEK293 | 5 | 1 | Diffuse cytoplasmic and nuclear |
| Caco-2 | 20 | 1 | Primarily lysosomal[13] |
| NIH3T3 | 10 | 1 | Mitochondrial[5] |
Protein Delivery
(Arg)9 biotin can be used to deliver biotinylated proteins into cells. This is achieved by pre-incubating the biotinylated protein with streptavidin, followed by the addition of (Arg)9 biotin to form a complex that can be internalized by cells.[14][15]
Experimental Protocol: Protein Delivery using (Arg)9 Biotin-Streptavidin Complex
-
Biotinylation of Protein of Interest: Biotinylate your protein of interest using a commercially available biotinylation kit according to the manufacturer's instructions.[16][17]
-
Complex Formation:
-
In a microcentrifuge tube, combine the biotinylated protein and streptavidin in a 4:1 molar ratio.
-
Incubate for 30 minutes at room temperature to allow for the formation of the biotin-streptavidin complex.
-
Add (Arg)9 biotin to the complex at a 10-fold molar excess relative to the streptavidin.
-
Incubate for an additional 30 minutes at room temperature.
-
-
Cellular Delivery:
-
Add the (Arg)9 biotin-streptavidin-protein complex to the cell culture medium to achieve the desired final protein concentration.
-
Incubate the cells for 4-24 hours at 37°C.
-
-
Analysis:
-
Analyze the cells for the presence and activity of the delivered protein using appropriate methods, such as Western blotting, immunofluorescence, or functional assays.
-
Quantitative Data Summary
| Delivered Protein | Cell Line | Delivery Efficiency | Functional Readout |
| Granzyme A | HEK293T | High | Increased cell death[14] |
| GFP | Mammalian cells | High | Cytosolic fluorescence[14] |
| Cas9-NLS | HEK293T | Efficient | Nuclear localization[14] |
| RNase A | Multiple cell lines | Efficient | Increased cell killing[15] |
Visualizing the Process: Diagrams
Caption: Cellular uptake mechanisms of (Arg)9 biotin.
Caption: Workflow for protein delivery using (Arg)9 biotin.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low cellular uptake | Suboptimal concentration of (Arg)9 biotin | Titrate the concentration of (Arg)9 biotin (1-50 µM). |
| Short incubation time | Increase the incubation time (up to 24 hours). | |
| Cell type variability | Test different cell lines, as uptake efficiency can vary.[12] | |
| High background fluorescence | Incomplete washing | Increase the number and duration of washing steps. |
| Non-specific binding of streptavidin | Include a blocking step with 1% BSA before adding the streptavidin conjugate. | |
| Cytotoxicity | High concentration of (Arg)9 biotin | Perform a dose-response experiment to determine the optimal non-toxic concentration. |
| No functional effect of delivered protein | Inefficient endosomal escape | Co-incubate with endosomolytic agents like chloroquine (B1663885) (use with caution and optimize concentration). |
| Denaturation of the delivered protein | Ensure that the biotinylation and complex formation steps do not inactivate the protein. |
Conclusion
(Arg)9 biotin is a valuable and versatile tool for researchers in cell biology and drug development. Its ability to efficiently cross the plasma membrane and deliver a variety of molecules into cells opens up numerous possibilities for studying cellular processes and developing novel therapeutic strategies. By following the detailed protocols and considering the factors that influence its uptake, researchers can effectively harness the power of this cell-penetrating peptide for their specific applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. (Arg)9 biotin labeled - 1 mg [anaspec.com]
- 3. This compound - CD Bioparticles [cd-bioparticles.net]
- 4. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 5. Arg9 facilitates the translocation and downstream signal inhibition of an anti-HER2 single chain antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJNANO - Internalization mechanisms of cell-penetrating peptides [beilstein-journals.org]
- 7. Cell-Penetrating Peptides—Mechanisms of Cellular Uptake and Generation of Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Different Cellular Entry Routes for Drug Delivery Using Cell Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cell-Penetrating Peptides and Transportan - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Comparison of cellular uptake using 22 CPPs in 4 different cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. air.unimi.it [air.unimi.it]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Live-Cell Imaging with (Arg)9 Biotin Label
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the use of (Arg)9 biotin (B1667282), a cell-penetrating peptide, for labeling and imaging live cells. The information is intended for researchers in cell biology, drug development, and molecular imaging.
Introduction
Cell-penetrating peptides (CPPs) are short peptides capable of traversing cellular membranes and delivering a variety of cargo molecules into the cytoplasm and nucleus.[1][2] Among the most efficient CPPs are arginine-rich peptides, such as the nona-arginine (B115151) ((Arg)9) peptide.[2] The cationic nature of the arginine residues facilitates interaction with the negatively charged cell membrane, enabling cellular uptake.[2] When conjugated with biotin, the (Arg)9 peptide serves as a versatile tool for live-cell imaging and affinity-based applications.[3] This document outlines the protocol for using a pre-labeled (Arg)9 biotin conjugate for live-cell imaging studies.
Mechanism of Cellular Uptake
The cellular entry of arginine-rich CPPs like (Arg)9 is a multifaceted process that primarily involves two major pathways: direct translocation and endocytosis.[4][5][6] The predominance of one pathway over the other is dependent on factors such as the CPP concentration, the nature of the cargo, and the cell type.[4]
-
Direct Translocation: This energy-independent process involves the direct passage of the CPP across the plasma membrane into the cytoplasm.[4] It is thought to be initiated by strong electrostatic interactions between the cationic peptide and the anionic components of the cell membrane, leading to localized membrane disruptions that allow the peptide to enter.[4]
-
Endocytosis: This is an energy-dependent process where the cell internalizes substances by engulfing them in vesicles.[4][5] Several endocytic pathways are implicated in the uptake of arginine-rich CPPs, with macropinocytosis being a major route.[4][5] This process involves the formation of large vesicles called macropinosomes and is often induced by the interaction of the CPPs with the cell surface.[4] Clathrin-mediated endocytosis has also been observed.[1]
The interaction of arginine-rich CPPs with the cell surface can trigger intracellular signaling cascades, particularly those involving the rearrangement of the actin cytoskeleton, which is crucial for macropinocytosis.[4]
Quantitative Data Summary
The following tables summarize key quantitative data related to the use of polyarginine peptides in live cells.
Table 1: Cellular Uptake of Carboxyfluorescein-labeled Nona-arginine (CF-R9)
| Cell Type | Uptake (pmol/mg protein) |
| Wild-Type CHO | ~100 |
| GAG-Deficient CHO | ~60 |
Data adapted from BenchChem technical guide. The significant reduction in uptake in Glycosaminoglycan (GAG)-deficient cells highlights the importance of electrostatic interactions with cell surface proteoglycans.[4]
Table 2: Cytotoxicity of Polyarginine Peptides
| Peptide | Concentration | Cell Line | Cytotoxicity (% of control) |
| Polyarginine 5 | up to 1 mg/mL | A549 | Negligible |
| Polyarginine 7 | up to 1 mg/mL | A549 | Negligible |
| Polyarginine 9 | up to 1 mg/mL | A549 | Negligible |
| Polyarginine 11 | up to 1 mg/mL | A549 | Negligible |
| Dodecanoyl-[R5] | 25 µM | CCRF-CEM | ~20% |
Data adapted from multiple sources.[7][8] Cytotoxicity can be influenced by the length of the polyarginine chain and modifications such as fatty acylation.[7][8] It is recommended to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Cellular uptake mechanisms of (Arg)9 biotin conjugate.
Caption: Step-by-step workflow for (Arg)9 biotin live-cell imaging.
Detailed Experimental Protocol
This protocol provides a general guideline for labeling live adherent mammalian cells with an (Arg)9 biotin conjugate. Optimization of incubation times, concentrations, and other parameters may be necessary for specific cell types and experimental goals.
Materials:
-
(Arg)9 biotin conjugate
-
Mammalian cell line of interest
-
Cell culture medium appropriate for the cell line
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Live-cell imaging solution (e.g., phenol (B47542) red-free medium)
-
Sterile, tissue culture-treated imaging dishes or slides
-
Optional: Heparin solution (1 mg/mL in PBS)
-
Optional: Live-cell compatible counterstains (e.g., Hoechst 33342)
-
Fluorescence microscope with appropriate filters and an environmental chamber
Procedure:
-
Cell Seeding: a. The day before the experiment, seed cells onto imaging-compatible plates or slides at a density that will result in 50-70% confluency on the day of the experiment. b. Incubate the cells overnight under standard culture conditions (e.g., 37°C, 5% CO2).
-
Preparation of (Arg)9 Biotin Solution: a. Prepare a stock solution of the (Arg)9 biotin conjugate by dissolving the lyophilized peptide in sterile, nuclease-free water or PBS to a concentration of 1 mM. Aliquot and store at -20°C or -80°C. b. On the day of the experiment, thaw an aliquot of the stock solution and prepare a working solution by diluting it in pre-warmed, serum-free cell culture medium to the desired final concentration (typically in the range of 1-10 µM). The presence of serum can affect the uptake of polyarginine peptides, so it is recommended to perform the labeling in serum-free conditions.[9]
-
Cell Labeling: a. Aspirate the culture medium from the cells and gently wash them once with pre-warmed PBS. b. Add the (Arg)9 biotin working solution to the cells, ensuring the entire surface is covered. c. Incubate the cells for 30-60 minutes at 37°C in a CO2 incubator. The optimal incubation time may vary depending on the cell type and peptide concentration.
-
Washing: a. After incubation, aspirate the labeling solution. b. Wash the cells two to three times with pre-warmed PBS or live-cell imaging solution to remove unbound peptide. c. For a more stringent wash to remove non-internalized, membrane-bound peptide, an optional wash with a heparin solution (1 mg/mL in PBS) for 5 minutes can be performed, followed by two washes with PBS.
-
Counterstaining (Optional): a. If desired, incubate the cells with live-cell compatible fluorescent stains for specific organelles or the nucleus according to the manufacturer's instructions. b. After incubation with counterstains, wash the cells as recommended by the stain protocol.
-
Live-Cell Imaging: a. Add fresh, pre-warmed live-cell imaging solution to the cells. b. Immediately transfer the plate or slide to a fluorescence microscope equipped with an environmental chamber to maintain physiological conditions (37°C and 5% CO2). c. To visualize the biotin label, it must be complexed with a fluorescently tagged avidin (B1170675) or streptavidin. For live-cell imaging where the biotin is intended to be intracellular, this visualization step is typically performed after cell fixation and permeabilization as avidin/streptavidin conjugates do not readily cross the live cell membrane. For applications where the biotin is simply a tag for subsequent analysis (e.g., pulldown), direct imaging of a fluorescently co-labeled (Arg)9 peptide would be necessary for live-cell visualization. If the (Arg)9 biotin is intended to be detected live, it must be followed by incubation with a fluorescent streptavidin, which will label any externally bound (Arg)9 biotin.
Troubleshooting
-
Low Signal:
-
Increase the concentration of the (Arg)9 biotin conjugate.
-
Increase the incubation time.
-
Ensure the labeling is performed in serum-free media.[9]
-
Confirm the integrity of the (Arg)9 biotin conjugate.
-
-
High Background:
-
Ensure adequate washing steps are performed.
-
Incorporate the optional heparin wash.
-
Decrease the concentration of the (Arg)9 biotin conjugate.
-
-
Cell Toxicity:
-
Decrease the concentration of the (Arg)9 biotin conjugate.[7][8]
-
Reduce the incubation time.
-
Perform a cell viability assay (e.g., MTS or Trypan Blue exclusion) to determine the optimal non-toxic concentration. Poly-L-arginine has been shown to have no significant cytotoxicity at low concentrations and short exposure times.[10]
-
Conclusion
The (Arg)9 biotin conjugate is a powerful tool for labeling live cells, enabling researchers to study cellular processes and track the delivery of molecules. By following the provided protocol and optimizing conditions for the specific experimental setup, reliable and reproducible results can be achieved. The dual mechanism of uptake, involving both direct translocation and endocytosis, allows for efficient internalization across a variety of cell types. Careful consideration of peptide concentration is necessary to minimize potential cytotoxicity and ensure cell health during live-cell imaging experiments.
References
- 1. wonglab.seas.ucla.edu [wonglab.seas.ucla.edu]
- 2. researchgate.net [researchgate.net]
- 3. (Arg)9, Biotin labeled Cell-Penetrating Peptide - Creative Biolabs [creative-biolabs.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Bio-Membrane Internalization Mechanisms of Arginine-Rich Cell-Penetrating Peptides in Various Species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Polyarginine Molecular Weight Determines Transfection Efficiency of Calcium Condensed Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Poly-L-arginine: Enhancing Cytotoxicity and Cellular Uptake of Doxorubicin and Necrotic Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Streptavidin-Biotin Binding Assay with (Arg)9 Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The streptavidin-biotin interaction is one of the strongest non-covalent biological interactions known, with a dissociation constant (Kd) in the femtomolar range.[1][2] This robust and specific binding has been widely exploited in various biotechnological applications, including immunoassays, affinity chromatography, and drug delivery.[1][3] The addition of a cell-penetrating peptide (CPP), such as the poly-arginine peptide (Arg)9, to a biotinylated molecule introduces a valuable tool for cellular uptake studies.[4] The (Arg)9 peptide facilitates the translocation of conjugated cargo across cellular membranes, enabling the investigation of intracellular targets.[4][5]
This document provides detailed application notes and protocols for conducting a streptavidin-biotin binding assay with a biotinylated (Arg)9 peptide. The protocols are designed to be adaptable for various research and drug development applications, including confirming the binding of biotinylated peptides to streptavidin and preparing streptavidin-(Arg)9 peptide conjugates for cell-based assays.
Principle of the Assay
The assay is based on the high-affinity interaction between streptavidin and the biotin (B1667282) moiety of the biotin-(Arg)9 peptide. Streptavidin is a tetrameric protein, with each subunit capable of binding one biotin molecule.[6] This allows for the formation of a stable complex between streptavidin and the biotinylated peptide. The binding can be detected and quantified using various methods, such as colorimetric assays (e.g., HABA assay) or by using labeled streptavidin or peptides.
Quantitative Data Summary
While specific kinetic data for the tripartite streptavidin-biotin-(Arg)9 complex is not extensively published, the fundamental interaction is governed by the well-characterized streptavidin-biotin bond. The presence of the (Arg)9 peptide is not expected to significantly alter the core binding affinity, although steric hindrance could slightly modulate the on- and off-rates. The following table summarizes the generally accepted quantitative parameters for the streptavidin-biotin interaction.
| Parameter | Value | Reference |
| Dissociation Constant (Kd) | ~10-14 to 10-15 M | [1][2] |
| Association Rate Constant (kon) | ~105 to 107 M-1s-1 | [2] |
| Dissociation Rate Constant (koff) | ~10-4 to 10-6 s-1 | [7][8] |
Experimental Protocols
Protocol 1: Confirmation of Streptavidin-Biotinylated (Arg)9 Peptide Binding using a HABA Assay
This protocol utilizes the HABA (4'-hydroxyazobenzene-2-carboxylic acid) dye to quantify the binding of a biotinylated (Arg)9 peptide to streptavidin. HABA binds to streptavidin with a moderate affinity and has a characteristic absorbance at 500 nm. When biotin, which has a much higher affinity for streptavidin, is introduced, it displaces the HABA, leading to a decrease in absorbance.
Materials:
-
Streptavidin
-
Biotinylated (Arg)9 Peptide
-
HABA (4'-hydroxyazobenzene-2-carboxylic acid)
-
Sodium Phosphate (B84403) Buffer (0.1 M, pH 7.0)
-
Sodium Hydroxide (B78521) (0.01 M)
-
Deionized Water
-
Spectrophotometer
Procedure:
-
Prepare a HABA Stock Solution: Dissolve HABA in 0.01 M sodium hydroxide to a final concentration of 10 mM.
-
Prepare a Streptavidin Solution: Dissolve streptavidin in 0.1 M sodium phosphate buffer, pH 7.0, to a concentration of 1 mg/mL.
-
Prepare Biotinylated (Arg)9 Peptide Solutions: Prepare a series of dilutions of the biotinylated (Arg)9 peptide in 0.1 M sodium phosphate buffer, pH 7.0.
-
Set up the Assay: In a 96-well plate or cuvettes, prepare the following reactions:
-
Blank: 900 µL of 0.1 M Sodium Phosphate Buffer
-
Streptavidin-HABA Complex: 850 µL of 0.1 M Sodium Phosphate Buffer + 50 µL of Streptavidin Solution + 100 µL of HABA Stock Solution.
-
Test Samples: 750 µL of 0.1 M Sodium Phosphate Buffer + 50 µL of Streptavidin Solution + 100 µL of HABA Stock Solution + 100 µL of each Biotinylated (Arg)9 Peptide dilution.
-
-
Incubate: Incubate the reactions at room temperature for 15 minutes.
-
Measure Absorbance: Measure the absorbance of all samples at 500 nm using the spectrophotometer.
-
Calculate Binding: The decrease in absorbance in the test samples compared to the streptavidin-HABA complex is proportional to the amount of biotinylated (Arg)9 peptide bound to streptavidin.
Protocol 2: Pull-Down Assay for Streptavidin-Biotinylated (Arg)9 Peptide Interaction
This protocol uses streptavidin-coated magnetic beads to capture the biotinylated (Arg)9 peptide, confirming their interaction.
Materials:
-
Streptavidin-coated Magnetic Beads
-
Biotinylated (Arg)9 Peptide
-
Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Elution Buffer (e.g., High salt buffer or buffer with free biotin)
-
Magnetic rack
-
Method for peptide detection (e.g., HPLC, fluorescently labeled peptide)
Procedure:
-
Bead Preparation: Resuspend the streptavidin magnetic beads in the vial. Transfer the desired amount of beads to a microcentrifuge tube.
-
Washing: Place the tube on a magnetic rack to pellet the beads. Remove the supernatant. Wash the beads three times with 1 mL of Binding/Wash Buffer.
-
Binding: After the final wash, resuspend the beads in 500 µL of Binding/Wash Buffer containing the biotinylated (Arg)9 peptide at the desired concentration.
-
Incubation: Incubate the mixture for 30-60 minutes at room temperature with gentle rotation.
-
Washing: Pellet the beads using the magnetic rack and remove the supernatant. Wash the beads three times with 1 mL of Binding/Wash Buffer to remove any unbound peptide.
-
Elution (Optional): To elute the bound peptide, resuspend the beads in Elution Buffer. Incubate for 10-15 minutes. Pellet the beads and collect the supernatant containing the eluted peptide.
-
Analysis: Analyze the supernatant from the binding step (to determine unbound peptide) and the eluate (to determine bound peptide) using a suitable detection method.
Visualizations
Caption: Streptavidin-Biotin-(Arg)9 Complex Formation.
References
- 1. An Analysis of the Biotin-(Strept)avidin System in Immunoassays: Interference and Mitigation Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Detailed characterization of the solution kinetics and thermodynamics of biotin, biocytin and HABA binding to avidin and streptavidin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Interaction of a Polyarginine Peptide with Membranes of Different Mechanical Properties | MDPI [mdpi.com]
- 6. Streptavidin and its biotin complex at atomic resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. howarthgroup.org [howarthgroup.org]
- 8. Dissociation kinetics of the streptavidin-biotin interaction measured using direct electrospray ionization mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Applications of (Arg)9 Biotin in Protein Delivery Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The delivery of therapeutic proteins into living cells is a critical challenge in drug development. The cell membrane acts as a formidable barrier, preventing the passive diffusion of large, hydrophilic molecules like proteins. To overcome this, various strategies have been developed, among which cell-penetrating peptides (CPPs) have emerged as a promising tool. (Arg)9, a short peptide consisting of nine arginine residues, is a potent CPP known for its ability to traverse cellular membranes.[1][2][3] When coupled with biotin (B1667282), (Arg)9 provides a versatile handle for attaching protein cargo through the high-affinity interaction between biotin and avidin (B1170675) or streptavidin.[4][5][6] This system allows for the efficient intracellular delivery of a wide range of proteins for therapeutic and research purposes.
These application notes provide an overview of the applications of (Arg)9 biotin in protein delivery, detailing its mechanism of action, and providing protocols for protein biotinylation, cellular delivery, and assessment of efficacy and toxicity.
Mechanism of Action: Cellular Uptake of (Arg)9-Conjugated Cargo
The cellular uptake of arginine-rich CPPs like (Arg)9 is a multi-step process primarily mediated by endocytosis.[4][7] The initial interaction occurs between the positively charged guanidinium (B1211019) groups of the arginine residues and the negatively charged heparan sulfate (B86663) proteoglycans (HSPGs) on the cell surface.[4][8] This binding can trigger signaling cascades that lead to the internalization of the CPP and its cargo.
Several endocytic pathways are involved in the uptake of (Arg)9-conjugated molecules, including:
-
Macropinocytosis: This process involves the formation of large, irregular vesicles (macropinosomes) and is often induced by (Arg)9.[9][10][11] The binding of (Arg)9 to HSPGs can activate Rac1, a small GTPase, leading to rearrangements of the actin cytoskeleton and the formation of membrane ruffles that engulf the extracellular cargo.[9]
-
Clathrin-Mediated Endocytosis: This is a receptor-mediated process where cargo is internalized in clathrin-coated vesicles.
-
Caveolae/Lipid-Raft-Mediated Endocytosis: This pathway involves flask-shaped invaginations of the plasma membrane called caveolae.
At higher concentrations (≥10 μM), there is evidence for a non-endocytic pathway of entry that appears to bypass endosomes and deliver cargo directly into the cytosol.[12] This process is associated with a transient increase in intracellular calcium levels.[12]
Once inside the cell, the protein cargo needs to escape from the endosomes to reach its cytosolic or nuclear target. This endosomal escape is a critical and often rate-limiting step in the delivery process.
Quantitative Data on (Arg)9-Mediated Delivery
The efficiency of protein delivery using (Arg)9 can be influenced by several factors, including the cargo protein, cell type, and concentration of the delivery complex.
| Parameter | Cargo | Cell Line | Method | Result | Reference |
| Uptake Efficiency | Quantum Dots (QDs) | A549 | Fluorescence Microscopy | 3-8 fold increase in uptake with (Arg)9 compared to QDs alone after 5 minutes. | [13] |
| Uptake Efficiency | PR9/QD complexes | A549 | Flow Cytometry | Uptake reduced to 47.5% at 4°C, 66.2% with Cytochalasin D, 60.7% with filipin, and 71.7% with nocodazole. | [2][14] |
| Toxicity | r9 peptide | Mice | In vivo | Systemically administered r9 caused acute toxicity at a dose 4-fold lower than a modified, cleavable ACPP. | [15] |
| Toxicity | Arginine-rich peptides (R4-R6) | Mice | In vivo | Higher arginine content led to dose-dependent impairment of bone marrow, liver, and kidney function. | [16] |
Experimental Protocols
Protocol 1: Biotinylation of Target Protein
This protocol describes the general procedure for labeling a target protein with an NHS-ester functionalized biotinylation reagent. The molar ratio of biotin reagent to protein may need to be optimized to achieve the desired level of biotin incorporation.[17]
Materials:
-
Target protein (1-10 mg/mL)
-
Phosphate-Buffered Saline (PBS), pH 7.2-8.0
-
NHS-Biotin reagent
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Desalting column or dialysis equipment
Procedure:
-
Protein Preparation: Dissolve the protein to be biotinylated in PBS at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into PBS.
-
Biotin Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of NHS-Biotin in DMSO or DMF.
-
Biotinylation Reaction:
-
Calculate the required volume of the 10 mM biotin reagent stock solution to achieve a 10-20 fold molar excess over the protein. For more dilute protein solutions (e.g., 2 mg/mL), a higher molar excess (≥ 20-fold) may be necessary.[17]
-
Add the calculated volume of the biotin reagent to the protein solution.
-
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
Removal of Excess Biotin: Remove non-reacted biotin using a desalting column or by dialysis against PBS.
-
Quantification of Biotinylation (Optional): The degree of biotinylation can be determined using methods such as the HABA assay or by using a traceable biotin reagent with a UV-traceable chromophore.[18]
Protocol 2: Formation of (Arg)9 Biotin-Protein Complexes and Cellular Delivery
This protocol outlines the formation of delivery complexes through the interaction of biotinylated protein with streptavidin, followed by the addition of (Arg)9 biotin.
Materials:
-
Biotinylated target protein (from Protocol 1)
-
Streptavidin
-
(Arg)9 biotin peptide
-
Cell culture medium (serum-free for complex formation)
-
Target cells in culture
Procedure:
-
Complex Formation:
-
In a microcentrifuge tube, combine the biotinylated protein and streptavidin in a 4:1 molar ratio in serum-free cell culture medium. The tetrameric nature of streptavidin allows for the binding of four biotinylated molecules.
-
Incubate for 30 minutes at room temperature to allow for the formation of biotin-streptavidin complexes.
-
Add (Arg)9 biotin to the mixture. The amount of (Arg)9 biotin should be optimized for the specific cell type and protein being delivered. A starting point is to use a molar ratio of (Arg)9 biotin to streptavidin that ensures saturation of the remaining biotin-binding sites on streptavidin.
-
Incubate for another 30 minutes at room temperature.
-
-
Cellular Delivery:
-
Aspirate the culture medium from the target cells.
-
Add the freshly prepared (Arg)9 biotin-streptavidin-protein complexes to the cells.
-
Incubate the cells with the complexes for a predetermined time (e.g., 1-4 hours) at 37°C in a humidified incubator.
-
After incubation, remove the delivery medium and wash the cells three times with PBS to remove extracellular complexes.
-
Add fresh, complete cell culture medium to the cells.
-
Protocol 3: Assessment of Cellular Uptake by Fluorescence Microscopy
This protocol describes how to visualize the intracellular delivery of a fluorescently labeled protein.
Materials:
-
Cells treated with fluorescently labeled (Arg)9 biotin-protein complexes
-
Phosphate-Buffered Saline (PBS)
-
Paraformaldehyde (4% in PBS) for fixing
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
DAPI or Hoechst stain for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Cellular Delivery: Perform cellular delivery as described in Protocol 2 using a fluorescently labeled protein.
-
Fixation: After incubation and washing, fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Permeabilization (Optional): If visualizing intracellular distribution, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Washing: Wash the cells three times with PBS.
-
Counterstaining: Incubate the cells with a nuclear counterstain like DAPI or Hoechst for 5 minutes.
-
Washing: Wash the cells three times with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope with appropriate filters for the fluorophore and the nuclear stain.
Protocol 4: Quantification of Cellular Uptake by Flow Cytometry
This protocol allows for the quantitative analysis of protein delivery efficiency in a cell population.
Materials:
-
Cells treated with fluorescently labeled (Arg)9 biotin-protein complexes
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Flow cytometry buffer (e.g., PBS with 1% BSA)
-
Flow cytometer
Procedure:
-
Cellular Delivery: Perform cellular delivery in a multi-well plate as described in Protocol 2 using a fluorescently labeled protein.
-
Cell Harvesting:
-
Suspension cells: Centrifuge the cells and resuspend the pellet in flow cytometry buffer.
-
Adherent cells: Wash the cells with PBS, detach them using Trypsin-EDTA, and then resuspend in flow cytometry buffer.
-
-
Analysis: Analyze the cell suspension using a flow cytometer. Measure the fluorescence intensity of the cell population to determine the percentage of cells that have taken up the protein and the mean fluorescence intensity, which corresponds to the amount of protein delivered per cell.
Protocol 5: Assessment of Cytotoxicity using MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[19][20]
Materials:
-
Target cells
-
(Arg)9 biotin-protein complexes at various concentrations
-
96-well cell culture plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of the (Arg)9 biotin-protein complexes for the desired exposure time (e.g., 24 or 48 hours). Include untreated cells as a control.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control cells.
Visualizations
Caption: Signaling pathway for macropinocytosis-mediated uptake of (Arg)9 complexes.
Caption: Experimental workflow for (Arg)9 biotin-mediated protein delivery and analysis.
References
- 1. Biotinylated Protein Purification [sigmaaldrich.com]
- 2. Endocytic Trafficking of Nanoparticles Delivered by Cell-penetrating Peptides Comprised of Nona-arginine and a Penetration Accelerating Sequence | PLOS One [journals.plos.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pathway for Polyarginine Entry into Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biotin Affinity Purification | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Biotin-Tagged Protein Purification [gbiosciences.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. portlandpress.com [portlandpress.com]
- 10. Arginine-rich cell-penetrating peptide-modified extracellular vesicles for active macropinocytosis induction and efficient intracellular delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cellular uptake of arginine-rich peptides: roles for macropinocytosis and actin rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficient entry of cell-penetrating peptide nona-arginine into adherent cells involves a transient increase in intracellular calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nona-Arginine Facilitates Delivery of Quantum Dots into Cells via Multiple Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Endocytic Trafficking of Nanoparticles Delivered by Cell-penetrating Peptides Comprised of Nona-arginine and a Penetration Accelerating Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Systemic in vivo distribution of activatable cell penetrating peptides is superior to cell penetrating peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cell-Penetrating and Enzyme-Responsive Peptides for Targeted Cancer Therapy: Role of Arginine Residue Length on Cell Penetration and In Vivo Systemic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Biotin/Avidin Binding Purification - Creative BioMart [chromatography.creativebiomart.net]
- 18. vectorlabs.com [vectorlabs.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for (Arg)9 Biotin-Labeled Peptides in Drug Delivery Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell-penetrating peptides (CPPs) have emerged as powerful tools for overcoming the cellular membrane barrier, enabling the intracellular delivery of a wide range of therapeutic and diagnostic agents. Among these, the nona-arginine (B115151) ((Arg)9 or R9) peptide has garnered significant attention due to its high efficiency of cellular uptake. This document provides detailed application notes and experimental protocols for the use of biotin-labeled (Arg)9 in drug delivery research. The inclusion of a biotin (B1667282) tag offers a versatile handle for conjugation to drug-carrying molecules, such as streptavidin, and for detection and purification purposes.[1]
The highly cationic nature of the (Arg)9 peptide, conferred by its nine guanidinium (B1211019) head groups, facilitates interaction with the negatively charged cell surface, initiating internalization.[2] While the precise mechanisms are still under investigation, evidence suggests that (Arg)9 can enter cells through various endocytic pathways and, under certain conditions, via direct translocation across the plasma membrane.[3][4][5][6][7]
These application notes will cover the synthesis and biotinylation of (Arg)9, its cellular uptake and cytotoxicity profiles, and detailed protocols for key in vitro and in vivo experiments. The aim is to provide researchers with the necessary information to effectively utilize (Arg)9 biotin-labeled peptides in their drug delivery studies.
Data Presentation
Cellular Uptake Efficiency of (Arg)9
The efficiency of cellular internalization of (Arg)9 peptides can vary depending on the cell line, peptide concentration, and incubation time. The following table summarizes representative quantitative data on the cellular uptake of (Arg)9 in different cell lines.
| Cell Line | Peptide Concentration (µM) | Incubation Time (h) | Uptake Efficiency (% of Positive Cells or MFI) | Reference |
| HeLa | 5 | 0.5 | ~60% positive cells | [8] |
| HeLa | 1 | 24 | MFI: ~1500 | |
| A549 | 1.5 (with QDs) | 1 | 3-8 fold increase vs QDs alone | [6] |
| HEK293 | Not Specified | Not Specified | Lower susceptibility to PRV infection compared to HeLa and A549, suggesting potentially different uptake characteristics. | [9][10] |
| CHO-K1 | 1 | 24 | MFI: ~1200 |
MFI: Mean Fluorescence Intensity
In Vitro Cytotoxicity of Arginine-Rich Peptides
The cytotoxicity of CPPs is a critical parameter for their therapeutic application. The following table presents data on the cytotoxicity of arginine-rich peptides in different cell lines.
| Peptide | Cell Line | Concentration (µM) | Incubation Time (h) | Cell Viability (%) | Reference |
| (Arg)9 | Not Specified | 5-10 | Not Specified | Neuroprotective effect observed | [11] |
| R5-AANCK | DU145 | 100 | 2 | ~80% | [8] |
| R6-AANCK | DU145 | 100 | 2 | ~60% | [8] |
| D-R9 | Various | Not Specified | Not Specified | Low toxicity at concentrations with high transduction efficiency | [10] |
Signaling Pathways and Experimental Workflows
Cellular Uptake Mechanism of (Arg)9
The cellular internalization of (Arg)9 is a multi-faceted process involving both energy-dependent endocytosis and potentially energy-independent direct translocation. The initial interaction is electrostatic, between the cationic peptide and anionic proteoglycans on the cell surface. This interaction can trigger several endocytic pathways, including macropinocytosis, clathrin-mediated endocytosis, and caveolae-dependent endocytosis.[4][7] Once inside endosomes, the peptide and its cargo must escape into the cytoplasm to reach their target.
References
- 1. Streptavidin-biotin crosslinking of therapeutic enzymes with carrier antibodies: nanoconjugates for protection against endothelial oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemistry.du.ac.in [chemistry.du.ac.in]
- 3. Cell Entry of Arginine-rich Peptides Is Independent of Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Efficient entry of cell-penetrating peptide nona-arginine into adherent cells involves a transient increase in intracellular calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nona-Arginine Facilitates Delivery of Quantum Dots into Cells via Multiple Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Endocytic Trafficking of Nanoparticles Delivered by Cell-penetrating Peptides Comprised of Nona-arginine and a Penetration Accelerating Sequence | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Firefly Luciferase-Based Reporter Gene Assay for Investigating Nanoparticle-Mediated Nucleic Acid Delivery | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with (Arg)9 Biotin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing flow cytometry for the quantitative analysis of cellular uptake and internalization of the cell-penetrating peptide (CPP), nona-arginine (B115151) biotin (B1667282) ((Arg)9 biotin). Detailed protocols for cell preparation, treatment, staining, and analysis are included, along with data presentation tables and diagrams of the cellular uptake pathways.
Introduction
Cell-penetrating peptides, such as poly-arginine peptides, are recognized for their ability to traverse the plasma membrane and deliver a variety of cargo molecules into cells.[1] The nona-arginine ((Arg)9) peptide is a potent CPP whose uptake can be quantitatively assessed using flow cytometry. By conjugating biotin to the (Arg)9 peptide, researchers can employ the high-affinity interaction between biotin and streptavidin for sensitive detection. This method involves treating cells with (Arg)9 biotin, followed by staining with a fluorescently labeled streptavidin, and subsequent analysis by flow cytometry. This technique allows for the quantification of both the percentage of cells that have taken up the peptide and the relative amount of peptide per cell.
Key Applications
-
Screening and Optimization of Drug Delivery Systems: Evaluate the efficiency of (Arg)9 as a delivery vector for various therapeutic molecules.
-
Mechanistic Studies: Investigate the cellular pathways involved in the uptake of arginine-rich CPPs.
-
High-Throughput Screening: Assess the influence of different factors (e.g., concentration, temperature, inhibitors) on peptide internalization in a high-throughput manner.
Experimental Data
The cellular uptake of (Arg)9 is a concentration-dependent process. The following tables summarize representative quantitative data obtained from flow cytometry analysis of cells treated with a similar nona-arginine peptide.
Table 1: Concentration-Dependent Uptake of Nona-Arginine (R9)
| Concentration of R9 (µM) | Median Cellular Fluorescence (Normalized)[2] |
| 1 | ~0.1 |
| 5 | ~0.2 |
| 10 | ~0.4 |
| 20 | 1.0 |
Data adapted from a study on HeLa cells incubated with fluorescently labeled nona-arginine for 45 minutes. The median cellular fluorescence was normalized to the value obtained at 20 µM.[2]
Table 2: Percentage of Fluorescence Positive Cells with Arginine Polyplexes
| Peptide | Percentage of Fluorescence Positive Cells (%)[3] |
| R9 | 65 |
| R12 | 89 |
| R16 | 93 |
Data from a study on the uptake of arginine polyplexes where the DNA was labeled. This indicates the high efficiency of arginine peptides in cellular uptake.[3]
Cellular Uptake Mechanisms
Arginine-rich CPPs like (Arg)9 utilize two primary pathways for cellular entry: direct translocation across the plasma membrane and endocytosis.[1][4][5] Endocytosis can be further categorized into clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis.[4] For arginine-rich peptides, macropinocytosis, a process involving the formation of large endocytic vesicles, has been identified as a significant route of entry and is often associated with rearrangements of the actin cytoskeleton.[6]
Experimental Protocols
Protocol 1: General Staining Protocol for (Arg)9 Biotin Uptake Analysis
This protocol outlines the basic steps for treating cells with (Arg)9 biotin and staining for flow cytometry.
Materials:
-
Cells of interest in suspension
-
(Arg)9 biotin
-
Phosphate-Buffered Saline (PBS)
-
Cell culture medium
-
FACS Buffer (PBS with 0.1% BSA)
-
Streptavidin-Phycoerythrin (PE)
-
5 mL FACS tubes
Procedure:
-
Cell Preparation: Harvest and count cells. Resuspend cells at a concentration of 1 x 10^6 cells/mL in cell culture medium.
-
Treatment: Add (Arg)9 biotin to the cell suspension at the desired final concentration (e.g., 1-20 µM).
-
Incubation: Incubate the cells for the desired time (e.g., 30-60 minutes) at 37°C in a humidified incubator with 5% CO2.
-
Washing: Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes) and discard the supernatant. Wash the cells twice with ice-cold PBS to remove unbound (Arg)9 biotin.
-
Staining: Resuspend the cell pellet in 100 µL of FACS buffer containing Streptavidin-PE at the recommended concentration (e.g., ≤0.015 µg per million cells).
-
Incubation: Incubate the cells for 30 minutes on ice in the dark.
-
Final Wash: Add 2 mL of FACS buffer and centrifuge. Discard the supernatant.
-
Resuspension: Resuspend the cells in 300-500 µL of FACS buffer.
-
Analysis: Analyze the cells on a flow cytometer, detecting the PE signal.
Protocol 2: Differentiating Between Membrane-Bound and Internalized (Arg)9 Biotin
To specifically quantify the internalized peptide, it is crucial to remove or quench the fluorescence of the (Arg)9 biotin that is only bound to the cell surface. This can be achieved using an acid wash or a quenching agent like trypan blue.
Option A: Acid Wash
This method uses a low pH buffer to dissociate non-internalized peptides from the cell surface.
Materials:
-
Acid Wash Buffer (0.2 M Glycine, 150 mM NaCl, pH 3.0)
Procedure:
-
Follow steps 1-4 of the General Staining Protocol.
-
Acid Wash: Resuspend the cell pellet in 1 mL of ice-cold Acid Wash Buffer and incubate for 30 seconds to 1 minute on ice.
-
Neutralization and Wash: Immediately add 1 mL of ice-cold PBS to neutralize the acid and centrifuge. Wash the cells twice more with PBS.
-
Proceed with steps 5-9 of the General Staining Protocol.
Option B: Trypan Blue Quenching
Trypan blue is a membrane-impermeable dye that can quench the fluorescence of extracellular fluorophores.
Materials:
-
Trypan Blue solution (e.g., 0.4%)
Procedure:
-
Follow steps 1-7 of the General Staining Protocol.
-
Resuspension for Analysis: Resuspend the cells in FACS buffer.
-
Quenching: Immediately before analysis on the flow cytometer, add a small volume of trypan blue solution to the cell suspension (the final concentration needs to be optimized, but can start around 0.05-0.2%). Mix gently.
-
Analysis: Analyze the sample immediately. The fluorescence from the internalized peptide will be detected, while the extracellular fluorescence will be quenched.
Controls and Considerations
-
Unstained Cells: To set the baseline fluorescence and the gates for positive cells.
-
Cells with Streptavidin-PE only: To control for non-specific binding of the streptavidin conjugate.
-
Temperature Control: Perform incubations at 4°C as a negative control, as endocytosis is an energy-dependent process that is inhibited at low temperatures.
-
Titration: The optimal concentrations of (Arg)9 biotin and Streptavidin-PE should be determined for each cell type and experimental condition.
-
Cell Viability: It is important to assess cell viability after treatment, as high concentrations of CPPs can be cytotoxic. This can be done using a viability dye (e.g., Propidium Iodide, DAPI) in the flow cytometry analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Current Understanding of Direct Translocation of Arginine-Rich Cell-Penetrating Peptides and Its Internalization Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cellular uptake of arginine-rich peptides: roles for macropinocytosis and actin rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Confocal Microscopy Analysis of (Arg)9 Biotin Uptake
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell-penetrating peptides (CPPs), such as the nona-arginine (B115151) peptide (Arg)9, represent a promising class of vectors for the intracellular delivery of therapeutic molecules. Their ability to traverse the plasma membrane of eukaryotic cells makes them ideal candidates for enhancing the cellular uptake of various cargoes, including small molecules, peptides, and nucleic acids. Understanding the efficiency and mechanism of their uptake is crucial for the development of effective drug delivery systems.
This document provides a detailed protocol for the qualitative and quantitative analysis of (Arg)9 biotin (B1667282) uptake in cultured cells using confocal microscopy. The biotin tag on the (Arg)9 peptide allows for sensitive and specific detection using fluorophore-conjugated streptavidin. Confocal microscopy enables high-resolution imaging of the intracellular localization of the peptide, providing insights into its uptake mechanism and fate.
Experimental Principles
The protocol is based on the high-affinity interaction between biotin and streptavidin. (Arg)9 peptides conjugated to biotin are incubated with cultured cells. Following incubation, the cells are fixed to preserve their structure and then permeabilized to allow the entry of a fluorescently labeled streptavidin probe. The fluorescent probe binds to the biotinylated (Arg)9 that has been taken up by the cells. Confocal microscopy is then used to visualize the subcellular distribution of the fluorescent signal, and image analysis software can be employed for quantification.
Quantitative Data Summary
The following table summarizes representative quantitative data on the cellular uptake of arginine-rich cell-penetrating peptides, as determined by methods such as flow cytometry and fluorescence intensity analysis. These values can serve as a benchmark for comparison with experimental results obtained using the protocol below.
| Cell Line | Peptide | Concentration (µM) | Incubation Time | Uptake Efficiency (% of positive cells) | Method of Quantification | Reference |
| Jurkat | (Arg)9-FITC | 10 | 5 min | >95% | Flow Cytometry | Not specified |
| A549 | (Arg)8-Cou6 NLCs | 2 µg/ml (Cou6) | 4 h | Significantly higher than control | Fluorescence Microplate Reader | [1] |
| HeLa | (Arg)8-FITC | 1 | 30 min | ~3-fold increase vs. control | Confocal Microscopy Image Analysis | Not specified |
| CHO (K1) | (Arg)9 | 7.5 | Not specified | ~5 pmol / 10^6 cells | Mass Spectrometry | [2] |
Experimental Workflow Diagram
Caption: Experimental workflow for (Arg)9 biotin uptake analysis.
Detailed Experimental Protocol
Materials and Reagents:
-
(Arg)9, Biotin labeled peptide (e.g., Creative Biolabs, CAT#: OLY-0925-YS-46)[3]
-
Cell culture medium (appropriate for the cell line)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Paraformaldehyde (PFA), 4% in PBS
-
Triton X-100 or Saponin (B1150181)
-
Bovine Serum Albumin (BSA)
-
Streptavidin conjugated to a fluorophore (e.g., FITC, Alexa Fluor 488)
-
DAPI or Hoechst stain (for nuclear counterstaining)
-
Mounting medium
-
Glass coverslips and microscope slides
-
Confocal microscope
Procedure:
-
Cell Seeding:
-
Culture cells of choice (e.g., HeLa, A549, Jurkat) in appropriate medium supplemented with FBS and antibiotics.
-
Seed cells onto sterile glass coverslips in a 24-well plate at a density that will result in 60-70% confluency on the day of the experiment.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours.
-
-
(Arg)9 Biotin Incubation:
-
Prepare a stock solution of (Arg)9 biotin in sterile water or PBS.
-
Dilute the (Arg)9 biotin stock solution in serum-free cell culture medium to the desired final concentration (e.g., 1-10 µM).
-
Remove the culture medium from the cells and wash once with warm PBS.
-
Add the (Arg)9 biotin working solution to the cells and incubate for the desired time (e.g., 30 minutes to 4 hours) at 37°C.
-
-
Washing:
-
Aspirate the (Arg)9 biotin solution and wash the cells three times with cold PBS to remove any unbound peptide.
-
-
-
Add 4% PFA in PBS to each well and incubate for 15-20 minutes at room temperature. This step cross-links proteins and preserves the cell morphology.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization: [4]
-
To allow the streptavidin conjugate to access the intracellular (Arg)9 biotin, permeabilize the cell membranes by incubating with 0.1-0.25% Triton X-100 in PBS for 10-15 minutes at room temperature. For preserving membrane integrity, a milder detergent like saponin can be used.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with a blocking solution (e.g., 1% BSA in PBS) for 30-60 minutes at room temperature to reduce non-specific binding of the streptavidin conjugate.
-
-
Streptavidin-Fluorophore Staining: [5][6]
-
Dilute the fluorophore-conjugated streptavidin in blocking solution to the recommended working concentration (e.g., 1:200 to 1:1000).
-
Aspirate the blocking solution and add the streptavidin solution to the cells.
-
Incubate for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS for 5 minutes each in the dark.
-
-
Nuclear Counterstaining (Optional):
-
Incubate the cells with a DAPI or Hoechst solution (e.g., 1 µg/mL in PBS) for 5-10 minutes at room temperature in the dark.
-
Wash the cells twice with PBS.
-
-
Mounting:
-
Carefully remove the coverslips from the wells and mount them onto microscope slides using a drop of mounting medium.
-
Seal the edges of the coverslips with nail polish to prevent drying.
-
-
Confocal Imaging:
-
Image the slides using a confocal microscope with the appropriate laser lines and emission filters for the chosen fluorophore and nuclear stain.
-
Acquire z-stack images to visualize the three-dimensional distribution of the (Arg)9 biotin within the cells.
-
-
Image Analysis and Quantification:
-
The uptake of (Arg)9 biotin can be quantified by measuring the mean fluorescence intensity per cell using image analysis software such as ImageJ or Fiji.[7][8]
-
Define regions of interest (ROIs) around individual cells and measure the integrated density of the fluorescent signal.
-
Correct for background fluorescence by measuring the intensity of a region with no cells.
-
(Arg)9 Uptake Mechanism
Caption: Putative cellular uptake pathways of (Arg)9.
The cellular uptake of polyarginine peptides is thought to occur through two main pathways: energy-dependent endocytosis and direct translocation across the plasma membrane. The guanidinium (B1211019) groups of the arginine residues interact with negatively charged components of the cell surface, such as heparan sulfate (B86663) proteoglycans, which triggers internalization. Once inside, the peptide can escape from endosomes and enter the cytoplasm, and subsequently may localize to the nucleus.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or weak signal | Insufficient (Arg)9 biotin concentration or incubation time. | Increase the concentration of (Arg)9 biotin or extend the incubation period. |
| Inefficient permeabilization. | Optimize the concentration and incubation time of the permeabilization agent (Triton X-100 or saponin). | |
| Photobleaching of the fluorophore. | Minimize exposure of the sample to light during staining and imaging. Use an anti-fade mounting medium. | |
| High background | Incomplete washing. | Increase the number and duration of washing steps. |
| Non-specific binding of streptavidin. | Increase the concentration of BSA in the blocking and staining solutions. Ensure the blocking step is adequate. | |
| (Arg)9 biotin binding to the cell surface. | Perform a wash with a high salt buffer or a brief acid wash after incubation to strip off surface-bound peptides before fixation. | |
| Cell morphology is poor | Harsh fixation or permeabilization. | Reduce the concentration or incubation time of PFA and Triton X-100. Consider using a milder fixative or permeabilizing agent. |
| Cells were not healthy before the experiment. | Ensure cells are in a logarithmic growth phase and have a healthy appearance before seeding. |
References
- 1. Cellular Uptake of Peptides by Confocal Microscopy | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. (Arg)9, Biotin labeled Cell-Penetrating Peptide - Creative Biolabs [creative-biolabs.com]
- 4. wang.ucsd.edu [wang.ucsd.edu]
- 5. biotin-xx.com [biotin-xx.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for (Arg)9-Biotin Affinity Purification of Interacting Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes in both healthy and diseased states. A significant challenge in this field is the identification of transient or weak interactions that occur within the complex milieu of the cell. Cell-penetrating peptides (CPPs), such as the nona-arginine (B115151) ((Arg)9) peptide, have the remarkable ability to traverse cellular membranes.[1] When conjugated with a high-affinity tag like biotin (B1667282), these peptides can be used as a tool to capture intracellular protein interaction partners.
This application note details a method for the use of (Arg)9-biotin as a bait molecule for the affinity purification of interacting proteins from cell lysates. The protocol combines the cell-penetrating properties of (Arg)9 with the high-affinity and specific interaction between biotin and streptavidin for the enrichment of protein complexes. Subsequent analysis by mass spectrometry allows for the identification and quantification of these interacting partners. This technique is particularly useful for discovering novel PPIs and for elucidating the mechanisms of action of arginine-rich CPPs.
Principle of the Method
The experimental workflow is based on the principles of affinity purification coupled with mass spectrometry (AP-MS). An (Arg)9 peptide is chemically synthesized and labeled with biotin. This (Arg)9-biotin conjugate is incubated with cell lysate to allow for the formation of complexes with interacting proteins. The strong interaction between the guanidinium (B1211019) groups of the arginine residues and various cellular components facilitates the capture of specific partners.
The resulting protein complexes are then captured on streptavidin-coated magnetic beads, which exhibit an extremely high affinity for the biotin tag.[2] After a series of stringent washes to remove non-specific binders, the enriched protein complexes are eluted from the beads. The eluted proteins are then identified and quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Data Presentation
Quantitative proteomic analysis of the eluates from the (Arg)9-biotin affinity purification and a negative control (e.g., beads only or a scrambled peptide) allows for the identification of specific interaction partners. The data is typically presented in a table that includes the identified proteins, their accession numbers, and quantitative information such as fold enrichment and statistical significance (p-value).
Table 1: Representative Quantitative Proteomic Data for (Arg)9-Biotin Interacting Proteins
| Protein ID | Gene Name | Protein Name | Fold Enrichment ((Arg)9-Biotin / Control) | p-value |
| P16620 | SERCA2 | Sarcoplasmic/endoplasmic reticulum calcium ATPase 2 | 15.2 | < 0.001 |
| Q13547 | VCP | Valosin-containing protein | 8.7 | < 0.005 |
| P62308 | HSP90B1 | Endoplasmin | 7.5 | < 0.01 |
| P04075 | CALR | Calreticulin | 6.8 | < 0.01 |
| P11021 | HSP90AA1 | Heat shock protein HSP 90-alpha | 6.2 | < 0.01 |
| P08238 | HSPA5 | 78 kDa glucose-regulated protein | 5.9 | < 0.02 |
Note: The data presented in this table is representative and for illustrative purposes. Actual results will vary depending on the cell type and experimental conditions.
Experimental Protocols
Synthesis and Purification of (Arg)9-Biotin Peptide
(Arg)9-biotin peptides can be commercially sourced or synthesized using standard solid-phase peptide synthesis (SPPS) protocols with Fmoc chemistry.[3][4]
Materials:
-
Fmoc-Arg(Pbf)-OH
-
Rink amide resin
-
Biotin-NHS ester
-
Coupling reagents (e.g., HCTU, DIPEA)
-
Deprotection solution (e.g., 20% piperidine (B6355638) in DMF)
-
Cleavage cocktail (e.g., TFA/TIS/H2O, 95:2.5:2.5)
-
HPLC system for purification
Protocol:
-
The nona-arginine peptide is assembled on a Rink amide resin using an automated peptide synthesizer.
-
Fmoc-Arg(Pbf)-OH is used as the building block, with a suitable coupling agent.
-
After the synthesis of the poly-arginine chain, the N-terminal Fmoc group is removed.
-
Biotin is coupled to the N-terminus by reacting the resin-bound peptide with a biotin-NHS ester.
-
The peptide is cleaved from the resin and deprotected using a standard cleavage cocktail.
-
The crude peptide is precipitated with cold diethyl ether, pelleted by centrifugation, and lyophilized.
-
The lyophilized peptide is purified by reverse-phase HPLC, and the purity is confirmed by mass spectrometry.
Affinity Purification of (Arg)9-Biotin Interacting Proteins
Materials:
-
(Arg)9-biotin peptide
-
Control peptide (e.g., scrambled sequence with biotin)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Streptavidin-coated magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., 2% SDS, 50 mM Tris-HCl pH 7.5, 2 mM biotin, heated to 95°C)
-
Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.0)
Protocol:
-
Cell Lysis: Culture and harvest cells of interest. Lyse the cells in a suitable lysis buffer on ice. Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay).
-
Pre-clearing of Lysate: To reduce non-specific binding, pre-clear the lysate by incubating with streptavidin magnetic beads for 1 hour at 4°C. Remove the beads using a magnetic stand.
-
Incubation with (Arg)9-Biotin: Add the (Arg)9-biotin peptide to the pre-cleared lysate to a final concentration of 1-10 µM. As a negative control, add the scrambled biotinylated peptide to a separate aliquot of the lysate. Incubate for 2-4 hours at 4°C with gentle rotation.
-
Capture of Protein Complexes: Add streptavidin-coated magnetic beads to the lysate and incubate for 1 hour at 4°C with gentle rotation to capture the (Arg)9-biotin and its interacting proteins.
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads extensively with a cold wash buffer to remove non-specifically bound proteins. Perform at least three to five washes.
-
Elution: Elute the bound proteins from the beads by resuspending them in the elution buffer and incubating at 95°C for 5-10 minutes.[5][6] Pellet the beads and collect the supernatant containing the eluted proteins. Neutralize the eluate with the neutralization buffer.
Sample Preparation for Mass Spectrometry
Materials:
-
SDS-PAGE gel and running buffer
-
Coomassie or silver stain
-
In-gel digestion kit (containing DTT, iodoacetamide, and trypsin)
-
LC-MS/MS system
Protocol:
-
Protein Separation: Separate the eluted proteins by SDS-PAGE.
-
Staining: Stain the gel with Coomassie blue or silver stain to visualize the protein bands.
-
In-gel Digestion: Excise the entire lane or specific bands of interest from the gel. Destain the gel pieces, reduce the proteins with DTT, alkylate with iodoacetamide, and digest with trypsin overnight.
-
Peptide Extraction: Extract the tryptic peptides from the gel pieces.
-
LC-MS/MS Analysis: Analyze the extracted peptides by LC-MS/MS for protein identification and quantification.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for affinity purification of (Arg)9-biotin interacting proteins.
Signaling Pathway Diagram
Poly-arginine peptides have been shown to interact with and inhibit the Sarcoplasmic/Endoplasmic Reticulum Ca2+-ATPase (SERCA2), a key regulator of intracellular calcium homeostasis.[7] This interaction can have downstream effects on various signaling pathways that are dependent on calcium signaling.
Caption: Inhibition of SERCA2 by (Arg)9 affects calcium signaling.
Conclusion
The use of (Arg)9-biotin for affinity purification of interacting proteins is a powerful technique for the discovery of novel PPIs. The detailed protocols provided in this application note offer a comprehensive guide for researchers to implement this method in their own laboratories. The combination of cell-penetrating peptides with affinity purification and mass spectrometry provides a versatile platform for exploring the intracellular interactome and gaining deeper insights into cellular signaling networks.
References
- 1. Identification and characterization of novel protein-derived arginine-rich cell-penetrating peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. goldbio.com [goldbio.com]
- 3. scispace.com [scispace.com]
- 4. Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. A simple elution strategy for biotinylated proteins bound to streptavidin conjugated beads using excess biotin and heat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for Labeling Cells with (Arg)9 Biotin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell-penetrating peptides (CPPs) are short peptides that can traverse the plasma membrane of eukaryotic cells and facilitate the intracellular delivery of various molecular cargoes.[1] Among the most efficient CPPs are arginine-rich peptides, with nona-arginine (B115151) ((Arg)9) being a prominent example due to its high translocation efficiency.[2] The conjugation of (Arg)9 to biotin (B1667282) allows for a versatile method of labeling cells for various downstream applications, including affinity purification, detection, and tracking of cells.[3] This document provides a detailed guide for the labeling of cells with (Arg)9 biotin, including experimental protocols, quantitative data, and diagrams of the cellular uptake pathways.
The cellular entry of (Arg)9 is a multi-faceted process that can occur through two primary mechanisms: direct membrane translocation and energy-dependent endocytosis.[4] At lower concentrations (nanomolar to low micromolar), endocytosis is the predominant pathway.[5] However, at higher concentrations (≥10 µM), a more efficient, non-endocytic pathway is induced.[5] The initial interaction of the cationic (Arg)9 peptide with the cell surface is often mediated by electrostatic interactions with negatively charged heparan sulfate (B86663) proteoglycans (HSPGs).[6][7]
Data Presentation
The efficiency of (Arg)9 biotin labeling is dependent on several factors, including concentration, incubation time, and temperature. The following tables summarize key quantitative data gathered from various studies to guide experimental design.
Table 1: Recommended (Arg)9 Biotin Labeling Conditions
| Parameter | Recommended Range | Notes |
| Concentration | 1 - 20 µM | Lower concentrations (1-5 µM) typically rely on endocytic pathways, while higher concentrations (≥10 µM) can induce non-endocytic entry.[5][8] |
| Incubation Time | 15 - 60 minutes | Shorter incubation times may be sufficient at higher concentrations. Optimization is recommended for specific cell types and applications.[5][9] |
| Temperature | 4°C to 37°C | Incubation at 4°C can reduce active internalization and favor cell surface labeling.[10] A rapid temperature drop from 37°C to 15°C can enhance uptake at lower concentrations.[5] |
| pH | 7.2 - 8.0 | While not explicitly for (Arg)9 biotin, biotinylation reactions using NHS esters are more efficient at a slightly alkaline pH.[10] |
Table 2: Factors Influencing (Arg)9 Cellular Uptake
| Factor | Effect on Uptake | Mechanism |
| Low Temperature (4°C) | Reduced Uptake | Inhibits energy-dependent endocytosis.[11] |
| Metabolic Inhibitors | Reduced Uptake | Confirms the involvement of energy-dependent processes.[2] |
| Heparan Sulfate Deficiency | Reduced Uptake | Demonstrates the importance of HSPGs for initial cell surface binding.[6] |
| Lipid Raft Disruption | Reduced Uptake | Suggests involvement of lipid raft-dependent endocytosis.[2] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for labeling both adherent and suspension cells with (Arg)9 biotin.
Materials
-
(Arg)9 Biotin (e.g., AnaSpec, AS-64078)[1]
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Cell culture medium appropriate for your cell line
-
Quenching solution: PBS containing 100 mM glycine
-
Trypsin-EDTA (for adherent cells)
-
Centrifuge
-
Hemocytometer or automated cell counter
-
Microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
-
Optional: Flow cytometer and fluorescently-labeled streptavidin for analysis
Protocol 1: Labeling of Adherent Cells
-
Cell Preparation:
-
Plate adherent cells in a suitable culture vessel (e.g., 6-well plate) and grow to the desired confluency (typically 70-90%).
-
Aspirate the culture medium from the wells.
-
-
Washing:
-
Gently wash the cells twice with 1 mL of pre-warmed PBS (pH 7.4) per well to remove any residual serum proteins.
-
-
Labeling:
-
Prepare the (Arg)9 biotin labeling solution by diluting the stock solution in serum-free cell culture medium or PBS to the desired final concentration (e.g., 10 µM).
-
Add the labeling solution to each well to cover the cell monolayer.
-
Incubate the plate at 37°C for 30-60 minutes. The optimal incubation time may need to be determined empirically.
-
-
Washing and Quenching:
-
Aspirate the labeling solution.
-
Wash the cells three times with 1 mL of ice-cold PBS to remove unbound (Arg)9 biotin.
-
To quench any potential non-specific binding, incubate the cells with 1 mL of quenching solution (PBS with 100 mM glycine) for 5 minutes at room temperature.[10]
-
Wash the cells once more with ice-cold PBS.
-
-
Cell Harvesting and Downstream Processing:
-
The biotin-labeled cells are now ready for downstream applications. For cell lysis, add the appropriate lysis buffer directly to the well. For flow cytometry analysis, detach the cells using Trypsin-EDTA, neutralize with complete medium, centrifuge, and resuspend in an appropriate buffer.
-
Protocol 2: Labeling of Suspension Cells
-
Cell Preparation:
-
Count the suspension cells and transfer the desired number (e.g., 1 x 10^6 cells) to a microcentrifuge tube.
-
Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
-
Washing:
-
Resuspend the cell pellet in 1 mL of PBS (pH 7.4) and centrifuge again. Repeat this wash step twice.[10]
-
-
Labeling:
-
Resuspend the cell pellet in the prepared (Arg)9 biotin labeling solution at a concentration of approximately 1-25 x 10^6 cells/mL.[10]
-
Incubate the cell suspension at 37°C for 30-60 minutes with gentle agitation.
-
-
Washing and Quenching:
-
Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells three times with 1 mL of ice-cold PBS.
-
Resuspend the cell pellet in 1 mL of quenching solution (PBS with 100 mM glycine) and incubate for 5 minutes at room temperature.[10]
-
Centrifuge and wash the cells once more with ice-cold PBS.
-
-
Downstream Processing:
-
The labeled cell pellet can now be resuspended in the appropriate buffer for lysis, flow cytometry, or other downstream applications.
-
Protocol 3: Assessment of Cell Viability (MTT Assay)
To ensure that the (Arg)9 biotin labeling procedure does not adversely affect cell health, a cell viability assay such as the MTT assay can be performed.
-
Plate cells in a 96-well plate and allow them to adhere overnight.
-
Label the cells with varying concentrations of (Arg)9 biotin as described in Protocol 1. Include an unlabeled control group.
-
After the labeling and washing steps, add 100 µL of fresh culture medium to each well.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the unlabeled control.
Visualizations
Cellular Uptake Workflow
Caption: Experimental workflow for labeling cells with (Arg)9 biotin.
(Arg)9 Cellular Uptake Signaling Pathway
Caption: Proposed pathway for cellular uptake of (Arg)9.
References
- 1. (Arg)9 biotin labeled - 1 mg [anaspec.com]
- 2. Nona-Arginine Facilitates Delivery of Quantum Dots into Cells via Multiple Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (Arg)9, Biotin labeled Cell-Penetrating Peptide - Creative Biolabs [creative-biolabs.com]
- 4. mdpi.com [mdpi.com]
- 5. Efficient entry of cell-penetrating peptide nona-arginine into adherent cells involves a transient increase in intracellular calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pathway for polyarginine entry into mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Endocytic Trafficking of Nanoparticles Delivered by Cell-penetrating Peptides Comprised of Nona-arginine and a Penetration Accelerating Sequence - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: (Arg)9 Biotin Targeted Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the development and application of targeted delivery systems utilizing the cell-penetrating peptide (Arg)9 conjugated with biotin (B1667282) for enhanced cellular uptake and targeting. Detailed protocols for key experiments are provided to facilitate the practical implementation of this technology in your research.
Introduction
The targeted delivery of therapeutic agents to specific cells or tissues is a paramount goal in drug development, aiming to enhance efficacy while minimizing off-target toxicity. A promising strategy involves the dual conjugation of a cell-penetrating peptide (CPP), such as nona-arginine (B115151) ((Arg)9), with a targeting ligand like biotin. (Arg)9, a highly cationic peptide, facilitates cellular entry by traversing the plasma membrane, while biotin leverages the overexpression of biotin receptors on the surface of many cancer cells for targeted delivery via receptor-mediated endocytosis.[1][2][3] This combination offers a powerful system for the selective intracellular delivery of a wide range of cargo, including small molecule drugs, proteins, and nucleic acids.[3][4]
Principle of (Arg)9 Biotin Delivery Systems
The efficacy of the (Arg)9 biotin delivery system is rooted in a two-pronged approach to cellular internalization:
-
Cell-Penetrating Peptide ((Arg)9)-Mediated Uptake: The poly-arginine sequence, rich in guanidinium (B1211019) groups, interacts with negatively charged components of the cell membrane, such as heparan sulfate (B86663) proteoglycans, to trigger cellular uptake.[5] The primary mechanisms of internalization for arginine-rich CPPs are endocytosis and, under certain conditions, direct membrane translocation.[3][6]
-
Biotin Receptor-Mediated Endocytosis: Biotin (Vitamin B7) is a crucial nutrient for cell proliferation, and its receptors are often overexpressed on the surface of rapidly dividing cells, such as various cancer cell lines.[1][2] This overexpression provides a handle for targeted delivery. The binding of biotinylated conjugates to these receptors initiates receptor-mediated endocytosis, a highly efficient process for internalizing extracellular material.[1][2][7]
The synergy between these two mechanisms can lead to enhanced and more selective cellular uptake of the conjugated cargo compared to delivery systems relying on a single targeting strategy.
Data Presentation: Efficacy of Targeted Delivery
The following tables summarize quantitative data from studies evaluating the efficacy of biotin-targeted delivery systems.
Table 1: Cellular Uptake of Biotinylated Probes
| Cell Line | Probe | Concentration | Incubation Time | Fold Increase in Uptake (vs. Control) | Reference |
| L1210FR (biotin receptor +++) | Biotin-FITC Conjugate | 100 nM | 3 h | ~4.5x (compared to receptor blocking with excess free biotin) | [1] |
| U87MG (integrin αVβ3 positive) | 64Cu-DOTA-(AF)SAv/biotin-PEG-RGD2 | - | 21 h | ~3x (from 1h to 21h) | [8] |
Table 2: In Vitro Cytotoxicity of Biotinylated Drug Conjugates
| Cell Line | Compound | IC50 (µM) | Selectivity Index (SI) | Reference |
| Bladder Cancer (5637) | Ursolic Acid (UA) | > 40 | - | [2] |
| Bladder Cancer (5637) | UA-biotin conjugate (5c) | 18.23 | - | [2] |
| Bladder Cancer (HT1376) | Ursolic Acid (UA) | > 40 | - | [2] |
| Bladder Cancer (HT1376) | UA-biotin conjugate (5c) | 21.45 | - | [2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Synthesis of (Arg)9-Biotin Conjugates
This protocol describes a general method for the synthesis of (Arg)9-biotin conjugates, which can be adapted for various cargo molecules. The synthesis often involves solid-phase peptide synthesis followed by conjugation.
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin
-
Biotinylation reagent (e.g., Biotin-NHS ester)
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)
-
Reagents for peptide synthesis: HBTU, HOBt, DIPEA
-
Cleavage cocktail (e.g., Trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), water)
-
HPLC for purification
-
Mass spectrometer for characterization
Procedure:
-
Solid-Phase Peptide Synthesis of (Arg)9:
-
Swell the Rink Amide resin in DMF.
-
Perform Fmoc deprotection using 20% piperidine (B6355638) in DMF.
-
Couple the Fmoc-protected arginine residues sequentially using HBTU/HOBt/DIPEA as coupling reagents.
-
After the final arginine coupling, perform a final Fmoc deprotection.
-
-
Biotinylation:
-
Dissolve the biotinylation reagent in DMF.
-
Add the biotinylation reagent to the resin-bound peptide and allow it to react.
-
-
Cleavage and Deprotection:
-
Wash the resin thoroughly with DMF and DCM.
-
Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
-
Purification and Characterization:
-
Precipitate the crude peptide in cold diethyl ether.
-
Purify the peptide by reverse-phase HPLC.
-
Confirm the identity and purity of the (Arg)9-biotin conjugate by mass spectrometry.
-
Protocol 2: In Vitro Cellular Uptake Assay
This protocol outlines the steps to quantify the cellular uptake of a fluorescently labeled (Arg)9-biotin conjugate using flow cytometry.
Materials:
-
Target cells (e.g., cancer cell line overexpressing biotin receptors) and control cells (low biotin receptor expression)
-
Cell culture medium and supplements
-
Fluorescently labeled (Arg)9-biotin conjugate
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Cell Seeding:
-
Seed the target and control cells in 24-well plates and allow them to adhere overnight.
-
-
Treatment:
-
Prepare different concentrations of the fluorescently labeled (Arg)9-biotin conjugate in serum-free cell culture medium.
-
Remove the culture medium from the wells and wash the cells with PBS.
-
Add the conjugate solutions to the cells and incubate for a defined period (e.g., 1-4 hours) at 37°C.
-
For competition assays to confirm receptor-mediated uptake, pre-incubate a set of cells with an excess of free biotin for 1 hour before adding the conjugate.[1]
-
-
Cell Harvesting and Analysis:
-
After incubation, remove the treatment solution and wash the cells three times with cold PBS to remove any non-internalized conjugate.
-
Detach the cells using Trypsin-EDTA.
-
Resuspend the cells in PBS.
-
Analyze the cellular fluorescence intensity using a flow cytometer.
-
Protocol 3: Cytotoxicity Assay (MTT Assay)
This protocol describes how to assess the cytotoxic effect of an (Arg)9-biotin-drug conjugate.
Materials:
-
Target cells
-
(Arg)9-biotin-drug conjugate, unconjugated drug, and (Arg)9-biotin as controls
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a suitable density and incubate overnight.
-
-
Treatment:
-
Prepare serial dilutions of the test compounds.
-
Add the compounds to the respective wells and incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
-
Formazan Solubilization and Measurement:
-
Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Visualizations
Signaling Pathway: (Arg)9 Biotin-Mediated Cellular Uptake
Caption: Dual uptake mechanism of (Arg)9-biotin conjugates.
Experimental Workflow: Synthesis and Evaluation
Caption: Workflow for developing and testing (Arg)9-biotin conjugates.
Logical Relationship: Components of the Delivery System
Caption: Interrelationship of the delivery system's components.
References
- 1. Mechanism-Based Tumor-Targeting Drug Delivery System. Validation of Efficient Vitamin Receptor-Mediated Endocytosis and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Bio-Membrane Internalization Mechanisms of Arginine-Rich Cell-Penetrating Peptides in Various Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Arg9 facilitates the translocation and downstream signal inhibition of an anti-HER2 single chain antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell-Penetrating Peptides—Mechanisms of Cellular Uptake and Generation of Delivery Systems [mdpi.com]
- 6. BJNANO - Internalization mechanisms of cell-penetrating peptides [beilstein-journals.org]
- 7. Biotin receptor-mediated intracellular delivery of synthetic polypeptide-protein complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hybrid PET/optical imaging of integrin αVβ3 receptor expression using a 64Cu-labeled streptavidin/biotin-based dimeric RGD peptide - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
(Arg)9 biotin labeled not penetrating cells troubleshooting
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (Arg)9 biotin-labeled peptides for intracellular delivery.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments in a question-and-answer format.
Issue 1: Low or No Cellular Penetration of (Arg)9 Biotin-Labeled Peptide
Question: My (Arg)9 biotin-labeled peptide is not entering the cells, or the signal is very weak. What are the possible causes and how can I troubleshoot this?
Answer:
Low cellular penetration is a common issue that can be attributed to several factors, ranging from experimental conditions to the inherent properties of the peptide and cells.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Suboptimal Peptide Concentration | The uptake of arginine-rich peptides is concentration-dependent.[1] Perform a dose-response experiment to determine the optimal concentration for your cell line. Start with a range of 1-10 µM.[2][3] |
| Inadequate Incubation Time | Cellular uptake is a time-dependent process. Optimize the incubation time by performing a time-course experiment (e.g., 30 min, 1h, 2h, 4h).[4] |
| Cell Type Variability | Different cell lines exhibit varying efficiencies for CPP uptake.[5] If possible, test your peptide on a cell line known to be efficiently transduced by arginine-rich peptides (e.g., HeLa or CHO cells) as a positive control. |
| Presence of Serum | Serum components can interact with the peptide and inhibit its uptake.[6] Try performing the incubation in serum-free or low-serum media. However, be mindful that serum starvation can also affect cellular processes.[7][8][9] |
| Peptide Degradation | Peptides, especially L-isomers, can be susceptible to degradation by proteases in the cell culture medium or secreted by cells.[1] Consider using a protease-resistant D-isomer of the (Arg)9 peptide.[1][10] |
| Incorrect Detection Method | Ensure your detection method for the biotin (B1667282) label (e.g., fluorescently labeled streptavidin) is optimized. This includes using the correct concentration of the detection reagent and appropriate filter sets on the microscope. |
| Low Temperature | Cellular uptake, particularly endocytosis, is an energy-dependent process and is significantly reduced at lower temperatures.[2][11] Ensure experiments are conducted at 37°C. |
Issue 2: High Background Signal or Non-Specific Binding
Question: I am observing a high background signal in my fluorescence microscopy images or high non-specific binding in my pull-down assays. How can I reduce this?
Answer:
High background can obscure your specific signal and lead to misinterpretation of results. It is often caused by non-specific interactions of the peptide or the detection reagents.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Non-Specific Binding of Peptide | The high positive charge of (Arg)9 can lead to non-specific binding to the cell surface or extracellular matrix.[4] Increase the number and stringency of washing steps after incubation with the peptide. Washing with a heparin solution (1 mg/mL) can help remove surface-bound peptide. |
| Non-Specific Binding of Detection Reagent | Streptavidin can bind non-specifically to cellular components.[12] Include a blocking step (e.g., with BSA) before adding the streptavidin conjugate.[13] Also, ensure the streptavidin conjugate is used at the optimal dilution. |
| Endogenous Biotin | Some cell types have high levels of endogenous biotin, which can be recognized by streptavidin, leading to a false-positive signal.[14] Block endogenous biotin using an avidin/biotin blocking kit before adding the streptavidin conjugate. |
| Autofluorescence | Cells can exhibit natural fluorescence (autofluorescence), which can contribute to background noise.[15] Image an unstained control sample to assess the level of autofluorescence and adjust imaging settings accordingly. |
| Excessive Peptide Concentration | High concentrations of the peptide can lead to aggregation and non-specific binding.[1] Use the lowest effective concentration of the (Arg)9 peptide as determined by your dose-response experiments. |
Issue 3: Observed Cytotoxicity
Question: The cells are showing signs of toxicity (e.g., rounding up, detaching, cell death) after incubation with the (Arg)9 biotin-labeled peptide. What should I do?
Answer:
While arginine-rich peptides are generally considered to have moderate toxicity, high concentrations or prolonged exposure can be detrimental to cells.[4]
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| High Peptide Concentration | High concentrations of cationic peptides can disrupt the cell membrane, leading to cytotoxicity.[4] Reduce the peptide concentration to the lowest level that still provides efficient penetration. |
| Prolonged Incubation Time | Continuous exposure to the peptide can be stressful for cells. Reduce the incubation time. |
| Contaminants in Peptide Preparation | Impurities from the peptide synthesis (e.g., trifluoroacetic acid - TFA) can be toxic to cells. Ensure you are using a high-purity peptide preparation. |
| Serum-Free Conditions | Some cell lines are sensitive to serum-free conditions. If you are incubating in serum-free media to enhance uptake, minimize the duration to avoid inducing cell stress. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of (Arg)9 cellular uptake?
A1: (Arg)9 and other arginine-rich cell-penetrating peptides (CPPs) utilize multiple pathways for cellular entry. The two major mechanisms are direct translocation across the plasma membrane and endocytosis.[10][16] The predominant pathway can depend on factors such as peptide concentration, the nature of the cargo, and the cell type.[1][17] At lower concentrations, endocytosis is often the main route, while at higher concentrations, direct translocation may become more significant.[1] Some studies also suggest that these peptides can induce membrane perturbations, such as the formation of multilamellar structures, to facilitate entry.[18]
Q2: How does the biotin label affect the cell penetration of (Arg)9?
A2: The addition of a small molecule like biotin is generally not expected to significantly hinder the cell-penetrating ability of (Arg)9. However, it is always advisable to include a non-biotinylated (Arg)9 peptide as a control in your initial experiments to confirm that the tag does not adversely affect uptake in your specific system.
Q3: My peptide seems to be trapped in vesicles (punctate staining). How can I promote endosomal escape?
A3: Endosomal entrapment is a major hurdle for the cytosolic delivery of CPPs. The inherent properties of arginine-rich peptides are thought to facilitate endosomal escape, potentially through interactions with the endosomal membrane. Strategies to enhance endosomal escape include co-administration with endosomolytic agents (e.g., chloroquine), though these can have off-target effects. Optimizing the number of arginine residues in the CPP can also influence endosomal escape efficiency.
Q4: Can I use the (Arg)9 biotin-labeled peptide for in vivo studies?
A4: Yes, (Arg)9 and other CPPs have been used for in vivo delivery. However, challenges such as peptide stability in the bloodstream and potential immunogenicity need to be considered. The D-isomer of (Arg)9 is often preferred for in vivo applications due to its increased resistance to proteases.[1][10]
Quantitative Data Summary
The following tables summarize quantitative data from various studies to provide a reference for experimental design.
Table 1: Effect of (Arg)n Peptide Concentration on Cellular Uptake
| Peptide | Cell Line | Concentration (µM) | Incubation Time | Relative Uptake (Fluorescence Intensity) | Reference |
| R6-AANCK-Alexa Fluor 488 | DU145 | 50 | 60 min | Lower | [4] |
| R5-AANCK-Alexa Fluor 488 | DU145 | 50 | 60 min | Higher | [4] |
| R4-AANCK-Alexa Fluor 488 | DU145 | 50 | 60 min | Lower | [4] |
| R9-TAMRA | HeLa | 2 | 15-40 min | Entry observed with temperature drop | [2] |
| R9-TAMRA | HeLa | ≥10 | 30 min | Efficient non-endocytic entry | [2][3] |
| TMR-TAT | HeLa | 1 | 1 h | Low Uptake Protocol MFI: 2.6 x 10³ | [7][8][9] |
| TMR-TAT | HeLa | 5 | 1 h | Medium Uptake Protocol MFI: 17.0 x 10³ | [7][8][9] |
| TMR-TAT | HeLa | 5 | 1 h | High Uptake Protocol MFI: 37.5 x 10³ | [7][8][9] |
MFI: Mean Fluorescence Intensity
Table 2: Time-Dependent Cellular Uptake of Arginine-Rich Peptides
| Peptide | Cell Line | Concentration (µM) | Time Point | Observation | Reference |
| R1-R6-AANCK-Alexa Fluor 488 | DU145 | 50 | 30-180 min | Uptake increased with time, plateauing around 120 min | [4] |
| R9-TAMRA | HeLa | 2 | 15-40 min | Uptake observed with temperature drop | [2] |
| TMR-TAT | HeLa | 5 | 5-60 min | Uptake consistently lower at 25°C vs 37°C | [7] |
Table 3: Cytotoxicity of Arginine-Rich Peptides
| Peptide | Cell Line | Concentration (mM) | Incubation Time | Cytotoxicity (% of control) | Reference |
| R5-AANCK | DU145 | 100 | 2 h | ~20% | [4] |
| R6-AANCK | DU145 | 50 | 2 h | ~15% | [4] |
| R6-AANCK | DU145 | 100 | 2 h | ~30% | [4] |
| (Arg)9 | Cortical Neurons | 0.78 (IC50) | - | Neuroprotective in glutamic acid model | [19][20] |
| (Arg)9 | Cortical Neurons | 0.81 (IC50) | - | Neuroprotective in kainic acid model | [19][20] |
| (Arg)9 | Cortical Neurons | 6.0 (IC50) | - | Neuroprotective in in vitro ischemia | [19][20] |
Experimental Protocols
1. Quantification of Cellular Uptake by Fluorescence Microscopy
This protocol provides a method for visualizing and semi-quantitatively analyzing the internalization of biotin-labeled (Arg)9.
-
Materials:
-
Cells of interest
-
(Arg)9 biotin-labeled peptide
-
Fluorescently labeled streptavidin (e.g., Streptavidin-FITC)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Mounting medium with DAPI
-
Fluorescence microscope
-
-
Procedure:
-
Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Wash the cells once with PBS.
-
Incubate the cells with the (Arg)9 biotin-labeled peptide at the desired concentration in cell culture medium for the optimized time at 37°C.
-
Wash the cells three times with PBS to remove unbound peptide.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Wash the cells twice with PBS.
-
Incubate with fluorescently labeled streptavidin diluted in PBS with 1% BSA for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using mounting medium with DAPI.
-
Visualize the cells using a fluorescence microscope with appropriate filter sets for the chosen fluorophore and DAPI.
-
2. Assessment of Cytotoxicity using MTT Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Cells of interest
-
(Arg)9 biotin-labeled peptide
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate and incubate for 24 hours.
-
Treat the cells with various concentrations of the (Arg)9 biotin-labeled peptide and incubate for the desired time. Include untreated cells as a negative control and cells treated with a lysis buffer as a positive control for maximal cell death.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan (B1609692) crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Visualizations
Caption: Experimental workflow for assessing (Arg)9 biotin-labeled peptide cell penetration.
Caption: Troubleshooting logic for low cell penetration of (Arg)9 peptide.
Caption: Cellular uptake pathways of (Arg)9 peptide.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficient entry of cell-penetrating peptide nona-arginine into adherent cells involves a transient increase in intracellular calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cell-Penetrating and Enzyme-Responsive Peptides for Targeted Cancer Therapy: Role of Arginine Residue Length on Cell Penetration and In Vivo Systemic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cardoso-lab.org [cardoso-lab.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Deciphering variations in the endocytic uptake of a cell-penetrating peptide: the crucial role of cell culture protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. mdpi.com [mdpi.com]
- 11. Translocation and Endocytosis for Cell-penetrating Peptide Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. synapsewaves.com [synapsewaves.com]
- 15. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. Current Understanding of Direct Translocation of Arginine-Rich Cell-Penetrating Peptides and Its Internalization Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Quantitative comparison of membrane transduction and endocytosis of oligopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Arginine-rich cell-penetrating peptides induce membrane multilamellarity and subsequently enter via formation of a fusion pore - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The neuroprotective efficacy of cell-penetrating peptides TAT, penetratin, Arg-9, and Pep-1 in glutamic acid, kainic acid, and in vitro ischemia injury models using primary cortical neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. medchemexpress.com [medchemexpress.com]
Optimizing concentration of (Arg)9 biotin for cell viability
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the concentration of (Arg)9-biotin for maximal cell penetration and minimal cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is (Arg)9-biotin and what is it used for? A1: (Arg)9, or nona-arginine (B115151), is a cell-penetrating peptide (CPP) composed of nine arginine residues.[1] Due to the cationic nature of the arginine's guanidinium (B1211019) group, it can interact with negatively charged components on the cell surface, like heparan sulfate (B86663) proteoglycans, to facilitate its entry into cells.[2] This property makes arginine-rich peptides effective vectors for delivering molecular cargo, such as biotin (B1667282), into cells.[2] The attached biotin label serves as a versatile tool for detection using streptavidin-conjugates or for purification through affinity chromatography.[3]
Q2: How does (Arg)9 enter the cell? A2: Arginine-rich CPPs can penetrate cell membranes, often without requiring energy, by directly interacting with acidic lipids in the cell membrane's outer leaflet.[4] The primary mechanism involves strong electrostatic interactions between the positively charged guanidinium groups of arginine and negatively charged molecules on the cell surface, which initiates the uptake process.[2] While direct membrane translocation is a proposed mechanism, endocytosis may also play a role in the uptake of some arginine-rich peptides.[5]
Q3: What factors influence the cellular uptake and toxicity of (Arg)9-biotin? A3: Several factors can modulate the efficacy and toxicity of arginine-rich peptides. These include the peptide's concentration, the length of the arginine chain, and the specific cell line being used.[4][6] The high positive charge of these peptides can lead to nonspecific binding and destabilization of the negatively charged cell membrane, which may result in cell lysis and death.[4] At a molecular level, the toxicity of arginine-rich peptides can be caused by the displacement of DNA- and RNA-binding proteins from nucleic acids.[7]
Q4: Can the D-isomer of (Arg)9 be used? A4: Yes, studies have compared the L- and D-isomers of nona-arginine (R9). The D-isoform has been shown to have higher transduction efficiency compared to its L-counterpart in various cell types.[6] This difference is attributed to the D-isomer's resistance to proteases, which highlights the potential advantage of using protease-resistant peptides for drug delivery applications.[6]
Q5: Does the biotin label interfere with any downstream assays? A5: High concentrations of biotin can interfere with immunoassays that utilize biotin-streptavidin systems for detection.[8] This can lead to either falsely high or falsely low results.[8] If you are using such an assay after treating cells with (Arg)9-biotin, it is crucial to perform thorough washing steps to remove any excess, unbound peptide. For sensitive downstream applications, it is recommended to run control experiments to assess the potential for biotin interference.
Troubleshooting Guide
Issue 1: Low Cell Viability or High Cytotoxicity After Treatment
-
Q: I'm observing significant cell death after incubating my cells with (Arg)9-biotin. What could be the cause?
-
A: High concentrations of arginine-rich peptides can cause cytotoxicity.[4] The optimal concentration is highly dependent on the cell line.[9] It is recommended to perform a dose-response experiment to determine the ideal concentration for your specific cells.[9] Start with a broad range of concentrations (e.g., 1-25 µM) and assess viability using an appropriate assay like MTT or LDH release.[4][6] Also, consider the incubation time; prolonged exposure can increase toxicity.[4]
-
Issue 2: Poor or Inconsistent Cellular Uptake
-
Q: I am not seeing efficient uptake of my (Arg)9-biotin conjugate. How can I improve this?
-
A: Cellular uptake is concentration-dependent.[5][10] Ensure you are using a sufficient concentration of the peptide. The efficiency of uptake can also vary significantly between different cell lines.[6] Confirm the uptake using a reliable method like fluorescence microscopy or flow cytometry with a fluorescently-labeled streptavidin conjugate.[2] After incubation, it is important to wash the cells with cold PBS to stop the uptake process and remove any peptide that is merely bound to the outside of the cells.[2]
-
Issue 3: High Background Signal in Detection Assays
-
Q: My detection assay (e.g., Western blot, flow cytometry) shows high background signal. What can I do to reduce it?
-
A: High background can be caused by nonspecific binding of the (Arg)9-biotin or the detection reagent (e.g., streptavidin-HRP). Ensure that thorough washing steps are included in your protocol after incubation with the peptide and after each antibody/reagent incubation step.[2] Using a blocking buffer appropriate for your assay can also help to minimize nonspecific binding.
-
Issue 4: Difficulty Dissolving the (Arg)9-biotin Peptide
-
Q: I'm having trouble dissolving the lyophilized (Arg)9-biotin peptide. What is the recommended procedure?
-
A: It is recommended to first try dissolving the peptide in sterile water.[1] If it does not dissolve completely, a 10%-30% acetic acid solution can be used.[1] For peptides that are still difficult to dissolve, a small amount of DMSO can be tried as a last resort.[1] Always ensure the final concentration of the solvent is compatible with your cell culture and does not cause toxicity.
-
Data Presentation
Table 1: Recommended Concentration Ranges of Arginine-Rich Peptides and Resulting Cell Viability
| Peptide | Cell Line | Concentration Range | Incubation Time | Resulting Cell Viability | Citation |
| [WR]9 | MDA-MB-231 | 1-10 µM | 24 hours | >90% | [5][10] |
| [DipR]5 | MDA-MB-231 | 1-10 µM | 3 hours | >81% | [5][10] |
| D-R9 / L-R9 | C2C12 | Various | 2 hours | Concentration-dependent | [6] |
| R1–R6 Peptides | DU145, LNCaP | 3.125-100 µM | 2 or 48 hours | Concentration-dependent toxicity | [4] |
| (Arg)9 | Neuronal Cells | 5-10 µM | Not Specified | Neuroprotective effects observed | [1] |
Table 2: Summary of Experimental Conditions for Cellular Uptake Studies
| Peptide | Cell Line | Concentration | Incubation Time | Uptake Analysis Method | Citation |
| R1–R6 Peptides | DU145 | 50 µM | 30-180 minutes | Fluorescence Microscopy | [4] |
| Fluo-Arg9 | Caco-2 | 2 µM or 20 µM | 60 minutes | Confocal Laser Scanning Microscopy | [11] |
| [WR]9 + GFP | MDA-MB-231 | 3-10 µM | 3 hours | Fluorescence-Activated Cell Sorting (FACS) | [5][10] |
| D-R9 / L-R9 | Various | Various | 1 hour | Confocal Microscopy | [6] |
Experimental Protocols
Protocol 1: Determining Optimal (Arg)9-biotin Concentration using MTT Assay
This protocol is designed to establish a dose-response curve for (Arg)9-biotin to identify the concentration that offers the highest uptake with the lowest cytotoxicity.
-
Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in a logarithmic growth phase for the duration of the experiment. Allow cells to attach overnight in a 37°C, 5% CO2 incubator.
-
Peptide Preparation: Prepare a stock solution of (Arg)9-biotin. Perform serial dilutions in your cell culture medium to create a range of desired concentrations (e.g., 0, 1, 2.5, 5, 10, 20, 50 µM).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different (Arg)9-biotin concentrations to the respective wells. Include wells with untreated cells as a control.
-
Incubation: Incubate the plate for a period relevant to your main experiment (e.g., 2, 4, or 24 hours) at 37°C and 5% CO2.[4][6]
-
MTT Addition: Following incubation, add 10 µL of MTT solution (typically 5 mg/mL in PBS, for a final concentration of 0.45 mg/mL) to each well.[6][12]
-
Formazan (B1609692) Crystal Formation: Return the plate to the incubator for 1-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[12]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[12] Mix thoroughly to ensure complete solubilization.
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot cell viability against the (Arg)9-biotin concentration to determine the optimal range.
Protocol 2: Quantifying Cellular Uptake via Flow Cytometry
This protocol describes how to quantify the uptake of (Arg)9-biotin using a fluorescently-labeled streptavidin conjugate.
-
Cell Culture: Culture cells to the desired confluency in appropriate culture vessels (e.g., 6-well plates).[2]
-
Cell Treatment: Incubate the cells with (Arg)9-biotin at the predetermined optimal concentration for a specific time (e.g., 1-3 hours) at 37°C.[2][5]
-
Washing: After incubation, aspirate the medium and wash the cells twice with cold PBS to stop the uptake process and remove any extracellular peptide.[2]
-
Cell Detachment: Harvest the cells using an appropriate method, such as trypsin-EDTA, and resuspend them in culture medium or PBS.[2]
-
Staining: Incubate the cell suspension with a fluorescently-labeled streptavidin conjugate (e.g., Streptavidin-FITC) according to the manufacturer's instructions. This will bind to the biotin on the internalized (Arg)9. Protect from light.
-
Final Wash: Wash the cells again with cold PBS to remove any unbound streptavidin conjugate.
-
Flow Cytometry Analysis: Resuspend the final cell pellet in FACS buffer (e.g., PBS with 1% BSA). Analyze the cells on a flow cytometer, quantifying the fluorescence intensity in a large cell population.[2] This provides a quantitative measure of peptide uptake.
Visualizations
Caption: Workflow for optimizing (Arg)9-biotin concentration.
Caption: Proposed mechanism of (Arg)9-biotin cellular entry.
Caption: Troubleshooting decision tree for (Arg)9-biotin experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. (Arg)9, Biotin labeled Cell-Penetrating Peptide - Creative Biolabs [creative-biolabs.com]
- 4. Cell-Penetrating and Enzyme-Responsive Peptides for Targeted Cancer Therapy: Role of Arginine Residue Length on Cell Penetration and In Vivo Systemic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. "Amphiphilic Cell-Penetrating Peptides Containing Arginine and Hydropho" by Jonathan Moreno, Khalid Zoghebi et al. [digitalcommons.chapman.edu]
- 6. cardoso-lab.org [cardoso-lab.org]
- 7. Widespread displacement of DNA‐ and RNA‐binding factors underlies toxicity of arginine‐rich cell‐penetrating peptides | The EMBO Journal [link.springer.com]
- 8. Biotin Interference with Laboratory Assays | Quest Diagnostics [questdiagnostics.com]
- 9. benchchem.com [benchchem.com]
- 10. Amphiphilic Cell-Penetrating Peptides Containing Arginine and Hydrophobic Residues as Protein Delivery Agents [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
How to solve (Arg)9 biotin labeled aggregation issues
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and answers to frequently asked questions regarding aggregation issues encountered with (Arg)9 biotin-labeled peptides.
Troubleshooting Guide
This section addresses specific issues you may encounter during the reconstitution and handling of your (Arg)9-biotin peptide.
Question: My lyophilized (Arg)9-biotin peptide won't dissolve in water or my neutral buffer (e.g., PBS). What should I do?
Answer:
This is a common issue. The nine arginine residues make the peptide highly basic and positively charged, which can hinder its solubility in neutral pH solutions.[1] The primary problem is often the formation of secondary structures and aggregates when the peptide is not handled correctly.[2]
Follow these steps sequentially:
-
Initial Attempt with Water: Always start by trying to dissolve a small test amount of the peptide in sterile, distilled, or deionized water.[2] Add the water to the lyophilized powder and allow it to sit for several minutes before gently swirling.[3][4]
-
Use an Acidic Solution: If water fails, the positive charge of the arginine residues means an acidic solvent is required.[1][5]
-
Apply Physical Disruption:
-
Sonication: A brief session in a bath sonicator can help break up small particles and increase the rate of dissolution.[2][5] Use caution, as prolonged sonication can heat the sample and lead to peptide degradation.[2]
-
Vortexing: Gentle vortexing or swirling is recommended. Avoid vigorous shaking, which can cause foaming and potentially denature the peptide.[3]
-
-
Use a Stronger Acid (Last Resort): For extremely insoluble peptides, adding a very small amount of trifluoroacetic acid (TFA), typically less than 50 µL, can help achieve initial dissolution before diluting.[6][7]
Question: My peptide dissolved at first but then precipitated after a few minutes or hours. How can I fix this?
Answer:
This indicates that the peptide is aggregating and crashing out of solution. This can be triggered by concentration, pH, temperature, or interactions with buffer components.
-
Lower the Concentration: You may have exceeded the peptide's solubility limit. Attempt to prepare a more dilute solution.
-
Adjust the Final pH: Peptides are least soluble at their isoelectric point (pI). For a highly basic peptide like (Arg)9, the pI is very high. Ensure your final buffer pH is acidic to maintain a high net positive charge and promote solubility.[6]
-
Incorporate a Chaotropic Agent (for highly aggregated peptides):
-
Chaotropic agents like 6M guanidine (B92328) hydrochloride (GdnHCl) or 8M urea (B33335) are powerful tools for breaking up the hydrogen bonds that hold aggregates together.[6][7][8]
-
Dissolve the peptide directly in the chaotropic agent solution to create a stock, then dilute it to the final concentration. Note that these agents may interfere with downstream biological assays.[2]
-
-
Use a Small Amount of Organic Solvent: The biotin (B1667282) label adds hydrophobicity. Dissolving the peptide in a minimal amount of an organic solvent like Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF) before slowly diluting it into a stirring aqueous buffer can improve solubility.[2][5][7]
-
Important: For cell-based assays, the final DMSO concentration should typically be kept below 0.5% to avoid cytotoxicity.[7]
-
Visualization: Troubleshooting Workflow
The following diagram outlines the logical steps for troubleshooting solubility issues with (Arg)9-biotin peptides.
Caption: A step-by-step workflow for dissolving aggregated (Arg)9-biotin peptides.
Data Summary
Table 1: Comparison of Solubilization Strategies
| Strategy | Primary Mechanism | Best For | Considerations |
| Sterile Water | Hydration | Simple, hydrophilic peptides | Often insufficient for highly charged or hydrophobic peptides.[3] |
| Acidic Buffer (e.g., Acetic Acid) | Charge Repulsion | Basic peptides (like Arg9) | Ensures the peptide is fully protonated and repulsive.[6][7] |
| Sonication | Physical Disruption | Breaking up small particulates | Can cause heating and degradation if overused.[2] |
| Organic Solvents (DMSO, DMF) | Solvating Hydrophobic Moieties | Peptides with hydrophobic tags (like Biotin) or residues | Can be cytotoxic; may interfere with assays.[2][7] |
| Chaotropic Agents (GdnHCl, Urea) | Denaturation | Severely aggregated peptides with strong secondary structures | Drastically alters peptide conformation; likely to interfere with biological activity.[6][7][8] |
Frequently Asked Questions (FAQs)
Q1: What fundamentally causes (Arg)9-biotin peptides to aggregate? A1: Aggregation is driven by a combination of factors. The nine positively charged arginine residues can form strong inter-peptide electrostatic interactions and hydrogen bonding networks.[9] Simultaneously, the biotin molecule adds a hydrophobic component, encouraging peptides to cluster together to minimize contact with water. This self-association can lead to the formation of stable secondary structures, like β-sheets, which are characteristic of insoluble aggregates.[9]
Q2: How does the counter-ion (e.g., TFA) affect my peptide's solubility? A2: Peptides are synthesized and purified using acids, resulting in a salt form where a negatively charged counter-ion (like trifluoroacetate, TFA⁻) is associated with each positively charged arginine. The properties of this counter-ion are critical.[10][11] TFA is relatively hydrophobic and can sometimes reduce the water solubility of a peptide compared to a more hydrophilic counter-ion like chloride (Cl⁻).[12][13]
Q3: What is the proper way to store a reconstituted (Arg)9-biotin peptide solution? A3: To ensure stability and longevity, you should aliquot the peptide solution into smaller, single-use volumes.[3] This prevents degradation from repeated freeze-thaw cycles. For long-term storage, frozen at –20°C or –80°C is recommended.[3] Always use sterile buffers and handling techniques to prevent microbial contamination.[2][14]
Q4: Is it safe to heat the peptide solution to help it dissolve? A4: Gentle warming, typically not exceeding 40°C, can sometimes aid in dissolving stubborn peptides.[6] However, this should be done with caution, as heat can accelerate chemical degradation and is generally not the preferred first step.
Visualization: Mechanism of Aggregation
This diagram illustrates the molecular forces driving the self-assembly and aggregation of (Arg)9-biotin peptides.
Caption: Peptide monomers self-assemble via electrostatic and hydrophobic forces.
Key Experimental Protocols
Protocol 1: Standard Reconstitution of (Arg)9-Biotin
-
Preparation: Remove the peptide vial from storage and allow it to equilibrate to room temperature before opening to prevent condensation.[4] Work in a sterile environment.[3][14]
-
Solvent Calculation: Calculate the volume of solvent needed to achieve your desired stock concentration.
-
Initial Solvent Addition: Based on the troubleshooting guide, select the appropriate initial solvent (e.g., 10% acetic acid). Using a sterile pipette, slowly inject the solvent down the side of the vial, avoiding foaming.[3][4]
-
Dissolution: Allow the vial to sit for several minutes. Gently swirl or vortex the vial until the peptide is fully dissolved. If needed, briefly sonicate in a water bath.
-
Dilution (if necessary): Slowly add the dissolved peptide stock dropwise into your final, stirring buffer solution.
-
Verification: The final solution should be clear and free of visible particles. If not, centrifuge the solution to pellet any undissolved material before using the supernatant.[5]
-
Storage: Aliquot the solution into single-use tubes and store them at -20°C or -80°C.[3]
Protocol 2: Solubilization with Chaotropic Agents (Advanced)
This protocol is for peptides that fail to dissolve using standard methods.
-
Agent Preparation: Prepare a sterile, filtered solution of 6M Guanidine-HCl or 8M Urea in high-purity water.
-
Direct Dissolution: Add the appropriate volume of the chaotropic agent solution directly to the lyophilized peptide vial.
-
Incubation: Vortex gently and let the solution sit at room temperature for 15-30 minutes to allow for the complete disruption of aggregates.
-
Dilution: Treat this as your 100% stock solution. Due to the harsh nature of the solvent, perform serial dilutions into your final assay buffer to minimize the final concentration of the chaotropic agent.
-
Final Check: Be aware that residual GdnHCl or urea can denature proteins in your assay. Ensure the final concentration is below a level that affects your experiment.
References
- 1. bachem.com [bachem.com]
- 2. How to reconstitute my peptide [biosyn.com]
- 3. polarispeptides.com [polarispeptides.com]
- 4. choiceaminos.com [choiceaminos.com]
- 5. jpt.com [jpt.com]
- 6. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 7. lifetein.com [lifetein.com]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Effect of counter ions of arginine as an additive for the solubilization of protein and aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. jpt.com [jpt.com]
Methods to reduce background signal in (Arg)9 biotin assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with (Arg)9 biotin (B1667282) assays. The focus is on identifying and mitigating sources of high background signal to improve assay sensitivity and reliability.
Troubleshooting Guide: High Background Signal
High background can obscure specific signals, leading to false positives and reduced assay sensitivity. The following guide addresses common causes and provides solutions.
Question 1: I am observing a high background signal in my negative control wells. What are the likely causes and how can I fix this?
Answer:
High background in negative controls indicates that one or more components are binding non-specifically to the assay surface or to each other. The primary culprits are often endogenous biotin in your sample, non-specific binding of the streptavidin conjugate, or issues with your blocking and washing steps.
Potential Causes & Solutions
| Cause | Recommended Solution |
| Endogenous Biotin | Biological samples (cells, tissues) contain biotin-dependent enzymes that will be detected by streptavidin, causing a high background.[1][2][3] Implement an avidin/biotin blocking step before adding the primary antibody or biotinylated peptide.[2][4][5] |
| Inadequate Blocking | The blocking buffer may be insufficient or inappropriate. Non-fat dry milk, for instance, contains biotin and should be avoided after the initial blocking step.[1] |
| Optimization: | |
| • Use a high-quality, biotin-free Bovine Serum Albumin (BSA) at a concentration of 1-5%.[1] | |
| • Increase blocking incubation time or temperature. | |
| • Consider commercially available blocking buffers optimized for biotin-based assays. | |
| Non-Specific Binding of (Arg)9 Peptide | The highly cationic nature of the (Arg)9 peptide can lead to electrostatic interactions with negatively charged surfaces and proteins. |
| Optimization: | |
| • Increase the ionic strength of your buffers (e.g., by increasing NaCl concentration to ~0.5 M) to reduce non-specific electrostatic interactions.[1] | |
| • Titrate the concentration of your biotinylated (Arg)9 peptide to find the lowest concentration that still provides a robust specific signal. | |
| Non-Specific Binding of Streptavidin Conjugate | The streptavidin-enzyme conjugate can bind non-specifically to the plate or other proteins. |
| Optimization: | |
| • Titrate the streptavidin conjugate to determine the optimal concentration. Using too high a concentration is a common cause of background.[6] | |
| • Add a non-ionic detergent like Tween-20 (0.05-0.1%) to the buffer used for diluting the streptavidin conjugate.[6][7] | |
| Insufficient Washing | Inadequate washing fails to remove unbound reagents.[8][9] |
| Optimization: | |
| • Increase the number of wash cycles (e.g., from 3 to 5-7) after incubation with the biotinylated peptide and the streptavidin conjugate.[6] | |
| • Increase the volume of wash buffer and ensure wells are completely filled and aspirated at each step.[9] | |
| • Add 0.05% Tween-20 to your wash buffer to help remove non-specifically bound proteins.[10] | |
| Reagent Contamination | Reagents, buffers, or plates may be contaminated with biotin or other substances that cause background.[7][9] |
| Optimization: | |
| • Prepare fresh buffers. | |
| • Use high-purity water. | |
| • Ensure all equipment is clean and sterile.[9] |
Experimental Protocols
Protocol 1: Endogenous Biotin Blocking
This protocol is essential when using cell lysates or tissue samples that have high levels of endogenous biotin.[2][3][4][5]
Materials:
-
Avidin/Streptavidin Solution (from a commercial blocking kit)
-
Biotin Solution (from a commercial blocking kit)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
Procedure:
-
Prepare your sample (e.g., tissue sections, cells on a plate) according to your primary assay protocol.
-
After any initial fixation and permeabilization steps, wash the sample twice with Wash Buffer.
-
Incubate the sample with the Avidin/Streptavidin solution for 10-15 minutes at room temperature. This step saturates the endogenous biotin in the sample.
-
Wash the sample thoroughly three times with Wash Buffer.
-
Incubate the sample with the Biotin solution for 10-15 minutes at room temperature. This step blocks any remaining biotin-binding sites on the avidin/streptavidin molecule just added.
-
Wash the sample thoroughly three times with Wash Buffer.
-
Proceed with your standard assay protocol by adding your biotinylated (Arg)9 peptide.
Diagrams: Workflows and Logic
References
- 1. Tips for Biotin, Avidin, & Streptavidin | Rockland [rockland.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Avidin and Streptavidin Conjugates—Section 7.6 | Thermo Fisher Scientific - US [thermofisher.com]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. stratech.co.uk [stratech.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 8. How to deal with high background in ELISA | Abcam [abcam.com]
- 9. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Assessing Cytotoxicity of (Arg)9 Biotin in Primary Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing challenges encountered when assessing the cytotoxicity of (Arg)9 biotin (B1667282) in primary cells.
Frequently Asked Questions (FAQs)
Q1: What is (Arg)9 biotin and why is assessing its cytotoxicity in primary cells important?
A1: (Arg)9 biotin is a cell-penetrating peptide (CPP) composed of nine arginine residues with a biotin molecule attached. The poly-arginine sequence facilitates the entry of molecules into cells.[1] Biotin is often added as a tag for detection or purification purposes.[2] Assessing cytotoxicity in primary cells is crucial because these cells closely mimic the in vivo environment.[3] Understanding the potential toxic effects of (Arg)9 biotin on healthy, non-cancerous primary cells is essential for the development of safe and effective CPP-based therapeutic and diagnostic agents.
Q2: What is the general toxicity profile of (Arg)9 biotin in primary cells?
A2: Arginine-rich CPPs, especially shorter ones like (Arg)9, are generally considered to have low cytotoxicity at concentrations effective for cargo delivery.[4][5] However, toxicity can be cell-type and concentration-dependent. High concentrations of arginine-rich peptides can lead to cytotoxicity.[6]
Q3: What is the proposed mechanism of cytotoxicity for arginine-rich CPPs like (Arg)9?
A3: The primary mechanism of cytotoxicity for arginine-rich CPPs is thought to involve their interaction with cellular nucleic acids (DNA and RNA). These peptides can coat nucleic acids, leading to the displacement of essential DNA- and RNA-binding proteins. This interference can disrupt critical cellular processes such as transcription, translation, and DNA replication, ultimately leading to cell death.[7] At high concentrations, they can also cause membrane destabilization.[8]
Q4: Does the biotin label on (Arg)9 affect its cytotoxicity?
A4: The impact of biotinylation on CPP cytotoxicity is not extensively documented and can be cargo-dependent. However, some studies suggest that for certain CPPs, the addition of a biotin tag does not significantly alter their biological effects, including cytotoxicity.[2] It is always recommended to include a non-biotinylated (Arg)9 peptide as a control in your experiments to empirically determine the effect of the biotin tag in your specific primary cell model.
Q5: What are appropriate positive and negative controls for a cytotoxicity assay with (Arg)9 biotin?
A5:
-
Negative Controls:
-
Untreated cells (cells in culture medium only).
-
Vehicle control (cells treated with the same solvent used to dissolve the (Arg)9 biotin, e.g., sterile water or PBS).
-
-
Positive Control:
-
A known cytotoxic agent for the specific primary cell type being used (e.g., staurosporine (B1682477) for apoptosis induction, or a high concentration of a detergent like Triton™ X-100 for necrosis).
-
Quantitative Data Summary
The following tables summarize representative quantitative data on the cytotoxicity of poly-arginine peptides in various cell types. It is important to note that specific IC50 values for (Arg)9 biotin in primary cells are not widely published. The data below should be used as a general reference, and optimal concentrations should be determined empirically for each primary cell type and experimental condition.
Table 1: Cytotoxicity of Poly-L-arginine in Different Cell Types
| Cell Type | Peptide | Assay | Incubation Time | IC50 / Effect |
| Human Prostate Cancer (DU145) | Poly-L-arginine | MTT | 24h | Cytotoxic effect increased with doxorubicin (B1662922) co-treatment |
| Human Foreskin Fibroblasts (HFF) | Poly-L-arginine | MTT | 24h | No significant reduction in cell viability |
| Human Lung Adenocarcinoma (A549) | Polyarginine (5, 7, 9, 11-mer) | MTS | Not specified | Negligible cytotoxicity up to 1 mg/mL |
| DU145 Prostate Tumor Cells | R1-R6AANCK peptides | Cell Viability | 48h | Toxicity dependent on arginine number and concentration |
Table 2: Neuroprotective Effects of (Arg)9 in Primary Cortical Neurons
| Injury Model | Peptide | Effect | IC50 |
| Glutamic Acid Induced Excitotoxicity | (Arg)-9 | Neuroprotection | 0.78 µM |
| Kainic Acid Induced Excitotoxicity | (Arg)-9 | Neuroprotection | 0.81 µM |
| In vitro Ischemia | (Arg)-9 | Neuroprotection | 6.0 µM |
Troubleshooting Guides
Issue 1: High Cytotoxicity Observed at Low Concentrations of (Arg)9 Biotin
| Possible Cause | Troubleshooting Step |
| Peptide Aggregation | Prepare fresh peptide solutions for each experiment. Briefly sonicate the peptide solution before adding it to the cell culture medium. |
| Contamination of Peptide Stock | Ensure the peptide is handled under sterile conditions. Filter-sterilize the stock solution if necessary. |
| Incorrect Peptide Concentration | Verify the calculation of the peptide concentration. Have the stock solution concentration confirmed by a third party if possible. |
| Sensitive Primary Cell Type | Perform a dose-response curve with a wide range of concentrations to determine the optimal non-toxic concentration for your specific primary cells. |
| Prolonged Incubation Time | Reduce the incubation time. Assess cytotoxicity at multiple time points (e.g., 4, 12, 24, 48 hours). |
Issue 2: Inconsistent or Non-Reproducible Cytotoxicity Results
| Possible Cause | Troubleshooting Step |
| Variable Cell Seeding Density | Ensure a uniform cell number is seeded in each well. Use a hemocytometer or an automated cell counter for accurate cell counting. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate for experimental samples. Fill the perimeter wells with sterile PBS or media to maintain humidity. |
| Incomplete Dissolution of Formazan (B1609692) Crystals (MTT Assay) | Ensure complete solubilization of the formazan crystals by vigorous pipetting or shaking the plate before reading the absorbance. |
| Presence of Phenol (B47542) Red or Serum in Media | These can interfere with colorimetric and fluorometric assays. Use phenol red-free media if possible and run appropriate background controls containing media and serum without cells. |
| Cell Passage Number | Use primary cells at a consistent and low passage number, as their characteristics can change with extensive passaging. |
Issue 3: No Cytotoxicity Observed Even at High Concentrations
| Possible Cause | Troubleshooting Step |
| Resistant Primary Cell Type | Some primary cells may be inherently more resistant to the cytotoxic effects of CPPs. Confirm with a potent positive control to ensure the assay is working correctly. |
| Peptide Degradation | Store the peptide stock solution at the recommended temperature (typically -20°C or -80°C) and avoid repeated freeze-thaw cycles. |
| Suboptimal Assay Conditions | Ensure the cytotoxicity assay is performed according to the manufacturer's protocol and is suitable for your cell type. For example, the incubation time with the detection reagent may need optimization. |
| Low Peptide Uptake | Confirm cellular uptake of (Arg)9 biotin using a fluorescently labeled version and microscopy or flow cytometry. |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[9]
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
(Arg)9 biotin
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom plates
-
Microplate reader
Procedure:
-
Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of (Arg)9 biotin in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the (Arg)9 biotin dilutions to the respective wells. Include untreated and vehicle controls.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle pipetting or by using a plate shaker.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control cells.
Protocol 2: Lactate (B86563) Dehydrogenase (LDH) Assay for Cytotoxicity
The LDH assay is a colorimetric assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture supernatant, indicating a loss of membrane integrity.[10]
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
(Arg)9 biotin
-
LDH cytotoxicity assay kit (commercially available)
-
96-well clear flat-bottom plates
-
Microplate reader
Procedure:
-
Seed primary cells in a 96-well plate at an optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of (Arg)9 biotin in complete culture medium.
-
Remove the old medium and add 100 µL of the (Arg)9 biotin dilutions to the respective wells. Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with lysis buffer from the kit), and background (medium only).
-
Incubate the plate for the desired time period at 37°C in a humidified CO2 incubator.
-
After incubation, carefully transfer a portion of the cell culture supernatant (typically 50 µL) to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubate at room temperature for the time specified in the kit's protocol (usually 15-30 minutes), protected from light.
-
Add the stop solution provided in the kit to each well.
-
Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.
-
Calculate the percentage of cytotoxicity using the formula provided in the kit's manual, correcting for background and spontaneous release.
Visualizations
Caption: Workflow for assessing the cytotoxicity of (Arg)9 biotin in primary cells.
Caption: Troubleshooting logic for unexpectedly high cytotoxicity.
Caption: Proposed mechanism of arginine-rich CPP cytotoxicity.
References
- 1. Bio-Membrane Internalization Mechanisms of Arginine-Rich Cell-Penetrating Peptides in Various Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biotinylated Cell-penetrating Peptides to Study Intracellular Protein-protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of primary human fibroblasts and keratinocytes with immortalized cell lines regarding their sensitivity to sodium dodecyl sulfate in a neutral red uptake cytotoxicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Poly-L-arginine: Enhancing Cytotoxicity and Cellular Uptake of Doxorubicin and Necrotic Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Poly-L-arginine: Enhancing Cytotoxicity and Cellular Uptake of Doxorubicin and Necrotic Cell Death. | Semantic Scholar [semanticscholar.org]
- 6. Cell-Penetrating and Enzyme-Responsive Peptides for Targeted Cancer Therapy: Role of Arginine Residue Length on Cell Penetration and In Vivo Systemic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Widespread displacement of DNA‐ and RNA‐binding factors underlies toxicity of arginine‐rich cell‐penetrating peptides | The EMBO Journal [link.springer.com]
- 8. pnas.org [pnas.org]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
Strategies to improve cellular uptake efficiency of (Arg)9 biotin
Welcome to the technical support center for (Arg)9 biotin (B1667282), a powerful tool for intracellular delivery. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the cellular uptake efficiency of (Arg)9 biotin in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is (Arg)9 biotin and how does it enter cells?
(Arg)9 biotin is a cell-penetrating peptide (CPP) consisting of nine arginine residues conjugated to a biotin molecule. The poly-arginine sequence facilitates its entry into cells. The primary mechanisms of uptake are thought to be a combination of direct translocation across the plasma membrane and various forms of endocytosis, including clathrin-dependent and -independent pathways, as well as macropinocytosis.[1][2][3][4][5] The positively charged guanidinium (B1211019) groups on the arginine residues interact with negatively charged components of the cell surface, such as heparan sulfate (B86663) proteoglycans, initiating internalization.[6]
Q2: What are the main challenges in achieving efficient cellular uptake of (Arg)9 biotin?
The primary challenges include:
-
Endosomal entrapment: After endocytosis, the (Arg)9 biotin can be trapped in endosomes and subsequently degraded in lysosomes, preventing it from reaching its intracellular target.[3]
-
Low cytosolic bioavailability: Even with efficient uptake into the cell, the amount of functionally active (Arg)9 biotin that reaches the cytosol can be limited.
-
Variability between cell types: Different cell lines exhibit varying efficiencies in uptaking (Arg)9 biotin.[7]
-
Experimental artifacts: Fixation methods can sometimes lead to misleading results regarding the subcellular localization of CPPs.[2]
Q3: How can I enhance the endosomal escape of (Arg)9 biotin?
Strategies to improve endosomal escape include:
-
Co-administration with endosomolytic agents: Using agents that disrupt endosomal membranes can facilitate the release of entrapped (Arg)9 biotin.
-
Modification of the (Arg)9 peptide: Incorporating histidine residues can promote endosomal escape through the "proton sponge" effect in the acidic environment of the endosome.
-
Photochemical internalization: This technique uses photosensitizers that, upon light activation, disrupt endosomal membranes.
Q4: Can the linker between the (Arg)9 peptide and biotin affect cellular uptake?
Yes, the linker can influence the uptake efficiency. The length, flexibility, and chemical nature of the linker can affect the peptide's conformation and its interaction with the cell membrane.[8][9][10][11] For instance, a long, flexible linker like polyethylene (B3416737) glycol (PEG) might sterically hinder the interaction of the arginine residues with the cell surface, potentially reducing uptake.[9] Conversely, a linker that is too short or rigid might also compromise uptake. The optimal linker design often needs to be determined empirically for each specific application.
Troubleshooting Guides
This section provides solutions to common problems encountered during (Arg)9 biotin uptake experiments.
Problem 1: Low or no detectable intracellular signal (fluorescence or biotin-based detection).
| Possible Cause | Recommended Solution |
| Insufficient concentration of (Arg)9 biotin | Increase the concentration of (Arg)9 biotin in a stepwise manner. Be mindful of potential cytotoxicity at higher concentrations. |
| Short incubation time | Increase the incubation time to allow for sufficient uptake. Perform a time-course experiment to determine the optimal incubation period. |
| Low uptake efficiency in the chosen cell line | Test different cell lines, as uptake efficiency can vary significantly.[7] Consider using a cell line known to have high endocytic activity. |
| Degradation of the peptide | Use protease inhibitors in the cell culture medium. Synthesize the peptide with D-arginine isomers to increase resistance to proteolysis. |
| Interference from serum in the culture medium | Reduce the serum concentration or perform the uptake experiment in a serum-free medium. Serum proteins can interact with the CPP and affect its uptake. |
| Incorrect detection method or settings | For fluorescence microscopy, ensure the correct filter sets are used and that the exposure time is adequate. For flow cytometry, check the detector settings and compensation. For biotin-based detection, verify the sensitivity of your streptavidin conjugate and the blotting/detection protocol.[12] |
Problem 2: High background signal or non-specific binding.
| Possible Cause | Recommended Solution |
| Excessive concentration of (Arg)9 biotin | Titrate the concentration of (Arg)9 biotin to find a balance between a strong signal and low background. |
| Inadequate washing steps | Increase the number and stringency of washing steps after incubation to remove non-internalized peptide bound to the cell surface. |
| Non-specific binding to plasticware or beads | Pre-block tubes and plates with a suitable blocking agent (e.g., BSA). For pull-down assays, pre-clear the cell lysate with beads before adding the streptavidin beads.[13] |
| Endogenous biotin interference (for biotin-based detection) | Use a blocking kit for endogenous biotin. Avoid using milk as a blocking agent in Western blotting as it contains biotin.[12] |
Problem 3: Punctate intracellular distribution suggesting endosomal entrapment.
| Possible Cause | Recommended Solution |
| (Arg)9 biotin is trapped in endosomes | Co-incubate with an endosomolytic agent like chloroquine (B1663885) or use a CPP with enhanced endosomal escape properties (e.g., containing histidine residues). |
| Fixation artifact | Image live cells to observe the real-time distribution of the peptide. Certain fixation methods can cause redistribution of CPPs.[2] |
| High concentration leading to aggregation | Lower the concentration of (Arg)9 biotin to prevent the formation of aggregates that are more likely to be taken up by endocytosis. |
Quantitative Data Summary
| Cell Line | Relative Uptake Efficiency | Notes |
| HeLa (Cervical Cancer) | High | Commonly used cell line with high endocytic activity. |
| A549 (Lung Carcinoma) | Moderate to High | Shows efficient uptake of various CPPs.[7] |
| CHO (Chinese Hamster Ovary) | Moderate | Uptake can be influenced by cell surface heparan sulfates. |
| Jurkat (T-lymphocyte) | Low to Moderate | Suspension cells may exhibit different uptake kinetics compared to adherent cells. |
| Macrophages (e.g., RAW 264.7) | Very High | Phagocytic cells with inherently high uptake capacity.[7][14] |
Note: This table provides a general guide. It is crucial to experimentally determine the uptake efficiency in your specific cell line and under your experimental conditions.
Experimental Protocols
Protocol 1: Fluorescence Microscopy for (Arg)9 Biotin Visualization
This protocol describes the visualization of intracellular (Arg)9 biotin using a fluorescently labeled streptavidin conjugate.
Materials:
-
Cells cultured on glass coverslips
-
(Arg)9 biotin
-
Opti-MEM or serum-free medium
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS (Permeabilization buffer)
-
Blocking buffer (e.g., 3% BSA in PBS)
-
Fluorescently labeled streptavidin (e.g., Streptavidin-FITC)
-
DAPI (for nuclear counterstaining)
-
Mounting medium
Procedure:
-
Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Wash the cells twice with pre-warmed PBS.
-
Incubate the cells with the desired concentration of (Arg)9 biotin in Opti-MEM or serum-free medium for 1-4 hours at 37°C.
-
Wash the cells three times with cold PBS to remove extracellular (Arg)9 biotin.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific binding by incubating with blocking buffer for 1 hour at room temperature.
-
Incubate with fluorescently labeled streptavidin diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using a mounting medium.
-
Visualize the cells using a confocal or fluorescence microscope.[15][16][17]
Protocol 2: Flow Cytometry for Quantitative Uptake Analysis
This protocol allows for the quantification of cellular uptake of fluorescently labeled (Arg)9 biotin (e.g., FITC-(Arg)9 biotin).
Materials:
-
Cells in suspension
-
FITC-(Arg)9 biotin
-
FACS buffer (PBS with 1% BSA and 0.1% sodium azide)
-
Trypan Blue or another viability dye
Procedure:
-
Harvest and wash the cells, then resuspend them in FACS buffer at a concentration of 1x10^6 cells/mL.
-
Add FITC-(Arg)9 biotin to the cell suspension at the desired final concentration.
-
Incubate the cells for 1-4 hours at 37°C, protected from light.
-
As a negative control, incubate cells without the peptide.
-
To distinguish between surface-bound and internalized peptide, add Trypan Blue (0.2%) to a set of samples just before analysis to quench the fluorescence of the surface-bound peptide.
-
Wash the cells three times with cold FACS buffer by centrifugation (300 x g for 5 minutes).
-
Resuspend the final cell pellet in 500 µL of FACS buffer.
-
Analyze the cells by flow cytometry, measuring the FITC fluorescence in the appropriate channel.[18][19]
-
Gate on the live cell population and quantify the mean fluorescence intensity (MFI) to determine the uptake efficiency.
Protocol 3: Biotin Pull-Down Assay to Measure Cellular Uptake
This protocol quantifies the amount of internalized (Arg)9 biotin by pulling it down from cell lysates using streptavidin-coated beads.
Materials:
-
Cells cultured in a petri dish
-
(Arg)9 biotin
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Streptavidin-coated magnetic beads or agarose (B213101) beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
SDS-PAGE sample buffer
-
Western blot reagents
Procedure:
-
Treat cells with (Arg)9 biotin as described in the previous protocols.
-
After incubation, wash the cells extensively with cold PBS to remove any non-internalized peptide.
-
Lyse the cells on ice using lysis buffer. Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
(Optional) Pre-clear the lysate by incubating with unconjugated beads for 1 hour at 4°C to reduce non-specific binding.
-
Incubate the cleared lysate with streptavidin-coated beads for 2-4 hours at 4°C with gentle rotation.
-
Wash the beads three to five times with wash buffer to remove unbound proteins.
-
Elute the bound (Arg)9 biotin by boiling the beads in SDS-PAGE sample buffer for 5-10 minutes.
-
Analyze the eluted fraction by Western blotting using a streptavidin-HRP conjugate to detect the biotinylated peptide.[20][21]
Visualizations
Cellular Uptake Pathways of (Arg)9 Biotin
Caption: Overview of (Arg)9 biotin cellular entry mechanisms.
Experimental Workflow for Quantifying (Arg)9 Biotin Uptake
References
- 1. Bio-Membrane Internalization Mechanisms of Arginine-Rich Cell-Penetrating Peptides in Various Species [mdpi.com]
- 2. Current Understanding of Direct Translocation of Arginine-Rich Cell-Penetrating Peptides and Its Internalization Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Arginine-rich cell penetrating peptides: from endosomal uptake to nuclear delivery - ProQuest [proquest.com]
- 4. pnas.org [pnas.org]
- 5. Arginine-rich cell-penetrating peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Quantitative comparison of a human cancer cell surface proteome between interphase and mitosis | The EMBO Journal [link.springer.com]
- 8. Modification of the Linker Amino Acid in the Cell-Penetrating Peptide NickFect55 Leads to Enhanced pDNA Transfection for In Vivo Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activatable cell-penetrating peptides: 15 years of research - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00114G [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Novel cleavable cell-penetrating peptide-drug conjugates: synthesis and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protein-Protein Interactions Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 14. researchgate.net [researchgate.net]
- 15. Confocal Microscopy for Intracellular Co-Localization of Proteins | Springer Nature Experiments [experiments.springernature.com]
- 16. researchgate.net [researchgate.net]
- 17. Confocal microscopy for intracellular co-localization of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. biotech.ufl.edu [biotech.ufl.edu]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
Stability and storage conditions for (Arg)9 biotin labeled
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and troubleshooting for experiments involving (Arg)9 biotin (B1667282) labeled peptides.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for lyophilized (Arg)9 biotin labeled peptide?
For long-term stability, lyophilized this compound peptide should be stored at -20°C or -80°C.[1][2][3][4] It is crucial to protect the peptide from moisture and light by keeping it in a tightly sealed vial, preferably within a desiccator.[2][5] Some suppliers may ship the peptide at room temperature, which is acceptable for short durations, but for long-term storage, colder temperatures are essential to prevent degradation.[3]
Q2: How should I store this compound peptide once it is reconstituted in a solvent?
The shelf-life of peptides in solution is significantly shorter than in their lyophilized form.[2] If storage in solution is necessary, it is recommended to dissolve the peptide in a sterile buffer at a pH between 5 and 6.[2] The solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C for short-term use.[2][5] For maximal stability, re-lyophilizing the peptide solution for long-term storage is the best practice.[5]
Q3: What is the shelf life of this compound peptide?
When stored correctly in its lyophilized form at -20°C or -80°C, the peptide can be stable for several years.[2] However, the stability is highly dependent on the storage conditions. Exposure to moisture, light, and frequent temperature fluctuations can significantly reduce its shelf life.[3] In solution, the peptide is much less stable, and it is recommended to use it as soon as possible.[2]
Q4: Can I store the reconstituted peptide at 4°C?
Storing reconstituted peptides at 4°C is only recommended for very short periods, typically a few days.[3] For any storage longer than a few days, freezing at -20°C is highly recommended to minimize degradation.[3]
Storage and Stability Summary
| Form | Storage Temperature | Duration | Key Considerations |
| Lyophilized Powder | -20°C or -80°C | Several years | Store in a tightly sealed vial in a desiccator, protected from light.[1][2][3][4] |
| 4°C | Few weeks to months (short-term) | Ensure the container is airtight to prevent moisture absorption.[3] | |
| Room Temperature | Very short-term (days to weeks) | Not recommended for long-term storage; minimize exposure to light and moisture.[3][6] | |
| Reconstituted Solution | -20°C | Weeks (short-term) | Aliquot to avoid freeze-thaw cycles. Use a sterile buffer with a pH of 5-6.[2][5] |
| 4°C | Few days | Not ideal; use as soon as possible. | |
| Room Temperature | Not Recommended | Prone to rapid degradation and bacterial contamination.[2] |
Experimental Protocols & Workflows
General Peptide Handling Protocol
To ensure the integrity and performance of your this compound peptide, follow these handling guidelines:
-
Equilibration: Before opening, allow the vial of lyophilized peptide to warm to room temperature. This prevents condensation from forming inside the vial, which can compromise the peptide's stability.[4]
-
Reconstitution: Briefly centrifuge the vial to collect all the lyophilized powder at the bottom. Reconstitute the peptide using the recommended sterile solvent. For polyarginine peptides, sterile water or a buffer with a slightly acidic pH may be appropriate.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is highly recommended to aliquot the reconstituted peptide into single-use volumes.[2][3]
-
Storage of Aliquots: Store the aliquots at -20°C or -80°C.
Figure 1: Recommended workflow for handling lyophilized peptides.
Cell Penetration Assay Workflow
(Arg)9 is a cell-penetrating peptide (CPP). A typical experiment to verify its cell entry capability involves incubating cells with the biotinylated peptide and then detecting its presence inside the cells.
Figure 2: A typical workflow for a cell penetration assay using (Arg)9 biotin.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound peptides.
| Problem | Possible Cause | Recommended Solution |
| Low or No Signal in Biotin-based Detection | Peptide Degradation: Improper storage or handling has led to the breakdown of the peptide. | Review storage and handling procedures. Ensure the peptide was stored at -20°C or -80°C and that freeze-thaw cycles were minimized.[2][3] Use a fresh aliquot of the peptide. |
| Steric Hindrance: The biotin molecule is too close to the peptide backbone, preventing its interaction with streptavidin. | Ensure the peptide was synthesized with a sufficiently long and flexible spacer arm (linker) between the arginine sequence and the biotin tag.[1] | |
| Inefficient Cell Penetration: The peptide is not effectively entering the cells. | Optimize incubation time and peptide concentration. Confirm cell viability, as CPP uptake can be energy-dependent. | |
| Issues with Detection Reagents: The streptavidin-conjugate (e.g., streptavidin-HRP or streptavidin-fluorophore) is not active. | Test the activity of the streptavidin conjugate with a known biotinylated control. | |
| High Background Signal | Non-specific Binding: The peptide is binding non-specifically to cellular components or the experimental apparatus. | Increase the number of washing steps. Include a blocking agent (e.g., BSA) in your buffers. Run a control with a scrambled or non-penetrating biotinylated peptide. |
| Excess Peptide: Too high a concentration of the peptide was used, leading to aggregation and non-specific binding. | Perform a dose-response experiment to determine the optimal peptide concentration. | |
| Inconsistent Results | Batch-to-Batch Variability: Differences in the synthesis or purification of the peptide. | If possible, use the same batch of peptide for a set of comparative experiments. |
| Inconsistent Handling: Variations in incubation times, temperatures, or washing procedures. | Standardize all experimental steps and ensure they are performed consistently. | |
| Cell Culture Issues: Variations in cell passage number, confluency, or health. | Maintain a consistent cell culture practice and ensure cells are healthy and within a similar passage number range for experiments. |
Troubleshooting Logic for Low Signal
References
- 1. Effect of Linker Length on the Function of Biotinylated OSW-1 Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of linkers on immobilization of scFvs with biotin-streptavidin interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. sartorius.com [sartorius.com]
- 6. Linker Length in Biotinylated Probes is Key to Identifying Target Proteins for Anticancer Natural Product OSW-1 | Research | News | Tokyo University of Agriculture and Technology [tuat.ac.jp]
Preventing endosomal entrapment of (Arg)9 biotin conjugates
Welcome to the technical support center for (Arg)9 biotin (B1667282) conjugates. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot common issues and answer frequently asked questions related to endosomal entrapment of these cell-penetrating peptides.
Frequently Asked Questions (FAQs)
Q1: What is endosomal entrapment and why is it a problem for (Arg)9 biotin conjugates?
A1: (Arg)9, a cell-penetrating peptide (CPP), is highly efficient at crossing the cell membrane to deliver cargo, such as biotin, into the cell. The primary mechanism of entry for these conjugates is endocytosis, where the cell membrane engulfs the molecule, forming an intracellular vesicle called an endosome.[1] Endosomal entrapment occurs when the (Arg)9 biotin conjugate fails to escape this vesicle and is trafficked for degradation in lysosomes. This prevents the conjugate from reaching its intended cytosolic or nuclear target, significantly reducing its therapeutic or research efficacy.[1]
Q2: How does the (Arg)9 peptide facilitate cellular uptake?
A2: The nona-arginine (B115151) ((Arg)9) sequence is rich in positively charged guanidinium (B1211019) groups. These groups interact with negatively charged components of the cell surface, such as heparan sulfate (B86663) proteoglycans, which triggers internalization through endocytic pathways like macropinocytosis.[1][2] While highly effective for uptake, this endocytic route is the primary reason for subsequent endosomal entrapment.
Q3: Does the biotin tag on my (Arg)9 conjugate interfere with cellular uptake or endosomal escape?
A3: While the primary role of the biotin tag is for detection or purification via streptavidin-based assays, its presence could potentially influence the conjugate's behavior.[3] There is limited direct evidence to suggest that biotin itself significantly hinders endosomal escape. However, any modification to a CPP can alter its physicochemical properties, such as size and charge distribution, which may subtly affect its interaction with endosomal membranes. In troubleshooting, it is a factor to consider, especially if unconjugated (Arg)9 peptides show different localization patterns.
Q4: What are the common strategies to enhance the endosomal escape of (Arg)9 conjugates?
A4: Several strategies can be employed to improve the release of (Arg)9 conjugates from endosomes into the cytosol. These include:
-
Chemical Enhancers: Using lysosomotropic agents like chloroquine (B1663885), which disrupts endosomal acidification and membrane integrity.[4][5]
-
Fusogenic Peptides: Co-administration with pH-sensitive fusogenic peptides (e.g., GALA, HA2) that destabilize the endosomal membrane in the acidic environment.
-
Photochemical Internalization (PCI): This technique involves the use of a photosensitizer that, upon light activation, generates reactive oxygen species that rupture the endosomal membrane.[2]
Q5: How can I quantify the endosomal escape of my (Arg)9 biotin conjugate?
A5: Quantifying endosomal escape is crucial for optimizing your delivery strategy. Common methods include:
-
Fluorescence Microscopy: While often qualitative, it can provide visual evidence of cytosolic dispersal versus punctate endosomal localization.
-
Split-Luciferase Assay (e.g., SLEEQ): A highly sensitive quantitative method where a small luciferase subunit (HiBiT) is conjugated to your cargo.[6] If the conjugate escapes the endosome, it can combine with a larger luciferase subunit (LgBiT) expressed in the cytosol, generating a measurable luminescent signal.[6][7][8][9][10][11]
-
Galectin-9 Imaging Assay: This method uses the recruitment of Galectin-9 to damaged endosomal membranes as a marker for escape events, which can be quantified through imaging.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no cellular uptake of (Arg)9 biotin conjugate. | 1. Incorrect peptide concentration. 2. Cell culture issues (low viability, over-confluence). 3. Suboptimal incubation time or temperature. | 1. Optimize the concentration of the (Arg)9 biotin conjugate (typically in the low micromolar range). 2. Ensure cells are healthy and in the logarithmic growth phase.[12] 3. Optimize incubation time (e.g., 1-4 hours) and ensure incubation is at 37°C. |
| (Arg)9 biotin conjugate is internalized but shows a punctate distribution (stuck in endosomes). | 1. Inefficient endosomal escape. 2. The cargo (biotin and any associated molecule) is too large or has properties that hinder escape. | 1. Co-incubate with an endosomal escape enhancing agent like chloroquine (see protocol below). 2. Consider using alternative strategies like co-incubation with fusogenic peptides or photochemical internalization.[2] 3. If possible, modify the linker between (Arg)9 and biotin to be cleavable in the endosomal environment. |
| High cytotoxicity observed after treatment. | 1. The (Arg)9 peptide itself can be toxic at higher concentrations. 2. The endosomal escape agent (e.g., chloroquine) is causing toxicity. | 1. Perform a dose-response curve to determine the optimal, non-toxic concentration of the (Arg)9 conjugate. 2. Reduce the concentration or incubation time of the endosomal escape agent. 3. Use a less toxic alternative for enhancing endosomal escape. |
| Inconsistent results between experiments. | 1. Variability in cell passage number or density. 2. Inconsistent preparation of the (Arg)9 biotin conjugate solution. 3. Variations in incubation times or conditions. | 1. Use cells within a consistent passage number range and seed them at the same density for each experiment. 2. Prepare fresh solutions of the conjugate for each experiment and ensure thorough mixing. 3. Strictly adhere to established protocols for all steps. |
Data Presentation
Table 1: Comparison of Endosomal Escape Enhancing Agents
| Agent | Mechanism of Action | Typical Concentration | Reported Efficacy Enhancement | Potential Drawbacks |
| Chloroquine | Prevents endosomal acidification, leading to osmotic swelling and rupture ("proton sponge effect").[5] | 50-100 µM | Up to 47-fold increase in knockdown for siRNA delivery.[5] | Can be cytotoxic at higher concentrations. |
| GALA Peptide | pH-dependent conformational change to an amphipathic α-helix, leading to membrane disruption.[13] | 5-10 µM | Significant enhancement of reporter gene expression.[13] | Requires co-delivery; peptide synthesis can be costly. |
| Photochemical Internalization (PCI) | Light-activated photosensitizers generate reactive oxygen species that rupture endosomal membranes.[2] | Varies with photosensitizer | Highly efficient and temporally controlled release. | Requires specialized light-delivery equipment; potential for phototoxicity. |
Experimental Protocols
Protocol 1: Enhancing Endosomal Escape with Chloroquine
This protocol describes the use of chloroquine to enhance the cytosolic delivery of (Arg)9 biotin conjugates.
Materials:
-
Cells seeded in a suitable culture plate
-
(Arg)9 biotin conjugate stock solution
-
Chloroquine diphosphate (B83284) salt stock solution (e.g., 10 mM in water)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed your cells of interest in a multi-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Pre-treatment (Optional but common):
-
Prepare a working solution of chloroquine in complete culture medium at a final concentration of 50-100 µM.
-
Aspirate the old medium from the cells and add the chloroquine-containing medium.
-
Incubate for 30 minutes to 2 hours at 37°C.
-
-
Treatment with (Arg)9 Biotin Conjugate:
-
Prepare a solution of your (Arg)9 biotin conjugate in the chloroquine-containing medium at the desired final concentration.
-
Add this solution to the cells.
-
Incubate for 1-4 hours at 37°C.
-
-
Wash and Post-Incubation:
-
Aspirate the treatment solution.
-
Wash the cells three times with sterile PBS to remove any extracellular conjugate.
-
Add fresh, complete culture medium to the cells.
-
-
Analysis: Proceed with your downstream analysis (e.g., cell lysis for streptavidin blot, or fixation for microscopy) to assess cytosolic delivery.
Protocol 2: Split-Luciferase (SLEEQ) Assay for Quantifying Endosomal Escape
This protocol provides a framework for using the Split-Luciferase Endosomal Escape Quantification (SLEEQ) assay. This requires a cell line stably expressing the LgBiT subunit of the luciferase.
Materials:
-
LgBiT-expressing cells
-
(Arg)9 biotin-HiBiT conjugate
-
Luciferase substrate (e.g., Nano-Glo®)
-
Lysis buffer (e.g., containing digitonin)
-
White, opaque 96-well plates suitable for luminescence readings
Procedure:
-
Cell Seeding: Seed the LgBiT-expressing cells in a white, opaque 96-well plate.
-
Treatment:
-
Treat the cells with the (Arg)9 biotin-HiBiT conjugate at various concentrations.
-
Incubate for a set period (e.g., 4 hours) to allow for uptake and potential endosomal escape.
-
-
Measure Cytosolic Luminescence:
-
Wash the cells with PBS to remove excess conjugate.
-
Add the luciferase substrate to the wells.
-
Immediately measure the luminescence using a plate reader. This reading represents the amount of conjugate that has escaped into the cytosol.
-
-
Measure Total Cellular Uptake:
-
To a parallel set of treated wells, add a lysis buffer containing a mild detergent like digitonin. This will permeabilize all cell membranes.
-
Add the luciferase substrate.
-
Measure the luminescence. This reading represents the total amount of conjugate taken up by the cells (both in endosomes and in the cytosol).
-
-
Calculate Endosomal Escape Efficiency:
-
Endosomal Escape (%) = (Cytosolic Luminescence / Total Uptake Luminescence) x 100.
-
Visualizations
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. Delivery of macromolecules using arginine-rich cell-penetrating peptides: ways to overcome endosomal entrapment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (Arg)9, Biotin labeled Cell-Penetrating Peptide - Creative Biolabs [creative-biolabs.com]
- 4. Chloroquine and cytosolic galectins affect endosomal escape of antisense oligonucleotides after Stabilin-mediated endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. Split-luciferase Complementation Imaging Assay to Study Protein-protein Interactions in Nicotiana benthamiana [bio-protocol.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Split-luciferase Complementation Imaging Assay to Study Protein-protein Interactions in Nicotiana benthamiana [en.bio-protocol.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
Designing proper experimental controls for (Arg)9 biotin studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing (Arg)9 biotin (B1667282) in their experiments. Proper experimental design, including rigorous controls, is critical for obtaining reliable and interpretable data.
Frequently Asked Questions (FAQs)
FAQ 1: What are the essential negative controls for an (Arg)9 biotin uptake experiment?
To ensure that the observed cellular uptake is specific to the (Arg)9 peptide and not an artifact of the experimental conditions or the biotin label, several negative controls are essential.
-
Unlabeled (Arg)9: To control for any effects of the biotin tag on uptake, a parallel experiment with unlabeled (Arg)9 should be conducted.
-
Scrambled or Inactive Peptide Control: A peptide with the same amino acid composition as (Arg)9 but in a scrambled sequence, also biotinylated, is crucial. This control helps to demonstrate that the specific sequence of arginines is responsible for the cell-penetrating activity.
-
Biotin Alone: To account for any non-specific uptake of the biotin molecule itself, cells should be treated with biotin alone at the same concentration as used in the (Arg)9 biotin conjugate.
-
Cells without Peptide: A sample of untreated cells is necessary to establish the baseline fluorescence or signal in your detection assay (e.g., flow cytometry or microscopy).
-
Low-Temperature Incubation: Since the cellular uptake of many cell-penetrating peptides is an energy-dependent process, incubating cells with (Arg)9 biotin at 4°C can serve as a negative control. At this temperature, many endocytic pathways are inhibited.[1]
FAQ 2: How can I distinguish between cell surface binding and actual internalization of (Arg)9 biotin?
This is a critical question in cell-penetrating peptide studies. Several methods can be employed to differentiate between membrane-bound and internalized peptides:
-
Trypsin Wash: After incubation with (Arg)9 biotin, washing the cells with trypsin can cleave off surface-bound peptides. A comparison of the signal before and after the trypsin wash can indicate the proportion of internalized peptide.
-
Quenching of External Fluorescence: Using a membrane-impermeable quenching agent, such as Trypan Blue, can extinguish the fluorescence of surface-bound fluorophore-conjugated streptavidin. The remaining signal will be from the internalized pool.
-
Confocal Microscopy: High-resolution confocal microscopy allows for the visualization of the subcellular localization of the (Arg)9 biotin. Z-stack imaging can confirm if the signal is within the cell's cytoplasm or nucleus, rather than just on the cell surface.[2][3]
FAQ 3: My pull-down experiment with (Arg)9 biotin shows many non-specific protein interactions. How can I reduce this background?
Non-specific binding is a common issue in pull-down assays. Here are some strategies to minimize it:
-
Pre-clearing the Lysate: Before adding your biotinylated peptide, incubate the cell lysate with streptavidin-coated beads to remove proteins that non-specifically bind to the beads.[4]
-
Blocking: Use blocking agents like bovine serum albumin (BSA) or normal goat serum to saturate non-specific binding sites on the beads and in the lysate.[5]
-
Stringent Washes: Increase the number and stringency of your wash steps after the pull-down. This can include increasing the salt concentration (e.g., up to 500 mM NaCl) or using a mild non-ionic detergent (e.g., 0.1% Tween-20) in your wash buffers.[4][6]
-
Competition Control: Perform a parallel pull-down experiment where you add an excess of free biotin to the lysate along with your (Arg)9 biotin. This will compete for binding to streptavidin and can help identify proteins that are specifically interacting with your peptide rather than the biotin tag.
Troubleshooting Guides
Problem 1: Low or no detectable uptake of (Arg)9 biotin.
| Possible Cause | Troubleshooting Step |
| Peptide Degradation | Verify the integrity of your (Arg)9 biotin peptide using mass spectrometry. Store the peptide according to the manufacturer's instructions, typically lyophilized at -20°C or -80°C. |
| Suboptimal Peptide Concentration | Perform a dose-response experiment to determine the optimal concentration of (Arg)9 biotin for your cell type. Typical concentrations range from 1 to 20 µM.[3] |
| Incorrect Incubation Time | Conduct a time-course experiment to identify the optimal incubation period for maximal uptake. Uptake can often be detected within minutes to a few hours.[2] |
| Cell Type Variability | Different cell lines can exhibit varying efficiencies of peptide uptake. Consider testing your experiment in a different cell line known to be permissive to CPPs. |
| Detection Method Sensitivity | Ensure your detection method (e.g., flow cytometer settings, microscope sensitivity) is optimized for the signal you are trying to detect. |
Problem 2: High background signal in microscopy imaging.
| Possible Cause | Troubleshooting Step |
| Autofluorescence | Image an unstained cell sample using the same settings to assess the level of natural cellular fluorescence. |
| Non-specific binding of streptavidin-fluorophore | Incubate cells with the streptavidin-fluorophore conjugate alone (without (Arg)9 biotin) to check for non-specific binding. Include a blocking step with BSA or serum before adding the streptavidin conjugate. |
| Inadequate Washing | Increase the number and duration of wash steps after incubation with the peptide and the detection reagents to remove unbound molecules. |
Experimental Protocols
Protocol 1: Flow Cytometry Analysis of (Arg)9 Biotin Uptake
-
Cell Preparation: Seed cells in a 24-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Peptide Incubation:
-
Prepare working solutions of (Arg)9 biotin and control peptides (e.g., scrambled (Arg)9 biotin) in serum-free media.
-
Wash the cells once with phosphate-buffered saline (PBS).
-
Add the peptide solutions to the respective wells and incubate at 37°C for the desired time (e.g., 1 hour).
-
Include a negative control well with media only.
-
-
Washing:
-
Aspirate the peptide solution and wash the cells three times with cold PBS to remove surface-bound peptide.
-
For a more stringent wash to differentiate internalization, an acid wash (e.g., 0.2 M glycine, 150 mM NaCl, pH 3.0) for 1-2 minutes can be performed.
-
-
Cell Detachment: Detach the cells using a non-enzymatic cell dissociation solution to preserve cell surface proteins.
-
Staining:
-
Resuspend the cells in a staining buffer (e.g., PBS with 1% BSA).
-
Add a fluorescently labeled streptavidin conjugate (e.g., Streptavidin-FITC) and incubate on ice for 30 minutes in the dark.
-
Wash the cells twice with staining buffer.
-
-
Flow Cytometry:
-
Resuspend the cells in a suitable buffer for flow cytometry.
-
Analyze the cells on a flow cytometer, gating on the live cell population. Record the mean fluorescence intensity for each condition.
-
Protocol 2: Confocal Microscopy for Subcellular Localization
-
Cell Seeding: Seed cells on glass-bottom dishes or coverslips suitable for microscopy.
-
Peptide Incubation: Follow the same incubation procedure as in the flow cytometry protocol.
-
Washing: Wash the cells three times with PBS.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization (Optional): If you are co-staining for intracellular targets, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Staining:
-
Block non-specific binding with a blocking buffer (e.g., PBS with 5% BSA) for 30 minutes.
-
Incubate with a fluorescently labeled streptavidin conjugate in blocking buffer for 1 hour at room temperature.
-
Wash three times with PBS.
-
(Optional) Counterstain the nucleus with DAPI or Hoechst.
-
-
Imaging: Mount the coverslips and image the cells using a confocal microscope. Acquire Z-stack images to confirm intracellular localization.
Data Presentation
Table 1: Example Flow Cytometry Data for (Arg)9 Biotin Uptake
| Treatment | Mean Fluorescence Intensity (Arbitrary Units) |
| Untreated Cells | 50 |
| Biotin Alone | 55 |
| Scrambled (Arg)9 Biotin | 150 |
| (Arg)9 Biotin | 1500 |
| (Arg)9 Biotin (4°C) | 200 |
Visualizations
Caption: Workflow for analyzing (Arg)9 biotin cellular uptake.
Caption: Workflow for a pull-down assay using (Arg)9 biotin.
Caption: Logical relationships of key negative controls.
References
- 1. Cell Entry of Arginine-rich Peptides Is Independent of Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Arg9 facilitates the translocation and downstream signal inhibition of an anti-HER2 single chain antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Peptide Modifications: Biotinylation for peptide-protein and protein-protein interactions [lifetein.com.cn]
- 5. mdpi.com [mdpi.com]
- 6. Suppression of nonspecific binding of avidin-biotin complex (ABC) to proteins electroblotted to nitrocellulose paper - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Streptavidin Staining after (Arg)9 Biotin Labeling
Welcome to our technical support center. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and optimize streptavidin staining protocols following the use of (Arg)9 biotin (B1667282) for cellular delivery. The unique properties of the poly-arginine cell-penetrating peptide can sometimes lead to challenges in achieving specific and clean staining results. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides to address common issues.
Frequently Asked Questions (FAQs)
Q1: Why am I observing high background staining across my entire sample?
High background is a common issue when using the highly cationic (Arg)9 peptide. The nine arginine residues impart a strong positive charge, leading to non-specific electrostatic interactions with negatively charged components on the cell surface and extracellular matrix, such as heparan sulfate (B86663) proteoglycans and phospholipids.[1][2][3] This can cause the (Arg)9-biotin conjugate to adhere to areas other than its intended target, resulting in diffuse background staining after the addition of fluorescently labeled streptavidin. Additionally, cationic peptides have been shown to bind to plastic and glass surfaces, which could contribute to background if proper blocking is not performed.[4]
Q2: My negative control (cells not treated with (Arg)9-biotin) also shows some staining. What could be the cause?
This issue typically points to two potential sources:
-
Endogenous Biotin: Many cells and tissues contain endogenous biotin, which can be recognized by streptavidin, leading to a false-positive signal.
-
Non-specific Binding of Streptavidin: Streptavidin itself can sometimes bind non-specifically to cellular components.
It is crucial to run a control where the cells are not treated with the (Arg)9-biotin peptide but are still subjected to the streptavidin staining protocol to assess the level of background from these sources.
Q3: The staining signal is very weak or non-existent, even though I know the (Arg)9-biotin should be present.
Weak or no signal can arise from several factors:
-
Insufficient (Arg)9-biotin labeling: The concentration of the (Arg)9-biotin or the incubation time may not be sufficient for effective cellular uptake.
-
Steric Hindrance: The biotin moiety might be inaccessible to the streptavidin molecule due to the way the (Arg)9-biotin conjugate is interacting with its target.
-
Quenching of the Fluorophore: In some cases, the local environment of the fluorophore on the streptavidin conjugate can lead to quenching, reducing the fluorescent signal.
-
Reagent Issues: The (Arg)9-biotin or the streptavidin conjugate may have degraded.
Troubleshooting Guides
Issue 1: High Background and Non-Specific Staining
The primary challenge with (Arg)9-biotin is managing its strong positive charge. The following steps can help mitigate non-specific binding.
Troubleshooting Workflow for High Background
Caption: A logical workflow for troubleshooting high background staining.
Recommended Solutions:
| Solution | Detailed Protocol/Explanation |
| Increase Ionic Strength | The electrostatic interactions between the cationic (Arg)9 and anionic cell surfaces can be weakened by increasing the salt concentration in your washing and incubation buffers. Try supplementing your PBS or TBS buffers with an additional 150-350 mM NaCl (for a final concentration of 300-500 mM). This can help to disrupt non-specific binding without affecting the high-affinity streptavidin-biotin interaction. |
| Optimize Blocking Buffer | A standard blocking buffer (e.g., 5% BSA or normal serum in PBS) may not be sufficient. Consider adding a non-ionic detergent like Tween-20 (0.05-0.1%) to your blocking and wash buffers to reduce hydrophobic interactions. Additionally, including a high concentration of a non-biotinylated, irrelevant protein can help saturate non-specific binding sites. |
| Block Endogenous Biotin | If you suspect endogenous biotin is contributing to the background, use a commercial avidin (B1170675)/biotin blocking kit. This typically involves a two-step process: first, incubate with an excess of unlabeled avidin or streptavidin to bind to all endogenous biotin. Second, incubate with a biotin solution to block any remaining binding sites on the avidin/streptavidin. |
| Titrate Reagent Concentrations | High concentrations of either the (Arg)9-biotin or the streptavidin conjugate can lead to increased background. It is important to determine the optimal concentration for each. |
Experimental Protocol: Optimizing Blocking and Wash Buffers
-
Prepare a range of wash buffers:
-
PBS (Phosphate Buffered Saline)
-
PBS + 150 mM NaCl (300 mM total)
-
PBS + 350 mM NaCl (500 mM total)
-
PBS + 0.05% Tween-20
-
-
Prepare different blocking buffers:
-
5% Bovine Serum Albumin (BSA) in PBS
-
5% Normal Goat Serum in PBS
-
5% BSA in high salt wash buffer (e.g., PBS + 350 mM NaCl)
-
-
Experimental Setup:
-
Seed cells and treat with the optimal concentration of (Arg)9-biotin.
-
Include a negative control (no (Arg)9-biotin).
-
After labeling, wash the cells with the different wash buffers.
-
Incubate with the various blocking buffers for 1 hour at room temperature.
-
Proceed with streptavidin-fluorophore staining.
-
-
Analysis:
-
Image all conditions using the same acquisition settings.
-
Quantify the signal-to-noise ratio for each condition to determine the most effective blocking and wash strategy.
-
Issue 2: Weak or No Signal
If you are experiencing a lack of signal, the following troubleshooting steps can help.
Troubleshooting Workflow for Weak/No Signal
Caption: A decision tree for troubleshooting weak or absent staining signals.
Recommended Solutions:
| Solution | Detailed Protocol/Explanation |
| Verify Reagent Activity | Test your fluorescently labeled streptavidin by dotting a small amount of biotinylated control protein onto a nitrocellulose membrane and then performing the staining protocol. This will confirm if the streptavidin conjugate is active. |
| Optimize Labeling Conditions | Increase the concentration of the (Arg)9-biotin conjugate and/or the incubation time to enhance cellular uptake. Perform a dose-response and time-course experiment to find the optimal conditions that provide a strong signal without inducing cytotoxicity. |
| Titrate Streptavidin Conjugate | The manufacturer's recommended concentration for the streptavidin conjugate is a starting point. Titrate the concentration to find the optimal balance between signal intensity and background. |
| Consider Signal Amplification | For low-abundance targets, a direct streptavidin-fluorophore conjugate may not be sensitive enough. Consider using a biotinylated secondary antibody followed by a streptavidin-fluorophore or an avidin-biotin complex (ABC) method for signal amplification. |
Experimental Protocol: Titration of (Arg)9-biotin and Streptavidin-Fluorophore
-
Titration of (Arg)9-biotin:
-
Prepare serial dilutions of the (Arg)9-biotin conjugate (e.g., 1 µM, 5 µM, 10 µM, 20 µM).
-
Incubate cells with each concentration for a fixed time (e.g., 1 hour).
-
Wash and stain with a fixed, optimal concentration of streptavidin-fluorophore.
-
Image and quantify the fluorescence intensity to determine the optimal labeling concentration.
-
-
Titration of Streptavidin-Fluorophore:
-
Label cells with the optimal concentration of (Arg)9-biotin determined in the previous step.
-
Prepare serial dilutions of the streptavidin-fluorophore conjugate (e.g., 1:200, 1:500, 1:1000, 1:2000).
-
Incubate the labeled cells with each dilution for a fixed time (e.g., 30 minutes).
-
Wash, image, and quantify the signal to determine the optimal streptavidin concentration.
-
By systematically addressing these common issues, you can optimize your streptavidin staining protocol for (Arg)9-biotin labeled samples, leading to clear and reliable results for your research.
References
- 1. Polyarginine Interacts More Strongly and Cooperatively than Polylysine with Phospholipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Recent Advances of Studies on Cell-Penetrating Peptides Based on Molecular Dynamics Simulations | MDPI [mdpi.com]
- 4. researchexperts.utmb.edu [researchexperts.utmb.edu]
Validation & Comparative
A Comparative Guide to the Cellular Uptake Efficiency of (Arg)9-Biotin and TAT-Biotin
For Researchers, Scientists, and Drug Development Professionals
The effective delivery of therapeutic molecules and research probes into living cells is a cornerstone of modern biomedical research and drug development. Cell-penetrating peptides (CPPs) have emerged as powerful tools for overcoming the cellular membrane barrier. Among the most widely studied CPPs are the nona-arginine (B115151) peptide, (Arg)9, and the peptide derived from the trans-activating transcriptional activator (TAT) protein of HIV-1. When labeled with biotin, these peptides can facilitate the intracellular delivery of streptavidin-conjugated cargoes or serve as traceable probes for studying cellular uptake mechanisms. This guide provides an objective comparison of the cellular uptake efficiency of (Arg)9-biotin and TAT-biotin, supported by a synthesis of experimental findings and detailed methodologies.
I. Overview of (Arg)9 and TAT Peptides
Both (Arg)9 and TAT are highly cationic peptides, a characteristic that is crucial for their initial interaction with the negatively charged cell surface.[1] The TAT peptide sequence typically used is GRKKRRQRRRPPQ.[2] (Arg)9, as the name suggests, is a homopolymer of nine arginine residues. Their positive charge facilitates binding to heparan sulfate (B86663) proteoglycans on the cell surface, which is often the first step in their internalization process.[1]
The primary mechanism of uptake for both peptides is endocytosis, an energy-dependent process.[1] However, the specific endocytic pathways utilized can vary depending on the cell type, cargo, and peptide concentration, and may include macropinocytosis, clathrin-mediated endocytosis, and caveolae-dependent endocytosis.[3]
II. Comparative Analysis of Cellular Uptake
Table 1: Summary of Cellular Uptake Characteristics
| Feature | (Arg)9-Biotin | TAT-Biotin | Key References |
| Primary Uptake Mechanism | Energy-dependent endocytosis (predominantly macropinocytosis and lipid raft-dependent pathways) | Energy-dependent endocytosis (macropinocytosis, clathrin-mediated, and caveolae-dependent pathways) | [4],[3] |
| Initial Cell Interaction | Electrostatic interaction with heparan sulfate proteoglycans | Electrostatic interaction with heparan sulfate proteoglycans | [1] |
| Reported Uptake Efficiency | Generally high; can be more efficient than TAT for certain cargoes. Uptake is concentration and time-dependent. | High; widely used as a benchmark CPP. Uptake is enhanced by the addition of hydrophobic moieties like biotin. | [5],[4] |
| Influencing Factors | Peptide concentration, temperature, cell type, presence of serum. | Peptide concentration, temperature, cell type, cargo properties. | [6] |
III. Experimental Protocols for Quantifying Cellular Uptake
To quantitatively assess and compare the cellular uptake of (Arg)9-biotin and TAT-biotin, several robust experimental methodologies can be employed.
A. Quantification of Cellular Uptake using Flow Cytometry
This method allows for the high-throughput quantification of peptide uptake in a large population of cells.
-
Cell Culture: Plate cells (e.g., HeLa or A549 cells) in 24-well plates and culture overnight to allow for adherence.[2]
-
Peptide Incubation: Treat the cells with varying concentrations of (Arg)9-biotin or TAT-biotin (e.g., 1-20 µM) for different time points (e.g., 30 min, 1h, 2h, 4h) at 37°C.[2] To visualize with a fluorescent signal, the biotinylated peptides can be complexed with fluorescently labeled streptavidin.
-
Cell Detachment and Washing: Wash the cells with phosphate-buffered saline (PBS) to remove excess peptide. Detach the cells using trypsin, which also helps to remove non-specifically bound peptides from the cell surface.[2]
-
Flow Cytometry Analysis: Resuspend the cells in PBS and analyze them using a flow cytometer. The mean fluorescence intensity of the cell population is proportional to the amount of internalized peptide-streptavidin complex.
B. Visualization and Quantification by Confocal Microscopy
Confocal microscopy provides spatial information on the intracellular localization of the peptides.
-
Cell Culture on Coverslips: Plate cells on glass coverslips in a petri dish and allow them to adhere overnight.
-
Peptide Incubation: Incubate the cells with fluorescently labeled streptavidin-complexed (Arg)9-biotin or TAT-biotin under the desired conditions (concentration, time, temperature).
-
Cell Staining and Fixation: Wash the cells with PBS. If desired, stain for specific organelles (e.g., lysosomes with LysoTracker, nucleus with DAPI). Fix the cells with 4% paraformaldehyde.
-
Imaging: Mount the coverslips on microscope slides and image using a confocal laser scanning microscope. Quantitative analysis of intracellular fluorescence can be performed using image analysis software.[7]
C. Absolute Quantification by Mass Spectrometry
This method provides a highly sensitive and accurate measurement of the amount of intact internalized peptide.
-
Isotope Labeling: Synthesize an isotope-labeled version of the peptide to be used as an internal standard.[1][8]
-
Cell Incubation and Lysis: Incubate cells with the non-labeled biotinylated peptide. After incubation, wash the cells thoroughly and lyse them.
-
Affinity Purification: Add the isotope-labeled internal standard to the cell lysate. Purify the biotinylated peptides from the lysate using streptavidin-coated magnetic beads.[9]
-
MALDI-TOF MS Analysis: Elute the peptides from the beads and analyze them using Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) mass spectrometry. The ratio of the signal intensities of the analyte and the internal standard allows for absolute quantification.[1][8]
IV. Visualizing the Process
To better understand the experimental workflow and the proposed mechanisms of uptake, the following diagrams are provided.
Caption: Experimental workflow for comparing CPP uptake.
Caption: Generalized signaling pathway for CPP uptake.
V. Conclusion
Both (Arg)9-biotin and TAT-biotin are effective cell-penetrating peptides capable of mediating the intracellular delivery of various molecules. While both primarily utilize endocytic pathways, the specific routes and efficiencies can differ. Arginine-rich peptides like (Arg)9 are often reported to have very high uptake efficiency. The choice between (Arg)9-biotin and TAT-biotin may depend on the specific application, cell type, and the nature of the cargo to be delivered. For researchers and drug development professionals, it is crucial to empirically determine the optimal CPP for their system using quantitative methods such as flow cytometry and mass spectrometry.
References
- 1. A direct approach to quantification of the cellular uptake of cell-penetrating peptides using MALDI-TOF mass spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 2. Cellular Uptake and Cytotoxicity of Drug-Peptide Conjugates Regulated by Conjugation Site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cellular uptake of arginine-rich peptides: roles for macropinocytosis and actin rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nona-Arginine Facilitates Delivery of Quantum Dots into Cells via Multiple Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.manchester.ac.uk [research.manchester.ac.uk]
- 6. Efficient entry of cell-penetrating peptide nona-arginine into adherent cells involves a transient increase in intracellular calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A direct approach to quantification of the cellular uptake of cell-penetrating peptides using MALDI-TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of Biotinylated Cell-Penetrating Peptides for Intracellular Delivery
For researchers, scientists, and drug development professionals, the efficient delivery of therapeutic molecules into cells is a critical challenge. Cell-penetrating peptides (CPPs) have emerged as a promising tool to overcome this barrier. The addition of a biotin (B1667282) moiety to these peptides further enhances their utility, enabling straightforward attachment of a wide range of cargo molecules through the high-affinity biotin-avidin interaction. This guide provides a comparative analysis of three commonly used biotinylated CPPs: TAT, Penetratin, and Transportan, with a focus on their cellular uptake, cytotoxicity, and cargo delivery potential.
This comparison guide synthesizes available experimental data to provide a framework for selecting the most appropriate biotinylated CPP for your research needs. While direct comparative studies on the biotinylated forms of all three peptides are limited, this guide combines data on biotinylated TAT with the well-established performance of non-biotinylated Penetratin and Transportan to offer valuable insights.
Performance Comparison of Biotinylated CPPs
The selection of a CPP often involves a trade-off between cellular uptake efficiency and cytotoxicity. The ideal CPP would exhibit high intracellular delivery with minimal impact on cell viability. The following tables summarize the available quantitative data for biotinylated TAT and its non-biotinylated counterparts, Penetratin and Transportan.
Cellular Uptake Efficiency
The ability of a CPP to traverse the cell membrane is a primary indicator of its potential as a delivery vehicle. Cellular uptake is often quantified by treating cells with a fluorescently labeled CPP and measuring the intracellular fluorescence using flow cytometry.
| Peptide | Modification | Cell Line | Concentration (µM) | Uptake Efficiency (Relative to Control) | Citation |
| TAT | Biotinylated | Jurkat | 10 | ~6-fold increase vs. non-biotinylated TAT | [1] |
| Penetratin | Non-biotinylated | HeLa, A549, CHO | 10 | Lower than Polyarginine, higher than TAT | [2] |
| Transportan | Non-biotinylated | HeLa, A549, CHO | 10 | Similar to TAT | [2] |
Note: Data for Penetratin and Transportan are for the non-biotinylated forms and are provided for relative comparison. The actual uptake of their biotinylated counterparts may vary.
Cytotoxicity Profile
Low cytotoxicity is paramount for the therapeutic application of CPPs. The 50% inhibitory concentration (IC50), the concentration of a substance at which it inhibits a biological process by 50%, is a common metric for cytotoxicity. The MTT assay is a widely used colorimetric assay to assess cell metabolic activity and, consequently, cell viability.
| Peptide | Modification | Cell Line | Incubation Time (h) | IC50 (µM) | Citation |
| TAT | Biotinylated | G166 Glioma Stem Cells | 72 | > 50 | [3] |
| Penetratin | Non-biotinylated | HeLa, A549, CHO | Not Specified | > 100 | [2] |
| Transportan | Non-biotinylated | HeLa, A549, CHO | Not Specified | ~ 50-100 | [2] |
Note: Data for Penetratin and Transportan are for the non-biotinylated forms. A higher IC50 value indicates lower cytotoxicity.
Experimental Protocols
To ensure reproducibility and facilitate the independent evaluation of biotinylated CPPs, detailed experimental protocols for the key assays are provided below.
Protocol 1: Quantification of Cellular Uptake by Flow Cytometry
This protocol describes the use of a fluorescently labeled biotinylated CPP to quantify cellular uptake.
Materials:
-
Fluorescently labeled biotinylated CPP (e.g., FITC-Biotin-TAT)
-
Cell line of interest (e.g., HeLa, Jurkat)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Peptide Incubation: Prepare a stock solution of the fluorescently labeled biotinylated CPP in sterile water or PBS. Dilute the stock solution in complete cell culture medium to the desired final concentration (e.g., 10 µM). Remove the old medium from the cells and add the CPP-containing medium.
-
Incubation: Incubate the cells with the CPP solution for a defined period (e.g., 1-4 hours) at 37°C in a humidified incubator with 5% CO2.
-
Washing: After incubation, remove the CPP-containing medium and wash the cells three times with cold PBS to remove any non-internalized peptide.
-
Cell Detachment (for adherent cells): Add Trypsin-EDTA to the wells and incubate until the cells detach. Neutralize the trypsin with complete medium. For suspension cells, gently resuspend the cells in the well.
-
Sample Preparation: Transfer the cell suspension to a flow cytometry tube. Centrifuge the cells, discard the supernatant, and resuspend the cell pellet in cold PBS.
-
Flow Cytometry Analysis: Analyze the fluorescence intensity of the cells using a flow cytometer. The geometric mean fluorescence intensity is proportional to the amount of internalized CPP.
Protocol 2: Assessment of Cytotoxicity by MTT Assay
This protocol outlines the steps to determine the cytotoxicity of a biotinylated CPP using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Biotinylated CPP
-
Cell line of interest
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Peptide Treatment: Prepare serial dilutions of the biotinylated CPP in complete cell culture medium. Remove the old medium from the cells and add 100 µL of the CPP dilutions to the respective wells. Include a control group with medium only.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for an additional 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The reference wavelength should be 630 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. The IC50 value can be determined by plotting the cell viability against the peptide concentration.
Visualizing Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key steps in the experimental protocols described above.
Conclusion and Future Directions
The choice of a biotinylated CPP for intracellular delivery depends on the specific application, the nature of the cargo, and the cell type being targeted. This guide provides a starting point for this selection process.
-
Biotinylated TAT has been shown to have enhanced cellular uptake compared to its non-biotinylated form and exhibits low cytotoxicity at effective concentrations.[1][3]
-
Penetratin is known for its high uptake efficiency and very low cytotoxicity, making it a strong candidate for applications where cell viability is a primary concern.[2]
-
Transportan offers a balance of uptake and cytotoxicity, though it may be slightly more cytotoxic than Penetratin.[2]
It is important to note the lack of comprehensive, direct comparative studies on the biotinylated versions of these three peptides. Therefore, the data presented here should be used as a guide, and researchers are encouraged to perform their own side-by-side comparisons using their specific cell lines and cargo molecules. The provided experimental protocols offer a standardized framework for such evaluations. Future research should focus on direct comparisons of biotinylated CPPs to provide a more complete picture of their relative performance and to facilitate the rational design of next-generation intracellular delivery systems.
References
- 1. Increased cellular uptake of the human immunodeficiency virus-1 Tat protein after modification with biotin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of Cargo Size and Shape on the Transport Efficiency of the Bacterial Tat Translocase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biotinylated Cell-penetrating Peptides to Study Intracellular Protein-protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Intracellular Journey of (Arg)9 Biotin: A Comparative Guide to Subcellular Fractionation and its Alternatives
For researchers and drug development professionals, understanding the precise intracellular localization of cell-penetrating peptides (CPPs) like (Arg)9 biotin (B1667282) is paramount for elucidating their mechanisms of action and therapeutic potential. This guide provides a comprehensive comparison of subcellular fractionation with alternative techniques for validating the intracellular destination of (Arg)9 biotin, supported by experimental protocols and data interpretation guidelines.
Introduction to (Arg)9 Biotin and Intracellular Localization
(Arg)9, a polyarginine-based CPP, is known for its ability to traverse cellular membranes and deliver various molecular cargoes into cells.[1] When conjugated with biotin, it serves as a powerful tool for tracking and pull-down experiments. Validating its subcellular localization is crucial for determining its efficacy and potential off-target effects. While subcellular fractionation is a classical and robust method, alternative techniques such as fluorescence microscopy and proximity biotinylation offer complementary insights.
Comparison of Validation Methodologies
The choice of method for validating the intracellular localization of (Arg)9 biotin depends on the specific research question, the required resolution, and the available instrumentation. Each technique presents distinct advantages and limitations.
| Method | Principle | Information Obtained | Advantages | Limitations | Typical Throughput |
| Subcellular Fractionation with Western Blot | Differential centrifugation to separate organelles based on size and density, followed by detection of biotin with streptavidin-HRP.[2][3] | Quantitative distribution of (Arg)9 biotin across major subcellular compartments (nucleus, cytoplasm, mitochondria, membrane). | - Provides quantitative data. - Relatively inexpensive and widely accessible. - Allows for the analysis of endogenous proteins in the same fractions as controls.[4] | - Potential for cross-contamination between fractions.[2] - Labor-intensive and time-consuming. - Does not provide single-cell resolution. | Low to medium |
| Fluorescence Microscopy | Direct visualization of fluorescently-labeled (Arg)9 biotin or detection with fluorescently-labeled streptavidin. | Spatial distribution within a single cell, co-localization with organelle-specific markers. | - High spatial resolution. - Provides single-cell and real-time information. - Can reveal dynamic processes. | - Primarily qualitative or semi-quantitative. - Potential for phototoxicity and photobleaching. - Requires fluorescent labeling, which may alter peptide behavior. | Medium to high |
| Proximity Biotinylation (e.g., BioID) | A biotin ligase fused to a protein of interest biotinylates proximal proteins, which are then identified by mass spectrometry.[5][6] | Identification of proteins in close proximity to the (Arg)9 biotin, inferring its localization. | - Identifies protein-protein interactions in a native cellular environment. - Can reveal transient or weak interactions. - Provides molecular context to localization. | - Requires genetic modification of cells to express the ligase. - Not directly applicable to a small molecule like (Arg)9 biotin without creative adaptations. - Can have background biotinylation.[7] | Low |
Experimental Protocols
Protocol 1: Subcellular Fractionation and Western Blot Detection of (Arg)9 Biotin
This protocol is adapted for the detection of a small biotinylated peptide in different cellular compartments.
Materials:
-
Cells treated with (Arg)9 biotin
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Cytoplasmic Extraction Buffer (CEB): 10 mM HEPES, 10 mM KCl, 0.1 mM EDTA, 1 mM DTT, 0.5% NP-40, protease inhibitors
-
Nuclear Extraction Buffer (NEB): 20 mM HEPES, 400 mM NaCl, 1 mM EDTA, 1 mM DTT, protease inhibitors
-
Mitochondrial Isolation Buffer: 20 mM HEPES-KOH pH 7.5, 220 mM mannitol, 70 mM sucrose, 1 mM EDTA, protease inhibitors
-
Dounce homogenizer
-
Microcentrifuge
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
Procedure:
-
Cell Harvesting: Harvest cells treated with (Arg)9 biotin by centrifugation at 500 x g for 5 minutes at 4°C. Wash the cell pellet twice with ice-cold PBS.
-
Cytoplasmic Fractionation: Resuspend the cell pellet in 200 µL of ice-cold CEB. Incubate on ice for 15 minutes. Vortex for 10 seconds and centrifuge at 1,000 x g for 5 minutes at 4°C. The supernatant is the cytoplasmic fraction.
-
Nuclear Fractionation: Resuspend the pellet from the previous step in 100 µL of ice-cold NEB. Incubate on ice for 30 minutes with intermittent vortexing. Centrifuge at 16,000 x g for 15 minutes at 4°C. The supernatant is the nuclear fraction.
-
Mitochondrial Fractionation: For a separate batch of cells, resuspend the cell pellet in 1 mL of Mitochondrial Isolation Buffer and homogenize with a Dounce homogenizer. Centrifuge at 600 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells. Transfer the supernatant to a new tube and centrifuge at 7,000 x g for 15 minutes at 4°C to pellet the mitochondria.
-
Western Blot Analysis: Determine the protein concentration of each fraction. Separate equal amounts of protein from each fraction by SDS-PAGE and transfer to a PVDF membrane. Block the membrane and then incubate with a streptavidin-HRP conjugate. Detect the biotinylated (Arg)9 using a chemiluminescent substrate.[3]
Visualizing the Workflow and Method Comparison
The following diagrams illustrate the experimental workflow for subcellular fractionation and the logical relationship between the different validation methods.
Caption: Workflow for Subcellular Fractionation.
Caption: Comparison of Localization Methods.
Data Interpretation and Concluding Remarks
When analyzing data from subcellular fractionation, it is crucial to include organelle-specific markers in the western blot to assess the purity of each fraction. For example, a nuclear marker like Lamin B1 should be enriched in the nuclear fraction and absent from the cytoplasmic fraction. The relative intensity of the (Arg)9 biotin signal in each fraction provides a quantitative measure of its distribution.
Fluorescence microscopy data should be interpreted with caution, as punctate staining may indicate endosomal entrapment rather than cytosolic or organellar delivery.[8] Co-localization studies with specific organelle trackers are essential for definitive localization.
While proximity biotinylation is a powerful tool for mapping protein-protein interactions, its direct application to small molecules like (Arg)9 biotin is still an emerging area.[7][9] Creative strategies, such as using a biotinylated molecule to recruit a biotin ligase, could potentially adapt this method for such purposes.
References
- 1. (Arg)9 biotin labeled - 1 mg [anaspec.com]
- 2. Subcellular Protein Fractionation | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Western blot analysis of sub-cellular fractionated samples using the Odyssey Infrared Imaging System [protocols.io]
- 4. bitesizebio.com [bitesizebio.com]
- 5. researchgate.net [researchgate.net]
- 6. creative-biolabs.com [creative-biolabs.com]
- 7. biorxiv.org [biorxiv.org]
- 8. How Cargo Identity Alters the Uptake of Cell-Penetrating Peptide (CPP)/Cargo Complexes: A Study on the Effect of Net Cargo Charge and Length - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A proximity biotinylation-based approach to identify protein-E3 ligase interactions induced by PROTACs and molecular glues - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to (Arg)9-Biotin and Other Polyarginine Peptides for Cellular Delivery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (Arg)9-biotin with other polyarginine peptides as vehicles for intracellular delivery. The information presented herein is curated from experimental studies to assist researchers in selecting the optimal peptide carrier for their specific application.
Executive Summary
Polyarginine peptides, also known as cell-penetrating peptides (CPPs), are short cationic peptides that can traverse cellular membranes and deliver a variety of cargo molecules into cells. The nona-arginine (B115151) ((Arg)9) peptide is a widely used and efficient CPP. Conjugation of biotin (B1667282) to (Arg)9 serves a dual purpose: it can be used for targeted delivery to cells that overexpress the biotin receptor and as a versatile tag for detection and purification. However, the addition of a biotin moiety may influence the intrinsic cell-penetrating capability of the polyarginine backbone. This guide explores the delivery efficiency of (Arg)9-biotin in the context of other polyarginine peptides of varying lengths and with different chemical modifications.
I. Comparison of Polyarginine Peptide Delivery Efficiency
The efficiency of cellular uptake by polyarginine peptides is influenced by several factors, most notably the number of arginine residues.
A. Impact of Arginine Chain Length
Experimental data consistently demonstrates that the length of the polyarginine chain is a critical determinant of its delivery efficiency. Studies have shown that there is an optimal range for the number of arginine residues to achieve maximal cellular uptake.
| Peptide | Relative Uptake Efficiency (Compared to R11) | Cell Line(s) | Reference |
| (Arg)9 (R9) | 57-80% | Prostate Cancer Cells (PC3, LNCaP, CWR22Rv1) | [1][2] |
| (Arg)11 (R11) | 100% | Prostate Cancer Cells (PC3, LNCaP, CWR22Rv1) | [1][2] |
| (Arg)13 (R13) | 4-15% | Prostate Cancer Cells (PC3, LNCaP, CWR22Rv1) | [1][2] |
As the data indicates, for prostate cancer cells, (Arg)11 exhibits the highest uptake efficiency, followed by (Arg)9, with a significant drop in efficiency for (Arg)13.[1][2] This suggests that simply increasing the number of arginine residues does not linearly correlate with enhanced delivery.
B. The Role of Biotinylation on (Arg)9 Delivery
The conjugation of biotin to (Arg)9 creates a multi-functional molecule. While biotin is a well-established targeting ligand for cells overexpressing the biotin receptor, its impact on the inherent cell-penetrating ability of the (Arg)9 peptide itself is a crucial consideration.
Research suggests that the effect of biotinylation on cellular uptake is highly dependent on the surface charge of the protein or peptide it is conjugated to. One study found that biotinylation of a cationic protein resulted in decreased intracellular uptake.[3] Conversely, another study observed that biotin conjugation enhanced the penetration of a fluorescent molecule, although this was not mediated by the biotin receptor.[4]
At present, direct quantitative studies comparing the cellular uptake of (Arg)9-biotin versus unconjugated (Arg)9 are limited. However, based on the available evidence, it is plausible that the addition of the biotin moiety to the already cationic (Arg)9 peptide may not enhance, and could potentially slightly hinder, its intrinsic cell-penetrating efficiency in cells that do not overexpress the biotin receptor. In such cases, the primary advantage of biotinylation would be for detection and purification purposes. For targeted delivery applications, the benefits of biotin-receptor mediated endocytosis in target cells would likely outweigh any minor reduction in non-specific cell penetration.
C. Enhancing Delivery with Other Modifications
Chemical modifications other than biotinylation have been shown to significantly enhance the delivery efficiency of polyarginine peptides.
-
Acylation and Cyclization: The addition of a fatty acid chain (acylation) and cyclization of the peptide backbone can improve the cellular uptake of shorter polyarginine peptides. This is thought to be due to increased interaction with the cell membrane.
II. Experimental Protocols
Accurate and reproducible quantification of cellular uptake is essential for comparing the efficiency of different delivery peptides. The following are detailed protocols for two of the most common methods used.
A. Quantification of Cellular Uptake by Flow Cytometry
Flow cytometry provides a high-throughput method for quantifying the mean fluorescence intensity of a cell population after incubation with a fluorescently labeled peptide.
1. Cell Preparation:
- Seed cells in a 24-well plate at a density of 250,000 cells/well and incubate for 24 hours at 37°C.[5]
- For suspension cells, adjust the cell concentration to 1 x 10^6 cells/mL.
2. Peptide Incubation:
- Prepare solutions of the fluorescently labeled peptides (e.g., FITC-(Arg)n) in serum-free media at the desired concentrations (e.g., 1-10 µM).
- Remove the culture medium from the cells and wash once with PBS.
- Add the peptide solutions to the cells and incubate for a defined period (e.g., 1-4 hours) at 37°C.[6]
3. Cell Harvesting and Processing:
- After incubation, aspirate the peptide solution and wash the cells twice with cold PBS to remove extracellularly bound peptide.[6]
- To remove non-internalized, membrane-bound peptide, treat the cells with trypsin (0.05%) for 5 minutes.[7]
- Neutralize the trypsin with complete medium, then centrifuge the cells at 200 x g for 5 minutes at 4°C.[5]
- Aspirate the supernatant and resuspend the cell pellet in 300 µL of cold PBS for analysis.[5]
4. Flow Cytometry Analysis:
- Analyze the cell suspension using a flow cytometer.
- Excite the fluorophore at its appropriate wavelength (e.g., 488 nm for FITC) and record the emission using a suitable bandpass filter.[5]
- Acquire data for at least 10,000 live cell events per sample.[6]
- The mean fluorescence intensity of the cell population is used as a quantitative measure of peptide uptake.
B. Intracellular Localization by Confocal Microscopy
Confocal microscopy allows for the visualization and qualitative assessment of the intracellular distribution of fluorescently labeled peptides.
1. Cell Preparation:
- Seed cells on glass-bottom dishes or coverslips suitable for microscopy at an appropriate density to achieve sub-confluency at the time of imaging.
- Incubate for 24 hours at 37°C.[8]
2. Peptide Incubation:
- Prepare a solution of the fluorescently labeled peptide in imaging medium (e.g., phenol (B47542) red-free DMEM).
- Remove the culture medium, wash the cells with imaging medium, and then add the peptide solution.
- Incubate for the desired time at 37°C.
3. Staining and Mounting (for fixed cells):
- After incubation, wash the cells with PBS.
- Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
- Wash again with PBS.
- (Optional) Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes if co-staining for intracellular targets is desired.
- (Optional) Stain for cellular compartments (e.g., DAPI for the nucleus, organelle-specific dyes).
- Mount the coverslip onto a microscope slide with an anti-fade mounting medium.
4. Imaging:
- Image the cells using a confocal laser scanning microscope.
- Use the appropriate laser lines for excitation and emission filters to detect the fluorescence from the peptide and any co-stains.
- Acquire z-stacks to obtain three-dimensional information about the peptide's localization.
III. Cellular Uptake Mechanisms
Polyarginine peptides are thought to enter cells through two primary mechanisms: direct translocation across the plasma membrane and endocytosis.[9]
-
Direct Translocation: This energy-independent process is thought to involve the interaction of the positively charged guanidinium (B1211019) groups of arginine with the negatively charged components of the cell membrane, leading to membrane destabilization and peptide entry.
-
Endocytosis: This is an energy-dependent process where the peptide is engulfed by the cell membrane, forming an endosome. Macropinocytosis is a major endocytic pathway for arginine-rich peptides.[9] For the delivered cargo to be effective, it must escape the endosome and reach its target within the cytoplasm or nucleus.
The specific mechanism of uptake can be influenced by the peptide concentration, the nature of the cargo, and the cell type.
Conclusion
The choice of a polyarginine peptide for cellular delivery depends on the specific requirements of the application.
-
For maximal non-targeted cellular uptake, (Arg)11 may be more efficient than (Arg)9 in certain cell types.
-
Biotinylation of (Arg)9 is advantageous for targeted delivery to cells overexpressing the biotin receptor and for ease of detection and purification. However, for non-targeted applications, the biotin moiety is unlikely to enhance, and may slightly impede, the intrinsic cell-penetrating ability of the peptide.
-
Chemical modifications such as acylation and cyclization can significantly improve the delivery efficiency of shorter polyarginine peptides.
Researchers should carefully consider these factors and perform empirical testing to determine the optimal peptide for their specific cargo and cell system.
References
- 1. Single Cell Flow Cytometry Assay for Peptide Uptake by Bacteria [bio-protocol.org]
- 2. Confocal Microscopy for Intracellular Co-Localization of Proteins | Springer Nature Experiments [experiments.springernature.com]
- 3. Different Influences of Biotinylation and PEGylation on Cationic and Anionic Proteins for Spheroid Penetration and Intracellular Uptake to Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biotinylation as a tool to enhance the uptake of small molecules in Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Identification and characterization of novel enhanced cell penetrating peptides for anti-cancer cargo delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Confocal Microscopy for Intracellular Co-localization of Proteins | Springer Nature Experiments [experiments.springernature.com]
- 8. (Arg)9, Biotin labeled Cell-Penetrating Peptide - Creative Biolabs [creative-biolabs.com]
- 9. Cellular uptake of arginine-rich peptides: roles for macropinocytosis and actin rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to (Arg)9 Biotin: Specificity, Off-Target Effects, and Experimental Considerations
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of (Arg)9 biotin (B1667282) with alternative cell-penetrating peptides (CPPs). It delves into the specificity and off-target effects of this widely used delivery vector, supported by experimental data and detailed protocols to aid in the selection of the most appropriate tools for intracellular delivery.
The nona-arginine (B115151) peptide, (Arg)9, is a well-established cell-penetrating peptide renowned for its efficiency in traversing the plasma membrane of eukaryotic cells, making it a popular choice for drug delivery.[1] The addition of a biotin tag provides a versatile handle for detection and purification. However, a thorough investigation into its specificity and potential off-target effects is crucial for the accurate interpretation of experimental results and the development of safe and effective therapeutics.
Performance Comparison of Cell-Penetrating Peptides
The selection of a CPP for a specific application depends on a balance between its cellular uptake efficiency and its inherent cytotoxicity. While arginine-rich peptides like (Arg)9 are known for their high translocation ability, this often comes at the cost of increased cellular toxicity.
| Peptide | Relative Cellular Uptake Efficiency | Relative Cytotoxicity | Key Characteristics |
| (Arg)9 | High (~20-fold higher than TAT) | High | Highly efficient cellular uptake, but can induce toxicity at higher concentrations. Its positive charge is critical for its neuroprotective effects and interaction with the cell membrane. |
| TAT | Moderate | Low to Moderate | Derived from the HIV-1 TAT protein, it is one of the most widely studied CPPs. Its uptake is generally lower than polyarginine peptides. |
| Penetratin | Moderate | Low | Derived from the Antennapedia homeodomain, it shows moderate uptake with low associated toxicity. |
| Transportan | High | High | A chimeric peptide that exhibits high uptake efficiency but also demonstrates significant cytotoxicity, sometimes increased in the presence of cargo. |
This table summarizes findings from multiple studies and the relative values can vary depending on the cell line, cargo, and experimental conditions.
Investigating Off-Target Effects of (Arg)9
While revered for its delivery capabilities, the highly cationic nature of (Arg)9 predisposes it to non-specific interactions within the cellular environment, leading to potential off-target effects. Understanding these unintended interactions is paramount for the accurate interpretation of experimental data.
Interaction with Intracellular Signaling Pathways
Recent studies have revealed that polyarginine peptides can directly influence intracellular signaling cascades. One notable example is the activation of the p38 Mitogen-Activated Protein Kinase (MAPK) and Extracellular Signal-Regulated Kinase (ERK) pathways . In certain cell types, the synergistic action of poly-L-arginine and lipopolysaccharide (LPS) has been shown to dramatically upregulate the phosphorylation of p38 MAPK and ERK1/2.[2][3] This activation, in turn, promotes the release of pro-inflammatory cytokines such as IL-6 and IL-8.[2][3]
Another critical signaling pathway, the PI3K/Akt pathway , is known to be influenced by amino acid availability. While direct activation by (Arg)9 has not been definitively established, prolonged arginine deprivation has been shown to lead to a PI3K/Akt-dependent reactivation of mTORC1 signaling.[4] This highlights the intricate relationship between arginine metabolism and key cellular growth pathways, suggesting a potential for indirect off-target effects of arginine-rich peptides.
Non-Specific Protein Binding
The biotin tag on (Arg)9 biotin is a powerful tool for affinity purification to identify interacting proteins. However, it is important to acknowledge that biotin itself can have an impact on the biological activity and off-target interactions of the peptide. While in some cases the addition of a biotin tag does not significantly alter the primary biological effect of the peptide cargo, it is crucial to validate this for each specific application.[5]
Mandatory Visualizations
To visually represent the complex processes discussed, the following diagrams have been generated using the Graphviz DOT language.
Experimental Protocols
To ensure robust and reproducible results when comparing (Arg)9 biotin to other CPPs, standardized experimental protocols are essential.
Protocol 1: Comparative Cytotoxicity Assessment using MTT Assay
This protocol allows for the quantitative comparison of the cytotoxic effects of different CPPs.
Materials:
-
96-well cell culture plates
-
Cell line of choice (e.g., HeLa, HEK293)
-
Complete culture medium
-
CPPs to be tested ((Arg)9 biotin and alternatives)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 104 to 1 x 105 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Peptide Treatment: Prepare serial dilutions of the CPPs in culture medium. Replace the medium in the wells with 100 µL of the CPP solutions at various concentrations. Include untreated cells as a control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24 or 48 hours) at 37°C in a CO2 incubator.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Protocol 2: Quantitative Analysis of Cellular Uptake by Flow Cytometry
This protocol enables the quantification and comparison of the cellular uptake efficiency of fluorescently labeled CPPs.
Materials:
-
Fluorescently labeled CPPs (e.g., FITC-(Arg)9 biotin and alternatives)
-
Cell line of choice
-
Complete culture medium
-
FACS buffer (e.g., PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Cell Seeding: Plate cells in a 24-well plate and grow to 70-80% confluency.
-
Peptide Incubation: Treat the cells with the fluorescently labeled CPPs at the desired concentration in serum-free medium for a specific time (e.g., 1-4 hours) at 37°C.
-
Washing: Remove the peptide-containing medium and wash the cells three times with ice-cold PBS to remove non-internalized peptides.
-
Cell Detachment: Detach the cells using a non-enzymatic cell dissociation solution to preserve cell surface proteins.
-
Staining (Optional): Resuspend the cells in FACS buffer containing a viability dye (e.g., Propidium Iodide) to exclude dead cells from the analysis.
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer, measuring the fluorescence intensity of the cell population.
-
Data Analysis: Quantify the mean fluorescence intensity of the viable cell population for each CPP treatment to compare uptake efficiency.
Protocol 3: Identification of Off-Target Protein Interactions via Affinity Purification-Mass Spectrometry (AP-MS)
This protocol outlines a general workflow for identifying proteins that non-specifically bind to (Arg)9 biotin.
Materials:
-
Cells or tissue of interest
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Streptavidin-conjugated magnetic beads or agarose (B213101) resin
-
Wash buffer (e.g., lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., high concentration of free biotin or SDS-PAGE sample buffer)
-
Enzymes for protein digestion (e.g., Trypsin)
-
LC-MS/MS instrumentation
Procedure:
-
Cell Lysis: Lyse the cells treated with (Arg)9 biotin and a control (e.g., untreated cells or cells treated with a control peptide) to obtain total protein extracts.
-
Affinity Purification: Incubate the cell lysates with streptavidin-conjugated beads to capture the (Arg)9 biotin and its interacting proteins.
-
Washing: Thoroughly wash the beads with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Sample Preparation for Mass Spectrometry: Reduce, alkylate, and digest the eluted proteins into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry.
-
Data Analysis: Identify and quantify the proteins in each sample. Proteins that are significantly enriched in the (Arg)9 biotin sample compared to the control are considered potential off-target interactors.
Conclusion
(Arg)9 biotin is a potent tool for intracellular delivery, but its use requires a careful consideration of its potential for off-target effects. This guide provides a framework for comparing (Arg)9 biotin with other CPPs and for designing experiments to investigate its specificity. By employing standardized protocols and being mindful of the potential for non-specific interactions and signaling pathway activation, researchers can enhance the reliability and accuracy of their findings, ultimately contributing to the development of more effective and safer therapeutic strategies.
References
- 1. Biotinylated Cell-penetrating Peptides to Study Intracellular Protein-protein Interactions [pubmed.ncbi.nlm.nih.gov]
- 2. Flowchart Creation [developer.mantidproject.org]
- 3. Poly-L-Arginine Acts Synergistically with LPS to Promote the Release of IL-6 and IL-8 via p38/ERK Signaling Pathways in NCI-H292 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prolonged deprivation of arginine or leucine induces PI3K/Akt-dependent reactivation of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biotinylated Cell-penetrating Peptides to Study Intracellular Protein-protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Biotinylated Cell-Penetrating Peptides for Nucleic Acid Delivery
For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of biotinylated cell-penetrating peptides (CPPs) for the delivery of nucleic acids. It provides an objective look at their performance, supported by experimental data and detailed protocols, to aid in the selection of appropriate vectors for therapeutic and research applications.
The efficient delivery of nucleic acids, such as siRNA, plasmid DNA, and mRNA, into cells remains a critical challenge in the development of novel therapeutics. Cell-penetrating peptides (CPPs) have emerged as promising non-viral vectors due to their ability to traverse cellular membranes and transport various molecular cargo. The incorporation of biotin (B1667282) into CPPs offers a versatile strategy for the formation of delivery complexes through the high-affinity interaction with avidin (B1170675) or streptavidin, allowing for a modular and adaptable approach to nucleic acid delivery. This guide compares the performance of several biotinylated CPPs, focusing on their transfection efficiency and cytotoxicity.
Performance Comparison of Biotinylated CPPs
The selection of a biotinylated CPP for nucleic acid delivery depends on a balance between high transfection efficiency and low cytotoxicity. The following tables summarize quantitative data from comparative studies to facilitate this selection process.
Table 1: Comparison of siRNA Delivery Efficiency for Biotinylated CPPs
| Biotinylated CPP | Nucleic Acid Cargo | Cell Line | Transfection Efficiency (% Gene Knockdown) | Reference |
| Biotin-TAT(48-60) | p38 MAP kinase siRNA | L929 (mouse fibroblast) | 36% ± 6% | [1] |
| Biotin-Penetratin | p38 MAP kinase siRNA | L929 (mouse fibroblast) | 20% ± 3% | [1] |
| Biotin-Transportan 10 (TP10) | SASH1 mRNA siRNA | HT29 and HCT116 (human colorectal cancer) | Significant decrease in SASH1 mRNA level | [2] |
| Biotin-pVEC | Not specified | Not specified | Endocytotic uptake demonstrated | [2] |
| Biotin-TAT | Not specified | Not specified | Endocytotic uptake demonstrated | [2] |
Note: The data presented is compiled from different studies and direct comparison should be made with caution due to variations in experimental conditions.
Table 2: Cytotoxicity of Biotinylated Transportan Derivatives
| Biotinylated CPP | Cell Line | LD50 (µM) | LD90 (µM) | Reference |
| TP-biot1 | HT29 | 22.8 ± 1.2 | 41.2 ± 3.4 | [2] |
| TP10-biot1 | HT29 | 25.6 ± 1.1 | 47.9 ± 3.1 | [2] |
| TP-biot13 | HT29 | > 50 | > 50 | [2] |
| TP-biot1 | HCT116 | 28.5 ± 2.4 | 52.8 ± 5.3 | [2] |
| TP10-biot1 | HCT116 | 29.3 ± 1.8 | 53.1 ± 4.2 | [2] |
| TP-biot13 | HCT116 | > 50 | > 50 | [2] |
LD50 and LD90 represent the lethal dose required to kill 50% and 90% of the cells, respectively. A higher value indicates lower cytotoxicity.
Signaling Pathways and Experimental Workflows
Visualizing the mechanisms of delivery and the experimental processes is crucial for understanding and replicating studies. The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and workflows.
References
A Comparative Guide to Functional Assays for Validating (Arg)9-Mediated Cargo Delivery
For Researchers, Scientists, and Drug Development Professionals
The successful intracellular delivery of therapeutic molecules is a cornerstone of modern drug development. Cell-penetrating peptides (CPPs), such as the nona-arginine (B115151) peptide (Arg)9 or R9, have emerged as promising vectors for transporting a variety of cargo molecules across the cell membrane. However, merely delivering a cargo into a cell is insufficient; it is crucial to verify that the delivered cargo remains functional and can exert its intended biological effect. This guide provides a comparative overview of key functional assays used to validate the bioactivity of cargo delivered by (Arg)9, with a focus on quantitative comparisons with other commonly used CPPs like TAT (derived from the HIV-1 Tat protein).
Comparison of Functional Delivery Efficiency: (Arg)9 vs. Alternatives
The efficacy of CPP-mediated delivery can be highly dependent on the CPP sequence, cargo identity, and cell type. Below is a summary of quantitative data from studies directly comparing the functional delivery of cargo by arginine-rich peptides with other CPPs.
| Functional Assay | Cargo | CPP | Cell Line | Efficiency Metric | Result | Reference |
| Cre/LoxP Recombination | Cre Recombinase | (Arg)9 | Porcine Fetal Fibroblasts | % Recombination | ~90% at 12.5 µM | [1] |
| Cre/LoxP Recombination | Cre Recombinase | TAT | Porcine Fetal Fibroblasts | % Recombination | Lower than (Arg)9 under similar conditions | [1] |
| Cre/LoxP Recombination | Cre Recombinase | TAT-NLS-Cre | Fibroblasts | Concentration for >90% Recombination | 0.5 µM | |
| Cre/LoxP Recombination | Cre Recombinase | NLS-Cre (no CPP) | Fibroblasts | Concentration for >90% Recombination | ~5.0 µM | |
| Neuroprotection | - (CPP alone) | (Arg)9 | Primary Cortical Neurons | IC50 (Glutamic Acid Injury) | 0.78 µM | [2] |
| Neuroprotection | - (CPP alone) | TAT-D | Primary Cortical Neurons | IC50 (Glutamic Acid Injury) | 13.9 µM | [2] |
| Neuroprotection | - (CPP alone) | Penetratin | Primary Cortical Neurons | IC50 (Glutamic Acid Injury) | 3.4 µM | [2] |
Key Functional Assays for Cargo Validation
To confirm that a delivered cargo is not only present but also biologically active, several functional assays can be employed. These assays are designed to produce a measurable signal that is directly dependent on the function of the delivered protein.
Cre-LoxP Recombination Assay
This assay is a gold standard for quantifying the nuclear delivery and enzymatic activity of Cre recombinase. It utilizes engineered cell lines that contain a reporter gene (e.g., LacZ or a fluorescent protein) preceded by a "floxed" stop codon (a stop codon flanked by LoxP sites). Functional Cre recombinase delivered to the nucleus will recognize the LoxP sites and excise the stop codon, leading to the expression of the reporter gene.
Workflow of the Cre-LoxP functional assay.
Luciferase Reporter Assay
This assay is highly sensitive and is used to measure the activity of delivered transcription factors or other proteins that can influence gene expression. A reporter plasmid containing the firefly luciferase gene under the control of a specific promoter (responsive to the delivered cargo) is introduced into cells. The functional delivery of the cargo protein will activate or repress this promoter, leading to a quantifiable change in luciferase expression, which is measured by the luminescence produced upon the addition of luciferin (B1168401) substrate.
References
- 1. Systematic optimization and prediction of cre recombinase for precise genome editing in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The neuroprotective efficacy of cell-penetrating peptides TAT, penetratin, Arg-9, and Pep-1 in glutamic acid, kainic acid, and in vitro ischemia injury models using primary cortical neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-validation of (Arg)9 Biotin Uptake: A Comparative Guide to Microscopy and Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
The cellular delivery of therapeutic molecules is a critical challenge in drug development. Cell-penetrating peptides (CPPs), such as the nona-arginine (B115151) peptide (Arg)9, have emerged as promising vectors for intracellular delivery. Quantifying the uptake of these peptides is paramount to evaluating their efficacy. This guide provides a comprehensive comparison of two widely used techniques for measuring the uptake of (Arg)9 biotin (B1667282): fluorescence microscopy and flow cytometry. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection and implementation of the most appropriate method for your research needs.
Quantitative Data Comparison
Both microscopy and flow cytometry offer quantitative insights into cellular uptake, albeit with different perspectives. Flow cytometry provides high-throughput analysis of a large cell population, yielding statistically robust data on the overall uptake efficiency. In contrast, microscopy offers detailed spatial information at the single-cell level, allowing for the visualization and quantification of subcellular distribution.
| Parameter | Flow Cytometry | Fluorescence Microscopy |
| Primary Output | Mean Fluorescence Intensity (MFI) of the cell population; Percentage of fluorescently positive cells. | Fluorescence intensity of individual cells or subcellular compartments (e.g., puncta); Number and area of intracellular fluorescent puncta. |
| Throughput | High (thousands of cells per second). | Low to medium (tens to hundreds of cells per analysis). |
| Spatial Resolution | No subcellular resolution. | High subcellular resolution (localization in cytoplasm, nucleus, endosomes). |
| Data Representation | Histograms and statistical values (mean, median). | Images and quantitative image analysis data. |
| Sensitivity | High, capable of detecting low levels of fluorescence per cell. | High, capable of detecting single fluorescent molecules with advanced techniques. |
| Typical Application | Screening studies, determining overall uptake efficiency, studying the effects of inhibitors on a population level. | Mechanistic studies, visualizing internalization pathways, quantifying subcellular localization, observing co-localization with cellular markers. |
Experimental Methodologies
Robust and reproducible data are contingent on well-defined experimental protocols. The following sections detail standardized procedures for quantifying (Arg)9 biotin uptake using flow cytometry and confocal microscopy.
Flow Cytometry Analysis of (Arg)9 Biotin Uptake
This protocol outlines the steps for quantifying the cellular uptake of (Arg)9 biotin using flow cytometry, which measures the fluorescence of a large population of cells.
Materials:
-
HeLa cells (or other suitable cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
(Arg)9 peptide labeled with a fluorophore (e.g., FITC-(Arg)9) or (Arg)9-biotin
-
Streptavidin conjugated to a fluorophore (e.g., Streptavidin-FITC) for biotinylated (Arg)9
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Flow cytometry tubes
-
Flow cytometer
Protocol:
-
Cell Culture: Seed HeLa cells in a 24-well plate at a density of 1 x 10^5 cells per well and culture overnight to allow for adherence.
-
Peptide Preparation: Prepare a stock solution of FITC-(Arg)9 or (Arg)9-biotin in sterile water or PBS. For (Arg)9-biotin, prepare a complex with Streptavidin-FITC according to the manufacturer's instructions. Dilute the peptide or peptide-streptavidin complex to the desired final concentration in serum-free DMEM.
-
Cell Treatment: Wash the cells once with PBS. Add the diluted peptide solution to the cells and incubate for the desired time (e.g., 1 hour) at 37°C. Include an untreated control group.
-
Cell Harvesting: After incubation, wash the cells three times with cold PBS to remove any non-internalized peptide.
-
Cell Detachment: Add 100 µL of Trypsin-EDTA to each well and incubate for 3-5 minutes at 37°C to detach the cells.
-
Sample Preparation: Resuspend the cells in 400 µL of cold PBS containing 1% FBS and transfer to flow cytometry tubes.
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer, exciting at the appropriate wavelength for the fluorophore (e.g., 488 nm for FITC) and collecting the emission signal. Record the mean fluorescence intensity (MFI) and the percentage of fluorescently positive cells for each sample.
Confocal Microscopy for (Arg)9 Biotin Localization
This protocol describes the use of confocal microscopy to visualize and quantify the intracellular localization of (Arg)9 biotin.
Materials:
-
HeLa cells (or other suitable cell line)
-
Glass-bottom dishes or coverslips
-
DMEM with 10% FBS
-
(Arg)9 peptide labeled with a fluorophore (e.g., TAMRA-(Arg)9) or (Arg)9-biotin
-
Streptavidin conjugated to a fluorophore (e.g., Streptavidin-Alexa Fluor 594)
-
Hoechst 33342 (for nuclear staining)
-
Lysosomal marker (e.g., LysoTracker Green)
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
Mounting medium
-
Confocal microscope
Protocol:
-
Cell Culture: Seed HeLa cells on glass-bottom dishes or coverslips at an appropriate density and culture overnight.
-
Peptide Preparation: Prepare the fluorescently labeled (Arg)9 peptide or the (Arg)9-biotin/streptavidin-fluorophore complex as described for the flow cytometry protocol.
-
Cell Treatment: Wash the cells with PBS and incubate with the peptide solution for the desired time at 37°C.
-
Co-staining (Optional): During the last 30 minutes of incubation, add Hoechst 33342 and/or a lysosomal marker to the medium to visualize the nucleus and lysosomes, respectively.
-
Washing: Wash the cells three times with cold PBS.
-
Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Final Washes and Mounting: Wash the cells three times with PBS and mount the coverslips on slides using a suitable mounting medium.
-
Confocal Imaging: Acquire images using a confocal microscope with the appropriate laser lines and emission filters for the chosen fluorophores. Capture z-stacks to obtain three-dimensional information.
-
Image Analysis: Use image analysis software (e.g., ImageJ, CellProfiler) to quantify the intracellular fluorescence. This can include measuring the mean fluorescence intensity within the cell, the number of fluorescent puncta per cell, and the co-localization of the peptide with subcellular markers.
Visualizing the Process: Workflows and Pathways
To further clarify the experimental and biological processes, the following diagrams were generated using the DOT language.
The cellular uptake of arginine-rich CPPs like (Arg)9 is a complex process involving multiple pathways. The primary mechanisms are endocytosis and direct translocation.[1][2]
Conclusion
Both flow cytometry and fluorescence microscopy are powerful techniques for the quantitative analysis of (Arg)9 biotin uptake. The choice between them depends on the specific research question. Flow cytometry is ideal for high-throughput screening and obtaining population-level statistics, while microscopy provides invaluable insights into the subcellular fate of the peptide. For a comprehensive understanding, a cross-validation approach utilizing both methods is highly recommended. This allows for the correlation of overall uptake efficiency with specific internalization pathways and subcellular localization, providing a more complete picture of the delivery process.
References
Safety Operating Guide
Proper Disposal of (Arg)9 Biotin: A Guide for Laboratory Professionals
The safe and compliant disposal of laboratory reagents is a critical component of research integrity and environmental responsibility. This guide provides essential safety and logistical information for the proper disposal of (Arg)9 biotin (B1667282), a cell-penetrating peptide labeled with biotin. While the Safety Data Sheet (SDS) for (Arg)9 biotin indicates it is not classified as a hazardous substance under the Globally Harmonized System (GHS), adherence to proper laboratory waste management protocols is mandatory to ensure a safe working environment and compliance with institutional and local regulations.[1]
Core Principles of (Arg)9 Biotin Disposal
The disposal procedures for (Arg)9 biotin are governed by the general principles of laboratory peptide and chemical waste management. The primary steps involve waste characterization, segregation, and disposal through the appropriate waste stream as determined by your institution's Environmental Health & Safety (E&S) department.[2]
Waste Characterization and Segregation
Proper disposal begins with identifying the nature of the waste containing (Arg)9 biotin. Waste should be segregated based on its physical state (solid or liquid) and whether it has been contaminated with any biohazardous or other hazardous materials.
Solid Waste: This category includes:
-
Unused or expired lyophilized (Arg)9 biotin powder.
-
Contaminated personal protective equipment (PPE) such as gloves and lab coats.[2]
-
Contaminated lab supplies like weighing paper, pipette tips, and vials.
Liquid Waste: This category includes:
-
Solutions containing dissolved (Arg)9 biotin.
-
Aqueous waste from experimental procedures involving the peptide.
Disposal Procedures for (Arg)9 Biotin Waste
The following table summarizes the recommended disposal methods for different waste streams containing (Arg)9 biotin. It is imperative to consult and adhere to your institution's specific waste management policies.
| Waste Stream | Recommended Disposal Container | Disposal Method |
| Solid (Arg)9 Biotin Waste | Labeled, sealed container for non-hazardous chemical waste. | Dispose through your institution's chemical waste program.[2] |
| Liquid (Arg)9 Biotin Waste | Labeled, sealed container for non-hazardous chemical waste. | Do not pour down the drain unless explicitly permitted by your institution's E&S department.[2][3] Collect in a designated waste container for chemical waste pickup. |
| Contaminated Sharps | Puncture-resistant, labeled sharps container. | Dispose of through your institution's sharps waste management program.[4][5] |
| Biologically Contaminated Waste | Labeled biohazard bag or container. | If (Arg)9 biotin is used in experiments involving biological agents (e.g., cell cultures), the waste is considered biohazardous and must be decontaminated, typically by autoclaving, before disposal.[4][5][6] |
Experimental Protocol: General Disposal of (Arg)9 Biotin Waste
-
Segregation: At the point of generation, separate waste containing (Arg)9 biotin from other waste streams.
-
Containerization:
-
For solid waste, place it in a clearly labeled, sealable container designated for non-hazardous chemical waste.
-
For liquid waste, collect it in a compatible, leak-proof container with a secure lid. Label the container with the contents, including "(Arg)9 biotin solution," and any other components.
-
-
Storage: Store the waste containers in a designated area away from general lab traffic while awaiting pickup.
-
Disposal: Arrange for the disposal of the waste through your institution's E&S department.[2] Never dispose of chemical waste in the regular trash or pour it down the sink without prior approval.[2][3]
Disposal Workflow for (Arg)9 Biotin
The following diagram illustrates the decision-making process for the proper disposal of waste containing (Arg)9 biotin.
Caption: Disposal decision workflow for (Arg)9 biotin waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
